molecular formula C8H15NO2 B3057053 Methyl 2-amino-2-cyclopentylacetate CAS No. 763078-53-1

Methyl 2-amino-2-cyclopentylacetate

Cat. No.: B3057053
CAS No.: 763078-53-1
M. Wt: 157.21 g/mol
InChI Key: ZGQSMYWOPKCARZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-cyclopentylacetate is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-amino-2-cyclopentylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-2-cyclopentylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-2-cyclopentylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)7(9)6-4-2-3-5-6/h6-7H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQSMYWOPKCARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625401
Record name Methyl amino(cyclopentyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763078-53-1
Record name Methyl amino(cyclopentyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 2-amino-2-cyclopentylacetate: A Constrained Amino Acid Analog for Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Methyl 2-amino-2-cyclopentylacetate as a constrained amino acid analog" Content Type: An in-depth technical guide.

Executive Summary

Methyl 2-amino-2-cyclopentylacetate (often derived from Cyclopentylglycine , abbreviated as Cpg ) represents a critical class of non-proteinogenic amino acid analogs used to modulate the physicochemical and conformational properties of bioactive peptides. By introducing a cyclopentyl ring directly at the


-carbon of the glycine scaffold, this molecule imposes significant steric constraints on the peptide backbone (

and

torsion angles), enhances lipophilicity, and provides resistance to proteolytic degradation. This guide details the structural utility, asymmetric synthesis, and application of this analog in high-affinity ligand design, specifically within the context of HCV protease inhibitors and GPCR modulation.

Structural Analysis & Physicochemical Properties[1]

The Concept of Conformational Constraint

In rational drug design, flexible peptides often suffer from an "entropic penalty" upon binding to their target. Constraining the peptide backbone pre-organizes the molecule into a bioactive conformation, reducing this penalty and often increasing affinity.

Methyl 2-amino-2-cyclopentylacetate serves as a


-substituted glycine analog . Unlike natural amino acids where the side chain has rotational freedom (

angles), the cyclopentyl group in Cpg is sterically bulky and restricts the rotation around the

(

) and

(

) bonds.
Key Properties Data

The following table summarizes the physicochemical profile of the methyl ester hydrochloride salt, the most common reagent form.

PropertyValue / Description
IUPAC Name Methyl 2-amino-2-cyclopentylacetate hydrochloride
Common Abbreviation H-Cpg-OMe

HCl
CAS Number 14328-62-2 (HCl salt); 1550728-70-5 (Free base)
Molecular Formula

(Free base)
Molecular Weight 157.21 g/mol (Free base); 193.67 g/mol (HCl salt)
Stereochemistry Available as (R), (S), or racemate.[1] (S)-isomer mimics L-amino acids.
Lipophilicity (LogP) ~1.5 (Predicted) – Significantly more lipophilic than Val or Leu.
Solubility High in MeOH, DMSO, Water (as HCl salt).

Synthesis & Production Protocols

High-purity synthesis of Methyl 2-amino-2-cyclopentylacetate requires stereochemical control. While racemic synthesis via Strecker reaction is possible, pharmaceutical applications demand enantiopurity.

Protocol A: Asymmetric Synthesis via Chiral Auxiliary

This protocol utilizes a glycine enolate equivalent (e.g., Williams' lactone or Schollkopf bis-lactim ether) to install the cyclopentyl group with high diastereoselectivity.

Reagents:

  • Benzyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (Glycine template)

  • Cyclopentyl iodide (Electrophile)[1]

  • Lithium hexamethyldisilazide (LiHMDS)

  • Palladium chloride (

    
    ) / Hydrogen (
    
    
    
    )

Step-by-Step Methodology:

  • Enolate Formation: Dissolve the glycine template in anhydrous THF at -78°C. Add LiHMDS dropwise to generate the enolate.

  • Alkylation: Add cyclopentyl iodide (1.2 eq) slowly. The bulky phenyl groups on the template force the electrophile to attack from the anti face, ensuring stereocontrol. Stir at -78°C for 2h, then warm to 0°C.

  • Hydrolysis/Cleavage: Quench with saturated

    
    . Extract and purify the intermediate.
    
  • Auxiliary Removal: Subject the alkylated intermediate to catalytic hydrogenolysis (

    
    , 
    
    
    
    in EtOH/THF) to cleave the chiral auxiliary, yielding free L-cyclopentylglycine .
  • Esterification: Suspend the free amino acid in dry methanol. Add thionyl chloride (

    
    ) or trimethylsilyl chloride (TMSCl) dropwise at 0°C. Reflux for 2 hours to yield Methyl 2-amino-2-cyclopentylacetate HCl .
    
Visualization: Synthesis Workflow

The following diagram illustrates the critical decision points and reaction flow for generating the target ester.

SynthesisPath Start Start: Glycine Equivalent (Chiral Template) Enolate Enolate Formation (LiHMDS, -78°C) Start->Enolate Alkylation Stereoselective Alkylation (+ Cyclopentyl Iodide) Enolate->Alkylation Steric Control Cleavage Auxiliary Cleavage (H2, PdCl2) Alkylation->Cleavage FreeAA L-Cyclopentylglycine (Free Acid) Cleavage->FreeAA Esterification Esterification (MeOH, TMSCl/SOCl2) FreeAA->Esterification Final Methyl 2-amino-2- cyclopentylacetate HCl Esterification->Final

Figure 1: Asymmetric synthesis pathway for Methyl 2-amino-2-cyclopentylacetate HCl.

Applications in Drug Discovery[3][4][5][6][7][8]

Conformational Restriction in Peptidomimetics

The cyclopentyl group acts as a "molecular anchor." When incorporated into a peptide chain, it restricts the conformational space available to the backbone.

  • Ramachandran Space: Cpg restricts

    
     and 
    
    
    
    angles, often favoring extended conformations or specific turn structures (e.g.,
    
    
    -turns) depending on adjacent residues.
  • Hydrophobic Collapse: The lipophilic ring can drive the peptide to fold around a hydrophobic core or fit into deep hydrophobic pockets in enzymes (e.g., proteases).

Case Study: HCV Protease Inhibitors & GPCR Ligands

Cyclopentylglycine derivatives have been instrumental in the development of macrocyclic inhibitors.

  • Mechanism: In Hepatitis C Virus (HCV) NS3/4A protease inhibitors (analogous to Simeprevir), the P2 position is critical for potency. Replacing natural amino acids with cyclopentylglycine (or cyclopropylglycine) enhances binding affinity by filling the S2 hydrophobic pocket and rigidifying the macrocycle.

  • Melanocortin Receptors: Substitution of Gly with Cpg in

    
    -MSH analogs has been shown to increase antagonist potency and selectivity for MC1R by stabilizing the bioactive turn conformation [1].
    
Decision Logic for Incorporation

Use the following logic tree to determine when to deploy Methyl 2-amino-2-cyclopentylacetate in your lead optimization campaign.

DrugDesign Problem Lead Optimization Challenge Stability Issue: Proteolytic Instability? Problem->Stability Potency Issue: Low Potency/Affinity? Problem->Potency Solution Incorporate Cyclopentylglycine (Cpg) Stability->Solution Steric Shielding Conf Hypothesis: Entropic Penalty? Potency->Conf Lipo Hypothesis: Hydrophobic Pocket? Potency->Lipo Conf->Solution Rigidify Backbone Lipo->Solution Fill S2 Pocket Alternative Try Cyclopropylglycine (Smaller) or Cyclohexylglycine (Larger) Solution->Alternative Fine-tune Sterics

Figure 2: Decision logic for incorporating Cpg during Lead Optimization.

Experimental Protocol: Incorporation into Peptides

To use Methyl 2-amino-2-cyclopentylacetate in Solid Phase Peptide Synthesis (SPPS), the methyl ester must first be hydrolyzed to the free acid (if not already available) and Fmoc-protected.

Pre-requisite: Fmoc-Protection [1][2]

  • Dissolve H-Cpg-OH (free acid) in water/dioxane (1:1).

  • Add

    
     (2 eq) followed by Fmoc-OSu (1.1 eq).
    
  • Stir overnight, acidify, and extract to yield Fmoc-Cpg-OH .

SPPS Coupling Protocol: Due to the steric bulk of the cyclopentyl ring, standard coupling times must be extended.

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Activation: Use HATU/HOAt (1:1) with DIEA (2 eq). Avoid weaker coupling agents like HBTU for this sterically hindered amino acid.

  • Coupling: Add activated Fmoc-Cpg-OH (3 eq) to the resin.

  • Time: Double coupling is recommended: 2 x 2 hours at room temperature.

  • Monitoring: Use the Chloranil test (more sensitive than Kaiser for secondary amines/hindered residues) to verify coupling completion.

References

  • Design of cyclic and other templ

    
    -MSH analogues. 
    Source: Journal of Medicinal Chemistry / NIH
    URL:[Link]
    
  • An Efficient Asymmetric Synthesis of Fmoc-L-cyclopentylglycine via Diastereoselective Alkylation. Source: Tetrahedron Letters / ResearchGate URL:[Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. Source: Molecules (MDPI) URL:[Link]

  • Non-proteinogenic amino acids in peptide drug discovery. Source: National Institutes of Health (PMC) URL:[Link]

Sources

Exploring the Conformational Preferences of Cyclopentyl Amino acids: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of conformationally constrained amino acids is a powerful strategy in modern medicinal chemistry and peptide-based drug design.[1] Among these, cyclopentyl amino acids have emerged as particularly attractive building blocks due to the unique conformational rigidity they impart upon peptide backbones.[2][3] This guide provides an in-depth technical exploration of the conformational preferences of cyclopentyl amino acids, detailing the fundamental principles of cyclopentane stereochemistry, the experimental and computational methodologies used for their characterization, and the implications for designing novel therapeutics. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction: The Strategic Advantage of Cyclopentyl Amino Acids in Drug Design

Peptide-based therapeutics offer high specificity and low toxicity but are often hampered by poor metabolic stability and conformational flexibility.[4][5] Non-natural amino acids, such as those containing a cyclopentyl moiety, are instrumental in overcoming these limitations.[4] The cyclopentyl ring restricts the available conformational space of the amino acid, leading to a more pre-organized and stable three-dimensional structure. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinities and selectivities.[6] Furthermore, the constrained nature of these amino acids can enhance resistance to proteolytic degradation.[5]

The unique stereochemical properties of the cyclopentane ring, particularly its puckered nature, allow for the precise positioning of substituent groups, which can be critical for molecular recognition and biological activity. This guide will explore how harnessing these conformational preferences can lead to the rational design of more potent and stable peptide-based drugs.

Fundamentals of Cyclopentane Conformation: The World of Ring Pucker and Pseudorotation

Unlike the relatively planar cyclobutane or the well-defined chair and boat conformations of cyclohexane, cyclopentane exists in a dynamic equilibrium of non-planar conformations to alleviate torsional strain.[7] This dynamic behavior is best described by the concept of pseudorotation.[8][9][10]

The cyclopentane ring is not flat; one or two atoms are always out of the plane defined by the others.[11] The two most prominent conformations are the envelope (C_s symmetry) , where one atom is out of the plane, and the twist (C_2 symmetry) , where two adjacent atoms are displaced in opposite directions from the plane of the other three.[8] These conformers are energetically very similar, and the molecule can readily interconvert between them in a process called pseudorotation, which involves a wave-like motion of the pucker around the ring.[8][9][12] This essentially barrierless motion means that at room temperature, all possible envelope and twist conformations are populated and rapidly interconverting.[8][9]

The introduction of substituents, such as the amino and carboxyl groups in a cyclopentyl amino acid, creates energetic barriers to this pseudorotation, leading to preferred, low-energy conformations. The specific puckering of the ring and the pseudo-axial or pseudo-equatorial orientation of the substituents become critical determinants of the overall molecular shape.[13]

Describing Cyclopentane Pucker

The conformation of a cyclopentane ring can be quantitatively described by two parameters: the puckering amplitude (q) and the phase angle of pseudorotation (Φ) . The puckering amplitude describes the extent of out-of-plane deviation, while the phase angle defines the position of the pucker around the ring.

Experimental Determination of Conformational Preferences

A combination of experimental techniques is crucial for accurately characterizing the conformational landscape of cyclopentyl amino acids. Each method provides complementary information, and their combined application offers a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state conformation of molecules.[14] For cyclopentyl amino acids, key NMR parameters provide insights into the preferred ring pucker and substituent orientation.

Key NMR Observables:
  • Vicinal Coupling Constants (³J_HH): The magnitude of the coupling constant between two vicinal protons is related to the dihedral angle between them, as described by the Karplus equation. By analyzing the ³J_HH values around the cyclopentane ring, it is possible to deduce the preferred torsional angles and thus the ring conformation.[15]

  • Nuclear Overhauser Effect (NOE): NOE correlations provide information about through-space distances between protons. The presence or absence of specific NOEs can help to distinguish between different puckered conformations and determine the relative orientation of substituents.

Experimental Protocol: 2D NMR Analysis of a Cyclopentyl Amino Acid Derivative
  • Sample Preparation: Dissolve 5-10 mg of the N-acetylated methyl ester derivative of the cyclopentyl amino acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-20 mM. Tetramethylsilane (TMS) is typically used as an internal standard.[11]

  • Data Acquisition: Acquire a suite of 2D NMR spectra on a high-field NMR spectrometer (≥500 MHz). This should include:

    • COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and assign the protons around the ring.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations. A mixing time of 200-500 ms is typically used for NOESY experiments.

  • Data Analysis:

    • Assign all proton resonances using the COSY and TOCSY spectra.

    • Extract vicinal coupling constants from a high-resolution 1D proton spectrum or from the cross-peaks in the COSY spectrum.

    • Analyze the NOESY/ROESY spectrum for key distance restraints. For example, strong NOEs between protons on the same face of the ring can confirm a specific puckered conformation.

  • Conformational Modeling: Use the experimentally derived coupling constants and NOE distance restraints to perform conformational searches and molecular modeling to identify the lowest energy conformations consistent with the NMR data.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the molecular conformation in the solid state.[16][17] While the solid-state conformation may not be the only one present in solution, it often represents a low-energy conformer and provides invaluable data on bond lengths, bond angles, and torsional angles.[18][19]

Experimental Workflow: Single Crystal X-ray Diffraction

xray_workflow cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis & Purification Purification High Purity Sample Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Xray_Diffraction X-ray Diffraction Mounting->Xray_Diffraction Data_Reduction Data Reduction Xray_Diffraction->Data_Reduction Phasing Phase Determination Data_Reduction->Phasing Model_Building Model Building Phasing->Model_Building Refinement Structural Refinement Model_Building->Refinement Validation Structure Validation Refinement->Validation computational_workflow Start Initial Structure Generation MM_Search Molecular Mechanics Conformational Search Start->MM_Search Clustering Clustering & Selection of Low-Energy Conformers MM_Search->Clustering DFT_Opt DFT Geometry Optimization & Frequency Calculation Clustering->DFT_Opt DFT_Energy High-Level DFT Single-Point Energy Calculation DFT_Opt->DFT_Energy Analysis Analysis of Conformational Population & Properties DFT_Energy->Analysis

Sources

"potential applications of cyclopentane-based amino acids in drug discovery"

Author: BenchChem Technical Support Team. Date: February 2026

Title: Engineering Rigidity: A Technical Guide to Cyclopentane-Based Amino Acids in Drug Discovery

Executive Summary: The Conformational Advantage

In the landscape of modern medicinal chemistry, Cyclopentane-based Amino Acids (CPAAs) represent a critical intersection between small-molecule pharmacokinetics and peptide-like specificity. Unlike flexible linear amino acids, CPAAs introduce a rigid carbocyclic scaffold that restricts bond rotation (


 and 

angles), forcing peptides into specific secondary structures (helices, sheets, or turns) while simultaneously blocking proteolytic cleavage.

This guide provides a technical roadmap for leveraging CPAAs, specifically focusing on


-amino acid derivatives  like cispentacin and icofungipen. It details their unique mechanism of action as isoleucyl-tRNA synthetase (IleRS) inhibitors, their utility as peptidomimetic scaffolds, and the stereoselective synthetic routes required to access them.

Structural Biology: Constraining the Backbone

The primary value of CPAAs lies in their ability to dictate molecular shape. By incorporating the amino and carboxyl groups directly onto a cyclopentane ring, the conformational freedom is severely limited.

Stereochemistry and Folding Propensity

The folding behavior of CPAA oligomers is strictly determined by the relative stereochemistry of the substituents (cis vs. trans).

Table 1: Secondary Structure Propensities of CPAA Oligomers

Monomer ConfigurationOligomer StructureKey Stabilizing InteractionApplication
trans-(1R,2R)-ACPC 12-Helix H-bonds between residue

and

Mimicry of

-helices; antimicrobial peptides.
cis-(1R,2S)-ACPC

-Sheet / Strand
Inter-strand H-bondingAggregation inhibitors; amyloid disruptors.
Alternating cis/trans 10/12-Helix Mixed H-bond networksNovel foldamers with high proteolytic stability.

Note: ACPC = 2-aminocyclopentanecarboxylic acid.[1][2]

Therapeutic Case Study: The IleRS Inhibitors

The most successful application of CPAAs to date is in antifungal development. Cispentacin (naturally occurring) and Icofungipen (synthetic derivative) exploit a "Trojan Horse" mechanism.

Mechanism of Action (MoA)

Unlike azoles or echinocandins, these molecules target protein synthesis.

  • Active Transport: They are actively imported into fungal cells via amino acid permeases (e.g., proline permease), achieving intracellular concentrations up to 100-fold higher than extracellular levels.

  • Enzyme Inhibition: They competitively inhibit Isoleucyl-tRNA Synthetase (IleRS) .[3] The rigid cyclopentane ring mimics the transition state of isoleucine activation, preventing tRNA charging and halting protein synthesis.

Figure 1: Mechanism of Action of Icofungipen

MoA Extracellular Extracellular Space Permease Amino Acid Permease (Active Transport) Extracellular->Permease Icofungipen binds Intracellular Intracellular Cytosol (High Concentration) Permease->Intracellular Accumulation (100x) IleRS Target: IleRS Enzyme (Active Site) Intracellular->IleRS Competitive Binding tRNA tRNA(Ile) Charging IleRS->tRNA BLOCKS ProteinSynth Fungal Protein Synthesis tRNA->ProteinSynth Required for Death Cell Growth Arrest / Death ProteinSynth->Death Failure leads to

Caption: Icofungipen exploits active transport to accumulate intracellularly, where it competitively inhibits IleRS, blocking tRNA charging.[2][3][4][5]

Comparative Efficacy Data

Despite moderate in vitro MICs, the in vivo efficacy is superior due to active accumulation.

Table 2: Comparative Efficacy of CPAA Antifungals

CompoundTarget OrganismIn Vitro MIC (

g/mL)
In Vivo PD

(mg/kg)
Key Pharmacokinetic Feature
Cispentacin C. albicans6.3 – 12.510 (IV) / 30 (PO)Amphoteric; actively transported.
Icofungipen C. albicans (Azole-Resistant)4 – 322 – 10 (PO)Oral bioavailability; high specificity for fungal IleRS.
Fluconazole C. albicans0.25N/A (Control)Passive diffusion; subject to efflux pumps.

Synthetic Methodologies

Accessing the correct stereoisomer is non-negotiable. The (1R, 2S) configuration is essential for biological activity in the cispentacin series. Below is a representative protocol for the Stereoselective Synthesis of Polyhydroxylated CPAAs via Ring-Closing Metathesis (RCM), adapted for high-purity applications.

Workflow Diagram

Synthesis Start Starting Material: D-Mannose / D-Glucose Step1 1. Diene Formation (Wittig/Grignard) Start->Step1 Step2 2. Ring-Closing Metathesis (RCM) (Grubbs II Catalyst) Step1->Step2 Intermediate Cyclopentenol Intermediate Step2->Intermediate Step3 3. Oxidation to Carboxylic Acid (TEMPO/BAIB) Intermediate->Step3 Step4 4. Stereoselective Aza-Michael Addition (Chiral Amine / PMBNH2) Step3->Step4 Key Stereocontrol Step Final Target CPAA (Protected) Step4->Final

Caption: Stereoselective route converting hexoses to CPAAs via RCM and Aza-Michael addition.

Experimental Protocol: Aza-Michael Addition Route

Objective: Synthesis of a protected


-amino cyclopentane carboxylate.

Reagents:

  • Substrate: 1-Cyclopentenecarboxylic acid derivative (derived from RCM of diene).

  • Amine Source: p-Methoxybenzylamine (PMBNH

    
    ) or Benzylamine (BnNH
    
    
    
    ).
  • Solvent: DMF or THF.

Step-by-Step Methodology:

  • Preparation: Dissolve the

    
    -unsaturated cyclopentenecarboxylic ester (1.0 equiv) in anhydrous DMF (0.2 M concentration).
    
  • Addition: Add p-Methoxybenzylamine (1.5 equiv) dropwise at 0°C under an argon atmosphere.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Note: The reaction is stereocontrolled by the existing chiral centers on the ring (substrate control).

  • Monitoring: Monitor via TLC (Hexane/EtOAc 3:1) for the disappearance of the UV-active alkene spot.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
     (2x) and Brine (1x). Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography on silica gel. The anti-addition product is typically favored due to steric hindrance from adjacent hydroxyl protecting groups.

  • Deprotection (Optional): To yield the free amino acid, treat with TFA (for PMB removal) or hydrogenate (Pd/C, H

    
    ) if benzyl groups were used.
    

Validation Criteria:

  • NMR:

    
    H-NMR must show the disappearance of alkene protons (
    
    
    
    6.5-7.0 ppm) and the appearance of the
    
    
    -proton signal (
    
    
    3.0-3.5 ppm).
  • NOE: Perform NOESY experiments to confirm the cis or trans relationship between the new amino group and the carboxylate.

Applications in Peptide Engineering

Beyond small molecule drugs, CPAAs are powerful tools for "stapling" peptides without covalent cross-links.

  • Proteolytic Stability: The absence of a standard

    
    -carbon proton and the cyclic constraint prevents recognition by common proteases (trypsin, chymotrypsin).
    
  • BBB Permeation: Highly lipophilic CPAA derivatives (e.g., Icofungipen analogs) have shown potential in crossing the Blood-Brain Barrier via LAT1 transport mimicry, although this is less characterized than fungal transport.

Recommendation for Drug Designers: When designing a peptide for intracellular targets:

  • Replace every 3rd or 4th residue with a trans-ACPC unit to induce/stabilize helical character.

  • Use cis-ACPC dimers to induce a turn if a hairpin structure is required for receptor binding.

References

  • Icofungipen (PLD-118), a Novel Oral Antifungal Agent. Antimicrobial Agents and Chemotherapy. [Link]

  • Cispentacin, a New Antifungal Antibiotic. The Journal of Antibiotics. [Link]

  • Polyhydroxyl

    
    -Amino Acids Derived from D-Mannose and D-Galactose: Synthesis and Protocol. ACS Omega.
    [Link]
    
  • Evalu

    
    -Amino Acid for Secondary Structure. Journal of Organic Chemistry.
    [Link]
    
  • A New Synthesis of Polyhydroxyl

    
    -Amino Acids from Nitro Sugars. Molecules.
    [Link][6]
    

Sources

Engineering the Unnatural: A Technical Guide to Non-Proteinogenic Amino Acids in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, peptide drug discovery was constrained by the "canonical 20" amino acids. While natural peptides offer high potency and specificity, they suffer from poor pharmacokinetic (PK) profiles: rapid proteolytic degradation, negligible membrane permeability, and fast renal clearance.

This guide addresses the integration of Non-Proteinogenic Amino Acids (NPAAs) as a deterministic solution to these liabilities. By expanding the chemical space beyond the ribosomal repertoire, researchers can engineer "drug-like" properties into peptide scaffolds without sacrificing target affinity. This document serves as a technical roadmap for selecting, synthesizing, and validating NPAA-modified peptides.

Part 1: Strategic Selection & Mechanistic Impact[1]

The incorporation of NPAAs is not random; it is a targeted engineering strategy. You must select the specific modification based on the liability you intend to solve.

Proteolytic Stability

Endogenous proteases (e.g., trypsin, chymotrypsin, DPP-IV) recognize specific side chains and backbone geometries (L-configuration).

  • D-Amino Acids: Inverting the stereochemistry (e.g., D-Ala) renders the peptide bond unrecognizable to the enzyme's active site.

  • 
    -Disubstituted Amino Acids (e.g., Aib):  The introduction of a second alkyl group at the 
    
    
    
    -carbon creates significant steric bulk, preventing the protease from accessing the amide bond. Mechanistic Insight: Aib (aminoisobutyric acid) also restricts the backbone torsion angles (
    
    
    ), strongly promoting helical conformations (
    
    
    -helix), which can enhance receptor binding affinity.
Membrane Permeability

Passive diffusion is hindered by the energetic cost of desolvating the peptide backbone's hydrogen bond donors (NH groups).

  • N-Methylation: Replacing the amide proton with a methyl group removes a hydrogen bond donor. This lowers the desolvation energy penalty required to enter the lipid bilayer.

  • Case Study: Cyclosporine A contains seven N-methylated residues, allowing it to "chameleon" its conformation—exposing hydrophobic groups in the membrane and polar groups in the cytosol.

Decision Logic Matrix

Use the following logic flow to determine the appropriate NPAA strategy for your lead compound.

NPAA_Selection_Logic Start Identify Peptide Liability Is_Unstable Rapid Proteolysis? Start->Is_Unstable Is_Impermeable Poor Cell Permeability? Start->Is_Impermeable Is_Floppy Low Potency/Entropy? Start->Is_Floppy DAA Strategy: D-Amino Acids (Steric/Stereo mismatch) Is_Unstable->DAA Exopeptidase AlphaMe Strategy: Aib / Alpha-Methyl (Backbone protection) Is_Unstable->AlphaMe Endopeptidase NMe Strategy: N-Methylation (Mask H-bond donors) Is_Impermeable->NMe Passive Diffusion Is_Floppy->AlphaMe 3-10 Helix Staple Strategy: Hydrocarbon Stapling (Force Helicity) Is_Floppy->Staple Alpha-Helix

Figure 1: Decision matrix for selecting Non-Proteinogenic Amino Acids based on specific physicochemical liabilities.

Part 2: Synthesis Methodologies (SPPS)

The introduction of NPAAs, particularly N-methylated and


-disubstituted residues, introduces severe steric hindrance. Standard Fmoc-SPPS protocols (e.g., HBTU/DIEA at room temperature) will often fail, resulting in deletion sequences.
Critical Reagent Selection
  • Coupling Reagents:

    • Standard: HBTU/HATU are sufficient for unhindered NPAAs (e.g., D-Ala).

    • Hindered (N-Me, Aib): Use HATU or PyAOP with HOAt . HOAt is superior to HOBt because the pyridine nitrogen stabilizes the activated ester via a neighboring group effect, accelerating the reaction rate by ~10-fold.

    • Extremely Hindered: Use COMU or OxymaPure/DIC .

  • Solvents:

    • Replace DMF with NMP (N-methyl-2-pyrrolidone) for difficult couplings. NMP has better swelling properties for polystyrene resins and solubilizes aggregating peptides more effectively.

Workflow Visualization

The following diagram outlines the modified SPPS cycle required for difficult NPAA insertions.

SPPS_Workflow Resin Resin-AA(n) Deprotect Fmoc Removal (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Check1 Kaiser Test (Blue = Free Amine) Wash1->Check1 Activate Activation (HATU/HOAt/DIEA) Check1->Activate Pass Couple Coupling (2x 1hr @ 50°C) Activate->Couple Check2 Chloranil Test (For N-Me/Pro) Couple->Check2 Recouple Re-Couple (PyAOP/Oxyma) Check2->Recouple Blue/Green (Incomplete) Next Next Cycle Check2->Next No Color (Complete) Recouple->Check2

Figure 2: Optimized SPPS cycle for sterically hindered non-proteinogenic amino acids, emphasizing validation checkpoints.

Part 3: Experimental Protocol (Self-Validating System)

Protocol: Coupling of N-Methylated Amino Acids (e.g., Fmoc-N-Me-Val-OH) to a Growing Peptide Chain. Objective: Overcome steric hindrance of the secondary amine on the resin and the incoming bulky amino acid.

Materials
  • Resin: Rink Amide ChemMatrix (Superior swelling compared to polystyrene).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIEA (Diisopropylethylamine).

  • Solvent: Anhydrous NMP.

Step-by-Step Methodology
  • Resin Swelling (Critical):

    • Swell resin in DCM for 20 minutes, then wash 3x with NMP.

    • Why: N-methylated peptides are prone to aggregation (beta-sheet formation).[1] Proper swelling ensures the reactive sites are accessible.[2]

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in NMP (2 x 5 min). Wash 5x with NMP.

    • Validation: Perform Kaiser Test . If the resin beads turn dark blue, the Fmoc is removed, and the primary amine is free.

  • Activation (Pre-activation is forbidden):

    • Dissolve Fmoc-N-Me-AA-OH (4 eq) and HATU (3.9 eq) in minimal NMP.

    • Add DIEA (8 eq) immediately before adding to the resin.

    • Why: HATU-activated esters can epimerize or hydrolyze if left to stand. In situ activation is mandatory for chiral integrity.

  • Coupling (The "Hard" Step):

    • Add the activated mixture to the resin.

    • Microwave Option: Heat to 60°C for 20 minutes (25W).

    • Manual Option: Shake for 2 hours at room temperature.

    • Note: If coupling onto an N-methylated residue (forming an N-Me to N-Me bond), this is extremely difficult. Use triphosgene or COMU activation and extend time to 4 hours.

  • Validation (The "Chloranil" System):

    • Do NOT use the Kaiser test if the residue on the resin is a secondary amine (e.g., Proline or N-methyl). It will yield a false negative.

    • Use the Chloranil Test:

      • Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a few resin beads.

      • Result: Blue beads = Free secondary amine (Coupling failed). Colorless/Yellow = Coupled.

    • Action: If blue, perform a double coupling using a different activation chemistry (e.g., PyAOP).

  • Capping:

    • After successful coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences in the final product.

Part 4: Therapeutic Impact & Data

The following table summarizes FDA-approved peptide therapeutics that utilize NPAAs to achieve their clinical profile.

Drug NameIndicationKey NPAA ModificationFunctional Benefit
Semaglutide T2 Diabetes / ObesityAib (Aminoisobutyric acid) at pos. 8Prevents degradation by DPP-IV enzyme; extends half-life to ~1 week.
Cyclosporine Immunosuppression7 N-methylated residuesEnables oral bioavailability by masking polar backbone amides; allows passive membrane diffusion.
Icatibant Hereditary AngioedemaD-Arg, Hydroxyproline, TicTic (Tetrahydroisoquinoline-3-carboxylic acid) restricts conformation to lock into the Bradykinin B2 receptor.
Degarelix Prostate Cancer4-Fluoro-Phe, D-4-CpaFluorination and chlorinated D-AAs increase hydrophobic interaction and receptor binding duration (depot effect).
Lanreotide AcromegalyD-Trp, D-Nal (Naphthylalanine)D-Nal increases hydrophobic surface area for receptor binding and prevents chymotrypsin cleavage.

References

  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700–2707. Link

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal, 17(1), 134–143. Link

  • Wang, S. S., et al. (2019). Solid Phase Peptide Synthesis of Difficult Sequences: A Comparison of Microwave and Conventional Heating. International Journal of Peptide Research and Therapeutics, 25, 123–130. Link

  • FDA.gov. Drugs@FDA: FDA-Approved Drugs. (Search: Semaglutide, Cyclosporine). Link

  • Chin, J. W. (2017). Expanding and reprogramming the genetic code. Nature, 550, 53–60. Link

  • Qvit, N., et al. (2017). Scaffold regulation of conformational states in bioactive peptides. Drug Discovery Today, 22(2), 254-262. Link

Sources

A Technical Guide to the Discovery and Synthesis of Novel α,α-Disubstituted Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

α,α-Disubstituted cyclic amino acids represent a class of conformationally constrained building blocks of paramount importance in medicinal chemistry and drug discovery. Their unique structural features, particularly the restriction of φ and ψ dihedral angles, render them invaluable for the design of peptides and peptidomimetics with enhanced proteolytic stability, receptor selectivity, and bioavailability. This technical guide provides a comprehensive overview of the core principles and practical methodologies for the discovery and synthesis of these novel amino acids. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful scaffolds in their therapeutic design endeavors. We will explore a range of synthetic strategies, from classical named reactions to modern catalytic asymmetric methods, with a focus on the underlying mechanistic principles and the rationale behind experimental design.

The Strategic Imperative for Conformational Constraint: Why α,α-Disubstituted Cyclic Amino Acids?

The therapeutic potential of peptides is often hampered by their poor metabolic stability and conformational flexibility, which can lead to non-specific binding and reduced potency. The introduction of an α,α-disubstituted cyclic moiety into a peptide backbone imposes significant conformational rigidity.[1] This constraint is a powerful tool for:

  • Stabilizing Secondary Structures: These amino acids can induce and stabilize specific secondary structures such as β-turns and helical conformations in peptides.[1] For instance, 1-aminocyclopentanecarboxylic acid (Ac5c) is known to induce β-turns and helical arrangements.

  • Enhancing Proteolytic Resistance: The sterically hindered quaternary α-carbon protects the adjacent peptide bonds from enzymatic degradation.

  • Improving Receptor Selectivity and Potency: By locking the peptide into a bioactive conformation that mimics its bound state at a biological target, binding affinity and selectivity can be significantly enhanced.[2]

  • Modulating Pharmacokinetic Properties: The unique three-dimensional structures can influence properties such as cell permeability and oral bioavailability.

The widespread application of these motifs in clinically approved drugs, such as the anesthetics carfentanil and remifentanil, and the antipruritic medication defelikefalin, underscores their therapeutic relevance and justifies the continuous development of novel synthetic approaches.[3]

Foundational Synthetic Strategies: A Mechanistic Perspective

The synthesis of α,α-disubstituted cyclic amino acids presents a significant challenge due to the formation of a sterically demanding quaternary stereocenter. Several key strategies have been developed to address this, each with its own advantages and limitations.

The Strecker Synthesis: A Classic Approach to α-Amino Nitriles

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a cornerstone for the synthesis of α-amino acids.[4][5][6][7][8] For the preparation of α,α-disubstituted cyclic amino acids, a cyclic ketone serves as the starting material.

Core Mechanism: The reaction proceeds in two main stages:

  • Formation of an α-aminonitrile: A cyclic ketone reacts with ammonia (or an ammonium salt) and a cyanide source (e.g., KCN, NaCN) to form an α-aminonitrile intermediate.[4][5][6] The reaction is believed to proceed through the formation of an iminium ion, which is then attacked by the cyanide nucleophile.[6][7]

  • Hydrolysis to the α-amino acid: The resulting α-aminonitrile is hydrolyzed under acidic or basic conditions to yield the final α,α-disubstituted cyclic amino acid.[5][6]

Experimental Protocol: Synthesis of 1-Aminocyclohexanecarboxylic Acid

  • Step 1: α-Aminonitrile Formation. To a solution of cyclohexanone (1.0 eq) in a suitable solvent (e.g., methanol/water), add ammonium chloride (1.2 eq) and potassium cyanide (1.2 eq). Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Step 2: Work-up and Isolation. After completion, extract the reaction mixture with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

  • Step 3: Hydrolysis. Add concentrated hydrochloric acid to the crude α-aminonitrile and reflux the mixture for 4-6 hours.

  • Step 4: Final Product Isolation. Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the amino acid. Collect the solid by filtration, wash with cold water and ethanol, and dry under vacuum.

Causality in Protocol:

  • The use of ammonium chloride provides both the ammonia source and a mildly acidic medium to facilitate iminium ion formation.

  • The hydrolysis step requires harsh acidic conditions to convert the stable nitrile group into a carboxylic acid.

Diagram of the Strecker Synthesis Workflow:

Strecker_Synthesis Ketone Cyclic Ketone Aminonitrile α-Aminonitrile Intermediate Ketone->Aminonitrile Iminium formation & Cyanide attack Reagents NH4Cl, KCN AminoAcid α,α-Disubstituted Cyclic Amino Acid Aminonitrile->AminoAcid Nitrile Hydrolysis Hydrolysis Acid Hydrolysis (e.g., HCl)

Caption: General workflow for the Strecker synthesis of cyclic amino acids.

Asymmetric Phase-Transfer Catalysis: Enantioselective Alkylation

Achieving enantioselectivity is crucial for the synthesis of biologically active molecules. Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective alkylation of glycine derivatives, which can then be cyclized to form chiral cyclic amino acids.[9][10][11][12]

Core Principle: This method relies on a chiral quaternary ammonium salt catalyst (e.g., derived from Cinchona alkaloids or BINOL) to shuttle a nucleophilic enolate from an aqueous phase to an organic phase, where it reacts with an electrophile. The chiral environment of the catalyst dictates the stereochemical outcome of the alkylation.[11][12]

Experimental Workflow: Asymmetric Synthesis of a Piperidine-based Amino Acid

  • Step 1: Asymmetric Alkylation. A Schiff base of a glycine ester (e.g., N-(diphenylmethylene)glycine tert-butyl ester) is treated with a dihaloalkane in a biphasic system (e.g., toluene/50% aq. KOH) in the presence of a chiral phase-transfer catalyst.[9][11]

  • Step 2: Cyclization via Reductive Amination. The resulting alkylated product is then deprotected and undergoes intramolecular reductive amination to form the cyclic amino acid derivative.[9][10][11]

Diagram of Asymmetric Phase-Transfer Catalysis Workflow:

PTC_Workflow cluster_alkylation Asymmetric Alkylation cluster_cyclization Cyclization Glycine Glycine Schiff Base AlkylatedProduct Enantioenriched Alkylated Intermediate Glycine->AlkylatedProduct Dihaloalkane Dihaloalkane Dihaloalkane->AlkylatedProduct PTC Chiral Phase- Transfer Catalyst PTC->AlkylatedProduct Catalysis Deprotection Deprotection AlkylatedProduct->Deprotection ReductiveAmination Intramolecular Reductive Amination Deprotection->ReductiveAmination CyclicAA Chiral Cyclic Amino Acid Derivative ReductiveAmination->CyclicAA

Caption: Workflow for asymmetric synthesis via phase-transfer catalysis.

Trustworthiness of the Protocol: The success of this method hinges on the careful selection of the chiral catalyst, as its structure directly influences the enantiomeric excess (ee) of the product. The C2-symmetric spiro catalysts developed by Maruoka and colleagues have shown exceptional performance, achieving high enantioselectivity (up to 96% ee).[12]

Multicomponent Reactions: The Ugi and Passerini Approach

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, offer a highly efficient route to complex molecules in a single step.[13][14][15][16][17] These reactions are particularly useful for generating libraries of α,α-disubstituted amino acid derivatives for screening purposes.

  • Passerini Reaction: A three-component reaction between a ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[14][15][17]

  • Ugi Reaction: A four-component reaction involving a ketone, a primary amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure.[13][16]

Causality and Application: The convergence and atom economy of MCRs make them highly attractive for combinatorial chemistry. By systematically varying the starting components, a diverse range of α,α-disubstituted amino acid derivatives can be rapidly synthesized. A recent study described a robust ammonia-Ugi reaction protocol using ammonium carboxylates in trifluoroethanol, which proceeds at room temperature in high yields.[13]

Comparative Analysis of Synthetic Methodologies

Methodology Key Advantages Key Limitations Stereocontrol Typical Starting Materials
Strecker Synthesis Readily available starting materials, straightforward procedure.[4][5]Harsh reaction conditions for hydrolysis, produces a racemic mixture.[5]Achiral, but asymmetric variants exist.[4][6]Cyclic ketones.[4][18]
Asymmetric PTC High enantioselectivity, mild reaction conditions.[9][11][12]Catalyst can be expensive, optimization may be required.Excellent (up to >98% ee).[12][19]Glycine derivatives, dihaloalkanes.[9][11]
Ugi/Passerini Reactions High efficiency and atom economy, rapid library synthesis.[13][14][15]Can produce complex mixtures, purification can be challenging.Generally produces diastereomeric mixtures unless chiral inputs are used.[14]Ketones, isocyanides, carboxylic acids, amines.[13][15]
Chiral Auxiliary Methods Reliable stereocontrol, well-established procedures.Requires additional steps for auxiliary attachment and removal.High diastereoselectivity.Glycine derivatives with chiral auxiliaries.[1]

Future Outlook and Emerging Trends

The field of α,α-disubstituted cyclic amino acid synthesis is continuously evolving, with several exciting trends on the horizon:

  • Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing area, offering a metal-free alternative for asymmetric synthesis.[11][20]

  • C-H Activation: Direct functionalization of C-H bonds offers a more atom-economical and efficient approach to these structures, minimizing the need for pre-functionalized starting materials.

  • Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and reproducibility for many of the established synthetic routes.

  • Biocatalysis: The use of enzymes for the stereoselective synthesis of amino acids is a promising green chemistry approach.

Conclusion

The synthesis of α,α-disubstituted cyclic amino acids is a vibrant and challenging area of research with profound implications for drug discovery. The methodologies outlined in this guide, from the classic Strecker synthesis to modern asymmetric catalysis, provide a powerful toolkit for chemists to design and create novel molecular entities with tailored conformational properties. As our understanding of the relationship between conformation and biological activity deepens, the demand for innovative and efficient synthetic routes to these valuable building blocks will undoubtedly continue to grow.

References

  • Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives: application to (+) - RSC Publishing.
  • Stereoselective synthesis of cyclic amino acids via asymmetric phase-transfer catalytic alkylation - Organic & Biomolecular Chemistry (RSC Publishing).
  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed. Available at: [Link]

  • Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids - PMC. Available at: [Link]

  • Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC. Available at: [Link]

  • Asymmetric synthesis of functionalized aza-cyclic amino acids with quaternary stereocenters by a phase-transfer-catalyzed alkylation strategy - PubMed. Available at: [Link]

  • Stereoselective synthesis of cyclic amino acids via asymmetric phase-transfer catalytic alkylation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB26778K. Available at: [Link]

  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. Available at: [Link]

  • Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture - PMC. Available at: [Link]

  • Selected examples of α,α-disubstituted cyclic amino acids in drug design. - ResearchGate. Available at: [Link]

  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Catalytic asymmetric synthesis of alpha-amino acids - PubMed. Available at: [Link]

  • Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids. Available at: [Link]

  • Molecular Design of a C 2 -Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids - Organic Chemistry Portal. Available at: [Link]

  • Organocatalytic asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids and derivatives - PubMed. Available at: [Link]

  • A straightforward approach towards combined α-amino and α-hydroxy acids based on Passerini reactions - PMC. Available at: [Link]

  • Catalytic asymmetric synthesis of .ALPHA.-amino acid derivatives and peptides using chiral phase-transfer catalysts. | Scilit. Available at: [Link]

  • Synthesis of novel alpha-substituted and alpha,alpha-disubstituted amino acids by rearrangement of ammonium ylides generated from metal carbenoids. | Semantic Scholar. Available at: [Link]

  • The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement - PubMed. Available at: [Link]

  • A straightforward approach towards combined α-amino and α-hydroxy acids based on Passerini reactions - Beilstein Journals. Available at: [Link]

  • Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. Available at: [Link]

  • Strecker amino acid synthesis - chemeurope.com. Available at: [Link]

  • Asymmetric synthesis of novel sterically constrained amino acids - ResearchGate. Available at: [Link]

  • α-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]

  • Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - Chemical Science (RSC Publishing). Available at: [Link]

  • Biologically active molecules containing cyclic α,α‐disubstituted β‐amino acid units.. Available at: [Link]

  • Recent advances in the enantioselective synthesis of beta-amino acids - PubMed. Available at: [Link]

  • Memory of chirality: enantioselective alkylation reactions at an asymmetric carbon adjacent to a carbonyl group | Journal of the American Chemical Society. Available at: [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. Available at: [Link]

  • Enantioselective Synthesis of α-Quaternary Amino Acid Derivatives by Sequential Enzymatic Desymmetrization and Curtius Rearrangement of α,α-Disubstituted Malonate Diesters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Strecker amino acid synthesis - Wikipedia. Available at: [Link]

  • Enantioselective synthesis of alpha,beta-disubstituted-beta-amino acids - PubMed. Available at: [Link]

  • Recent Advances in the Enantioselective Radical Reactions - MDPI. Available at: [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis - Frontiers. Available at: [Link]

  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications - MDPI. Available at: [Link]

  • The Passerini and Ugi reactions | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1) | Chemistry | Sketchy MCAT. Available at: [Link]

  • Stereodivergent Synthesis of α,α-Disubstituted α-Amino Acids via Synergistic Cu/Ir Catalysis - PubMed. Available at: [Link]

  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations | Journal of the American Chemical Society. Available at: [Link]

  • Amino Acid Chirality: Stereospecific Conversion and Physiological Implications - PMC. Available at: [Link]

Sources

Spectroscopic Data for Methyl 2-amino-2-cyclopentylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-amino-2-cyclopentylacetate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural characterization of this alpha-amino ester through modern spectroscopic techniques. The guide will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound.

Introduction to Methyl 2-amino-2-cyclopentylacetate

Methyl 2-amino-2-cyclopentylacetate is a non-canonical amino acid ester, a class of compounds of significant interest in medicinal chemistry and drug discovery.[1] These molecules serve as valuable building blocks for the synthesis of novel peptides, peptidomimetics, and other biologically active molecules. The incorporation of a cyclopentyl group at the alpha-carbon introduces conformational constraints, which can impart unique pharmacological properties to the resulting therapeutic candidates. Accurate structural elucidation through spectroscopic methods is a critical first step in the research and development pipeline, ensuring the identity and purity of the synthesized compound.

Molecular Structure and Key Spectroscopic Features

The structure of Methyl 2-amino-2-cyclopentylacetate, with the molecular formula C8H15NO2, presents several key functional groups that give rise to characteristic spectroscopic signals.[2] These include a primary amine (-NH2), a methyl ester (-COOCH3), and a cyclopentyl ring. The analysis of the spectroscopic data allows for the unambiguous assignment of these features.

Structural Information: [2]

  • Molecular Formula: C8H15NO2

  • SMILES: COC(=O)C(C1CCCC1)N

  • InChI: InChI=1S/C8H15NO2/c1-11-8(10)7(9)6-4-2-3-5-6/h6-7H,2-5,9H2,1H3

  • InChIKey: ZGQSMYWOPKCARZ-UHFFFAOYSA-N

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of Methyl 2-amino-2-cyclopentylacetate.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (ratio of protons).

Expected ¹H NMR Data:

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
-NH₂1.5 - 3.0Broad Singlet2HAmine Protons
-CH-3.0 - 3.5Singlet1Hα-proton
-COOCH₃~3.7Singlet3HMethyl Ester Protons
Cyclopentyl Protons1.2 - 2.0Multiplet8HMethylene Protons
Cyclopentyl Proton (α to CH)1.8 - 2.2Multiplet1HMethine Proton

Note: Predicted chemical shifts are based on the analysis of similar α-amino esters and cyclopentyl derivatives.[3][4][5]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Expected ¹³C NMR Data:

CarbonChemical Shift (δ, ppm) (Predicted)Assignment
-C=O~175Ester Carbonyl
-CH-~60α-carbon
-COOCH₃~52Methyl Ester Carbon
Cyclopentyl Carbons25 - 40Methylene and Methine Carbons

Note: Predicted chemical shifts are based on general values for similar functional groups.[6][7][8][9]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2-amino-2-cyclopentylacetate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 process Fourier Transform & Phasing acquire_H1->process acquire_C13->process analyze Integrate & Assign Chemical Shifts process->analyze structure Structure Elucidation analyze->structure

Figure 1: Workflow for NMR Data Acquisition and Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250Medium, BroadN-H stretch (primary amine)
2960-2850StrongC-H stretch (aliphatic)
1750-1735StrongC=O stretch (ester)
1650-1580MediumN-H bend (primary amine)
1250-1000StrongC-O stretch (ester)

Note: These are characteristic ranges and the exact peak positions can vary.[10]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrometry Data:

The PubChem database provides predicted m/z values for various adducts of Methyl 2-amino-2-cyclopentylacetate.[2]

AdductPredicted m/z
[M+H]⁺158.11756
[M+Na]⁺180.09950
[M-H]⁻156.10300
[M+NH₄]⁺175.14410
[M+K]⁺196.07344

Note: M represents the parent molecule.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, often producing the protonated molecule [M+H]⁺.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis sample_prep Prepare Dilute Solution infusion Direct Infusion or LC/GC sample_prep->infusion ionization Ionization (e.g., ESI) infusion->ionization analysis Mass Analysis (m/z separation) ionization->analysis detection Detection analysis->detection spectrum Generate Mass Spectrum detection->spectrum interpretation Identify Molecular Ion & Fragments spectrum->interpretation confirmation Confirm Molecular Weight interpretation->confirmation

Figure 2: General Workflow for Mass Spectrometry Analysis.

Conclusion

The comprehensive spectroscopic analysis of Methyl 2-amino-2-cyclopentylacetate, utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural confirmation. The expected data presented in this guide, based on theoretical principles and analysis of analogous structures, serves as a robust reference for researchers. Each technique offers complementary information, and together they provide an unambiguous characterization of the molecule's identity and purity, which is fundamental for its application in scientific research and drug development.

References

  • Chemcd. (n.d.). METHYL 2-CYCLOPENTYL-2-[(2-METHOXYETHYL)AMINO]ACETATE Spectrum.
  • RSC Publishing. (2017, February 6). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations.
  • RSC Publishing. (2017, February 6). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides.
  • PubChem. (n.d.). (s)-amino-cyclopentyl-acetic acid methyl ester hydrochloride (C8H15NO2).
  • PubChem. (n.d.). Methyl 2-[(cyclopropylmethyl)amino]acetate (C7H13NO2).
  • Sigma-Aldrich. (n.d.). METHYL 2-(CYCLOPENTYL(METHYL)AMINO) ACETATE.
  • BLDpharm. (n.d.). 1505197-24-9|Methyl 2-(1-amino-2-methylcyclopentyl)acetate.
  • (n.d.). Infrared Spectroscopy.
  • ChemicalBook. (n.d.). Methyl 2-cyclopentanonecarboxylate(10472-24-9) 1H NMR spectrum.
  • PubChem. (n.d.). Methyl 2-amino-2-(1-methylcyclopropyl)acetate hydrochloride.
  • NIST. (n.d.). Methyl cyclopentanecarboxylate.
  • PMC. (n.d.). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion.
  • RSC Publishing. (n.d.). On-line attenuated total reflection infrared spectroscopy (ATR-IR): a powerful tool for investigating the methyl cyclopentenone synthesis process.
  • Zhang, Y., Ma, F., Zhang, B., Mi, X., & Zhang, J. (2022). Crystal structure of methyl 2-(4-(2-(cyclopentyl- amino)-1-(N-(4-methoxyphenyl)-1-methyl- 5-phenyl-1-H-pyrazole-3-carboxamido)- 2-oxoethyl)phenyl)acetate, C34H36N4O5. Zeitschrift für Kristallographie - New Crystal Structures.
  • PrepChem.com. (n.d.). Synthesis of 2-(2-oxo-cyclopentyl)methyl cyclohexanone.
  • ACS Publications. (n.d.). Synthesis of Optically Active α-Amino Esters via Dynamic Kinetic Resolution: A Mechanistic Study.
  • PubChem. (n.d.). Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate.
  • PMC. (n.d.). Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center.
  • ChemBK. (2024, April 9). methyl {(1R,2R)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate.
  • (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination.
  • MDPI. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
  • ResearchGate. (n.d.). 1 H NMR spectra of the methyl cyclopentanone-2-carboxylate (1)-top....
  • ChemicalBook. (n.d.). 2-Pentyl-3-methyl-2-cyclopenten-1-one(1128-08-1) 13 C NMR.
  • ChemicalBook. (n.d.). Methyl 2-cyclopentanonecarboxylate(10472-24-9) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 2-Pentyl-3-methyl-2-cyclopenten-1-one(1128-08-1) 1 H NMR.
  • ChemicalBook. (n.d.). CYCLOPENTYLACETIC ACID(1123-00-8) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Methylcyclopentane(96-37-7) 13C NMR spectrum.
  • (n.d.). C-13 nmr spectrum of 2-methylpentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylpentane.

Sources

Methodological & Application

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the assembly of complex sequences with high efficiency.[1][2] However, the incorporation of sterically hindered amino acids presents a significant kinetic barrier that standard protocols often fail to overcome.[3] Sterically hindered residues, such as α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib), N-alkylated amino acids (e.g., N-methyl alanine), and β-branched amino acids (e.g., Valine, Isoleucine, tert-Leucine), physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[4][5][6]

This obstruction leads to sluggish and incomplete coupling reactions, resulting in deletion sequences, low yields, and complex purifications.[7] Furthermore, sequences rich in hydrophobic and hindered residues are prone to on-resin aggregation, where the peptide chains fold into secondary structures that physically prevent reagent access to the reaction sites.[8] This guide provides a detailed overview of advanced strategies and robust protocols designed to efficiently incorporate these challenging monomers, ensuring the successful synthesis of complex and sterically demanding peptides.

Steric_Hindrance cluster_0 Standard Coupling (e.g., Glycine) cluster_1 Hindered Coupling (e.g., Aib) Activated_AA_1 Activated Amino Acid Resin_Peptide_1 H₂N-Gly-[Peptide]-Resin Activated_AA_1->Resin_Peptide_1 Easy Access Activated_AA_2 Activated Amino Acid Resin_Peptide_2 H₂N-Aib-[Peptide]-Resin Activated_AA_2->Resin_Peptide_2 Blocked Access Blockage Steric Clash (gem-dimethyl group) Blockage->Resin_Peptide_2 Protocol_1 start Start with Fmoc-Peptide-Resin swell Swell Resin in DMF (15 min) start->swell deprotect Fmoc Deprotection 20% Piperidine/DMF (2 x 10 min) swell->deprotect wash1 Wash Resin (DMF x5, DCM x3) deprotect->wash1 kaiser1 Kaiser Test (Confirm Free Amine) wash1->kaiser1 preactivate Pre-activate Amino Acid: Fmoc-Aib-OH + HATU + DIPEA in DMF (5 min) kaiser1->preactivate Positive (Blue) couple Add Activated Mix to Resin Couple for 2 hours preactivate->couple wash2 Wash Resin (DMF x5, DCM x3) couple->wash2 kaiser2 Kaiser Test (Confirm Complete Coupling) wash2->kaiser2 next_cycle Proceed to Next Cycle kaiser2->next_cycle Negative (Clear) double_couple Incomplete? Perform Double Coupling kaiser2->double_couple Positive (Blue) double_couple->couple

Figure 2: Workflow for high-efficiency coupling of a hindered amino acid.

Methodology:

  • Resin Preparation: Swell the peptide-resin (1 eq) in DMF for 15-30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 10 minutes. Drain and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Confirmation of Deprotection (Optional): Perform a Kaiser test on a small sample of resin beads. A deep blue color confirms the presence of a free primary amine.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Aib-OH (4 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8 eq) and allow the solution to pre-activate for 2-5 minutes. Note: The solution will change color.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2 hours.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 times) and DCM (3 times).

  • Confirmation of Coupling: Perform a Kaiser test. A negative result (colorless or yellow beads) indicates a complete coupling. If the beads are blue, the coupling is incomplete and a second coupling (double coupling) is required. Repeat steps 5-8.

  • Next Cycle: Proceed with the deprotection step for the next amino acid in the sequence.

Protocol 2: Microwave-Assisted SPPS of a Difficult Sequence

This protocol is optimized for sequences containing consecutive hindered residues or those known to aggregate.

Materials:

  • Automated Microwave Peptide Synthesizer

  • Fmoc-protected amino acids (5 equivalents)

  • Coupling Reagent: COMU (5 equivalents)

  • Base: DIPEA (10 equivalents)

  • Deprotection Reagent: 20% Piperidine in DMF

  • Solvents: Anhydrous DMF

Protocol_2 start Load Sequence & Reagents into MW Synthesizer deprotect MW Deprotection 75°C, 3-5 min start->deprotect wash1 Wash Cycle (DMF) deprotect->wash1 couple MW Coupling Fmoc-AA/COMU/DIPEA 75-90°C, 5-10 min wash1->couple wash2 Wash Cycle (DMF) couple->wash2 loop Repeat for Each Amino Acid wash2->loop loop->deprotect Next Cycle cleave Final Cleavage & Deprotection loop->cleave Final Cycle

Sources

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Cyclic Peptides Incorporating Methyl 2-amino-2-cyclopentylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Constrained Cyclic Peptides in Modern Drug Discovery

Cyclic peptides have emerged as a compelling class of therapeutic agents, occupying a unique chemical space between small molecules and large biologics.[1] Their constrained cyclic structure offers several advantages over their linear counterparts, including enhanced metabolic stability, increased resistance to enzymatic degradation, and improved receptor binding affinity and specificity due to reduced conformational flexibility.[2][3] These attributes make them ideal candidates for targeting challenging protein-protein interactions, which are often considered "undruggable" by conventional small molecules.[2]

The incorporation of non-natural or unnatural amino acids, such as Methyl 2-amino-2-cyclopentylacetate, into cyclic peptide scaffolds introduces further conformational constraints.[4] The cyclopentyl group, a sterically hindered moiety, can pre-organize the peptide backbone into a specific conformation, potentially leading to higher binding affinity and selectivity for the target protein. This guide provides a comprehensive overview and detailed protocols for the synthesis of cyclic peptides containing Methyl 2-amino-2-cyclopentylacetate, from the preparation of the custom amino acid building block to the final purification and characterization of the cyclic product. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Part 1: Synthesis of the Key Building Block: Fmoc-Protected Methyl 2-amino-2-cyclopentylacetate

The successful synthesis of the target cyclic peptide begins with the preparation of the non-natural amino acid building block, Fmoc-NH-c5(COOMe)-OH (Fmoc-protected Methyl 2-amino-2-cyclopentylacetate). The synthesis involves two key steps: esterification of the carboxylic acid and protection of the alpha-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.

Protocol 1.1: Synthesis of Methyl 2-amino-2-cyclopentylacetate Hydrochloride

This protocol describes the esterification of 2-amino-2-cyclopentylacetic acid using a convenient method with methanol and trimethylchlorosilane (TMSCl).[5]

Materials:

  • 2-amino-2-cyclopentylacetic acid

  • Methanol (MeOH), anhydrous

  • Trimethylchlorosilane (TMSCl), freshly distilled

  • Round bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a round bottom flask containing 2-amino-2-cyclopentylacetic acid (1 equivalent), add anhydrous methanol.

  • Slowly add freshly distilled trimethylchlorosilane (2 equivalents) to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Methyl 2-amino-2-cyclopentylacetate hydrochloride salt.

Protocol 1.2: Fmoc Protection of Methyl 2-amino-2-cyclopentylacetate

This protocol details the protection of the amino group of Methyl 2-amino-2-cyclopentylacetate with the Fmoc group, a crucial step for its use in solid-phase peptide synthesis (SPPS).[6][7]

Materials:

  • Methyl 2-amino-2-cyclopentylacetate hydrochloride

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium carbonate (Na2CO3) or Sodium bicarbonate (NaHCO3)

  • Dioxane and Water (or other suitable solvent system)

  • Stirring vessel

  • Extraction funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve Methyl 2-amino-2-cyclopentylacetate hydrochloride in an aqueous solution of sodium carbonate or sodium bicarbonate to neutralize the hydrochloride and free the amine.

  • In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in dioxane.

  • Slowly add the Fmoc-reagent solution to the amino acid solution while stirring vigorously at room temperature.

  • Maintain the pH of the reaction mixture in the basic range (pH 8-9) by adding more base as needed.

  • Allow the reaction to proceed for several hours or overnight, monitoring by TLC.

  • Once the reaction is complete, perform an aqueous workup to remove excess reagents. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-protected amino acid.

  • Purify the product by column chromatography on silica gel to obtain the pure Fmoc-NH-c5(COOMe)-OH.

Part 2: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide Precursor

The assembly of the linear peptide chain is performed on a solid support, typically a resin, using the Fmoc/tBu strategy.[8][9] This method involves the sequential addition of Fmoc-protected amino acids to the growing peptide chain.[10]

Workflow for Fmoc-Based Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling First_AA First Amino Acid Coupling Resin->First_AA Deprotection Fmoc Deprotection (Piperidine/DMF) First_AA->Deprotection Coupling Amino Acid Coupling (e.g., HATU/HOAt) Deprotection->Coupling Wash Washing (DMF) Coupling->Wash Repeat Repeat Cycle Wash->Repeat for each amino acid Cleavage Cleavage from Resin (e.g., TFA cocktail) Wash->Cleavage After final AA Repeat->Deprotection Linear_Peptide Linear Peptide Cleavage->Linear_Peptide Cyclization_Strategies cluster_0 Head-to-Tail Cyclization cluster_1 Side-Chain to Side-Chain Cyclization cluster_2 Head-to-Side-Chain Cyclization HT_Linear H₂N-...-COOH HT_Cyclic cyclo(-...-) HT_Linear->HT_Cyclic Amide Bond Formation SC_Linear H₂N-...-Lys(...)-...-Glu(...)-...-COOH SC_Cyclic H₂N-...-Lys(...)-...-Glu(...)-...-COOH (bridged) SC_Linear->SC_Cyclic Lactam Bridge HSC_Linear H₂N-...-Glu(...)-...-COOH HSC_Cyclic cyclo(H₂N-...-Glu(...)-...-) HSC_Linear->HSC_Cyclic Amide Bond Formation

Caption: Common peptide cyclization strategies.

Protocol 3.1: Solution-Phase Head-to-Tail Cyclization

This protocol describes the cyclization of the fully deprotected linear peptide in solution. This method is often preferred as it can lead to higher yields by minimizing intermolecular reactions. [11] Materials:

  • Protected linear peptide

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Cold diethyl ether

  • High-purity solvent for cyclization (e.g., DMF or DCM)

  • Cyclization reagent (e.g., HBTU/HOBt/DIPEA or PyBOP)

  • High-dilution setup (optional)

Procedure:

  • Global Deprotection: Treat the protected linear peptide with a TFA cleavage cocktail to remove all side-chain protecting groups.

  • Precipitation and Isolation: Precipitate the deprotected linear peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

  • Cyclization Reaction:

    • Dissolve the linear peptide in a high volume of a suitable solvent (e.g., DMF) to achieve high dilution (concentration typically < 1 mM) to favor intramolecular cyclization over intermolecular polymerization.

    • Add the cyclization reagent mixture (e.g., HBTU/HOBt/DIPEA) to the peptide solution. The pH of the solution should be maintained around 8-9.

    • Stir the reaction at room temperature for several hours to overnight.

  • Monitoring: Monitor the progress of the cyclization by analytical HPLC and mass spectrometry to observe the disappearance of the linear precursor and the appearance of the cyclic product.

  • Work-up: Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure.

Parameter Condition Rationale
Concentration < 1 mMMinimizes intermolecular oligomerization. [11]
Solvent DMF, DCMSolubilizes the peptide and reagents.
Coupling Reagent HBTU/HOBt, PyBOPEfficiently activates the carboxylic acid for amide bond formation. [12]
Base DIPEAMaintains the N-terminus in its unprotonated, reactive state.
Temperature Room TemperatureBalances reaction rate and stability of the peptide.
Reaction Time 4-24 hoursAllows for complete cyclization.

Table 1: Key Parameters for Solution-Phase Head-to-Tail Cyclization

Part 4: Purification and Characterization of the Cyclic Peptide

The final and crucial steps in the synthesis are the purification of the crude cyclic peptide to a high degree of purity and its thorough characterization to confirm its identity and structure. [13][14]

Protocol 4.1: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for the purification of synthetic peptides. [14][15] Materials:

  • Crude cyclic peptide

  • Preparative RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent, often the initial mobile phase composition.

  • Method Development (Analytical Scale): Develop a suitable gradient elution method on an analytical RP-HPLC system to achieve good separation of the target cyclic peptide from impurities.

  • Preparative Purification: Scale up the optimized analytical method to a preparative RP-HPLC system. Inject the crude sample and collect fractions corresponding to the peak of the target cyclic peptide.

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to identify the fractions containing the pure product.

  • Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final cyclic peptide as a fluffy white powder.

Protocol 4.2: Characterization of the Cyclic Peptide

A combination of analytical techniques is used to confirm the structure and purity of the final product. [13][16] Analytical Techniques:

  • High-Resolution Mass Spectrometry (HRMS): Used to determine the exact molecular weight of the cyclic peptide, confirming its elemental composition. The observed mass should match the calculated mass of the cyclic structure, and differ from the linear precursor by the mass of a water molecule (18.015 Da).

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the cyclic peptide in the mass spectrometer provides sequence information. The fragmentation pattern of a cyclic peptide is typically more complex than that of a linear peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY) NMR experiments can be used to determine the three-dimensional structure and conformation of the cyclic peptide in solution.

  • Analytical RP-HPLC: Used to determine the purity of the final product, typically reported as a percentage of the total peak area at a specific wavelength (e.g., 214 or 280 nm).

Technique Information Obtained
HRMS Exact molecular weight, confirmation of elemental composition.
MS/MS Amino acid sequence information through fragmentation.
NMR 3D structure, conformation, and proton assignments.
Analytical HPLC Purity of the final product.

Table 2: Analytical Techniques for Cyclic Peptide Characterization

Conclusion

The synthesis of cyclic peptides containing non-natural, sterically hindered amino acids like Methyl 2-amino-2-cyclopentylacetate presents unique challenges but offers significant opportunities in the development of novel therapeutics. The protocols and guidelines presented in this document provide a comprehensive framework for the successful synthesis, purification, and characterization of these complex molecules. Careful optimization of each step, from the synthesis of the custom building block to the final cyclization and purification, is paramount to achieving high yields and purity. The insights provided herein are intended to empower researchers to explore the vast potential of constrained cyclic peptides in their drug discovery endeavors.

References

  • Kim, D. S., & Yoo, S. (2012). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Biomolecules & Therapeutics, 20(1), 1–9.
  • Schneider, S. E., & Dzubeck, V. (2000). Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides. Synfacts, 2009(01), 0098–0098.
  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20(4), 309–325.
  • Sang, Z., Li, J., & Danishefsky, S. J. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3354–3358.
  • SB-PEPTIDE. (n.d.). Peptide cyclization. Retrieved from [Link]

  • Various Authors. (2018). The Synthesis of Cyclic Peptides.
  • CEM Corporation. (n.d.). Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. Retrieved from [Link]

  • LifeTein. (2019, January 14). Strategies for peptide macrocyclization: head to tail cyclization. Retrieved from [Link]

  • Wessell, M. (2011, August 2). Protein synthesis hijacked to turn out cyclic peptides. Chemistry World. Retrieved from [Link]

  • Nowick, J. S. (2020).
  • Hutton, C. A. (n.d.). Biologically Active Cyclic Peptide Natural Products. The Hutton Group. Retrieved from [Link]

  • Sanderson, J. M. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422–429.
  • ResearchGate. (n.d.). Unnatural amino acids used in the synthesis of cyclic peptides. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. Retrieved from [Link]

  • Slaninova, J., Maletinska, L., & Zadina, J. (2015). Characterization of cyclic peptides containing disulfide bonds. Journal of Pharmaceutical and Biomedical Analysis, 107, 309–317.
  • Albericio, F., & Kruger, H. G. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • ResearchGate. (2013, March 27). How to purify polar cyclic peptides?. Retrieved from [Link]

  • Slaninova, J., Maletinska, L., & Zadina, J. (2015). Characterization of cyclic peptides containing disulfide bonds. Journal of Pharmaceutical and Biomedical Analysis, 107, 309-317.
  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Gante, J. (2002). Cyclization Strategies in Peptide Derived Drug Design. Current Topics in Medicinal Chemistry, 2(3), 327–341.
  • Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Organic & Biomolecular Chemistry, 5(2), 251–257.
  • PrepChem.com. (n.d.). Synthesis of 2-(2-oxo-cyclopentyl)methyl cyclohexanone. Retrieved from [Link]

  • Vankayala, R., & Kallur, S. B. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(3), 1513–1521.

Sources

"use of Methyl 2-amino-2-cyclopentylacetate in medicinal chemistry library synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 2-amino-2-cyclopentylacetate in Medicinal Chemistry Library Synthesis

Abstract

Methyl 2-amino-2-cyclopentylacetate (Cyclopentylglycine methyl ester, Cpg-OMe) represents a critical "conformationally constrained" building block in modern medicinal chemistry. Unlike flexible aliphatic amino acids (e.g., Leucine, Isoleucine), the cyclopentyl ring restricts side-chain rotation, locking the backbone dihedral angles (


) into specific regions of the Ramachandran plot. This guide details the strategic use of Cpg-OMe in high-throughput library synthesis, focusing on Multicomponent Reactions (MCRs) and sterically demanding amide couplings. We provide validated protocols for overcoming the steric hindrance inherent to 

-disubstituted amino esters to maximize yield and purity.

Introduction: The Case for Conformational Constraint

In the "Escape from Flatland" era of drug discovery, increasing the fraction of sp3-hybridized carbons (


) is correlated with improved clinical success. Methyl 2-amino-2-cyclopentylacetate serves two distinct roles:
  • Bioisosteric Replacement: It acts as a rigid lipophilic bioisostere for Leucine and Valine. The cyclopentyl ring occupies a similar volume to an isopropyl or isobutyl group but with significantly reduced entropic penalty upon binding to a protein target.

  • Library Diversity Handle: The

    
    -amino ester functionality is a "bifunctional pivot." It can serve as the amine component in Ugi/Passerini reactions or be hydrolyzed to the free acid for peptide synthesis.
    
Physicochemical Profile & Comparison

Table 1: Comparison of Cpg-OMe with standard aliphatic amino esters.

PropertyMethyl 2-amino-2-cyclopentylacetate (Cpg-OMe)L-Leucine Methyl EsterL-Valine Methyl Ester
Steric Bulk High (

-branched)
Medium (

-branched)
High (

-branched)
Conformational Freedom Restricted (Ring constraint)FlexibleSemi-Flexible
Lipophilicity (cLogP) ~1.8 - 2.1~1.3~0.9
Primary Utility

-turn induction, Proteolytic stability
Standard backbone

-sheet preference
CAS No. 14328-62-2 (HCl salt)7517-19-36306-52-1

Core Application: Ugi 4-Component Reaction (U-4CR)

The most powerful application of Methyl 2-amino-2-cyclopentylacetate is its use as the amine component in the Ugi 4-Component Reaction. This one-pot reaction assembles the amino ester, an aldehyde, an isocyanide, and a carboxylic acid into a complex bis-amide scaffold.[1]

Mechanism & Rationale: The steric bulk of the cyclopentyl group adjacent to the amine actually favors the reaction by suppressing side reactions (like diketopiperazine formation during intermediate stages) and stabilizing the Schiff base intermediate. However, it requires high-concentration conditions to drive the initial imine formation.

Protocol A: High-Density Ugi Library Synthesis

Target: Synthesis of


-aminoacyl amide libraries.

Reagents:

  • Amine: Methyl 2-amino-2-cyclopentylacetate HCl (1.0 equiv)

  • Aldehyde: Diverse aromatic/aliphatic aldehydes (1.0 equiv)

  • Acid: Diverse carboxylic acids (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.0 equiv)

  • Base: Triethylamine (TEA) or DIPEA (1.0 equiv) to neutralize the HCl salt.

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE). Note: TFE often accelerates Ugi reactions.

Step-by-Step Methodology:

  • Imine Formation (Pre-incubation):

    • In a 2-dram vial or 96-well deep-well plate, dissolve Methyl 2-amino-2-cyclopentylacetate HCl (0.2 mmol) in MeOH (0.5 M concentration, 400 µL).

    • Add TEA (0.2 mmol, 28 µL) to free the amine.

    • Add the Aldehyde component (0.2 mmol).

    • Critical Step: Add anhydrous MgSO4 (approx. 50 mg) or molecular sieves (3Å) to the well/vial. Shake at Room Temperature (RT) for 2 hours.

    • Why? Pre-forming the imine and removing water drives the equilibrium forward, essential for sterically hindered amines like Cpg.

  • Component Addition:

    • Add the Carboxylic Acid (0.2 mmol).

    • Add the Isocyanide (0.2 mmol).

  • Reaction:

    • Seal the vessel and shake at RT for 24–48 hours.

    • Optimization: If conversion is <50% by LCMS after 24h, heat to 50°C. The cyclopentyl group is thermally stable.

  • Work-up (Solid Phase Extraction - SPE):

    • Dilute reaction with DCM (2 mL).

    • Pass through a silica-carbonate scavenger cartridge (to remove unreacted acid) and a sulfonic acid SCX cartridge (to remove unreacted amine).

    • Concentrate the flow-through (containing the neutral Ugi product).

Core Application: Sterically Demanding Amide Coupling

When using Cpg-OMe in peptide synthesis (e.g., as the C-terminal residue), standard coupling reagents (EDC/HOBt) often fail or result in low yields due to the steric shielding of the


-amine by the cyclopentyl ring.

Rationale: The cyclopentyl ring creates a "conic" steric shield. To overcome this, we utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which generates a highly reactive active ester (O-At), combined with extended reaction times.

Protocol B: Coupling to the N-Terminus of Cpg-OMe

Target: Synthesis of Dipeptide Boc-Xaa-Cpg-OMe.

Reagents:

  • Amine: Methyl 2-amino-2-cyclopentylacetate HCl (1.0 equiv)

  • Carboxylic Acid: Boc-Protected Amino Acid (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Additive: HOAt (1.2 equiv) - Optional but recommended for extremely hindered partners.

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Activation:

    • Dissolve the Boc-Amino Acid (1.2 mmol) and HATU (1.2 mmol) in anhydrous DMF (3 mL).

    • Add DIPEA (1.0 mmol) immediately.

    • Stir for 5–10 minutes. The solution should turn slightly yellow.

  • Coupling:

    • In a separate vial, dissolve Methyl 2-amino-2-cyclopentylacetate HCl (1.0 mmol) in DMF (2 mL) and DIPEA (2.0 mmol).

    • Add the amine solution to the activated acid solution.

  • Reaction Monitoring:

    • Stir at RT.[2][3]

    • Timepoint: Check LCMS at 2 hours. Due to the cyclopentyl hindrance, reaction may require 12–16 hours.

    • Troubleshooting: If incomplete after 16h, do not add more HATU. Instead, add COMU (1 equiv) and collidine, or switch to a microwave reactor (50°C, 30 mins).

  • Isolation:

    • Dilute with Ethyl Acetate (50 mL).

    • Wash with 1N HCl (2x), sat. NaHCO3 (2x), and Brine (1x).

    • Dry over Na2SO4 and concentrate.

Visualizations

Workflow 1: Ugi-4CR Library Synthesis

This diagram illustrates the parallel synthesis workflow using Cpg-OMe as the diversity anchor.

Ugi_Library_Workflow Start Methyl 2-amino-2- cyclopentylacetate HCl Imine Imine Formation (MeOH, TEA, MgSO4) Start->Imine + Aldehyde Addition Add R-COOH + R-NC Imine->Addition Reaction Ugi Reaction (24-48h, RT-50°C) Addition->Reaction Scavenge SPE Purification (SCX + Carbonate) Reaction->Scavenge Product Bis-Amide Library (Cpg-Scaffold) Scavenge->Product

Caption: Workflow for high-throughput Ugi library generation using Cpg-OMe as the amine input.

Workflow 2: Strategic Decision Tree for Coupling

This logic tree guides the researcher on coupling conditions based on the steric demand of the coupling partner.

Coupling_Logic Root Coupling to Cpg-OMe Amine Check Partner Sterics? Root->Check Linear Linear/Small (e.g., Gly, Ala) Check->Linear Bulky Bulky/Beta-Branched (e.g., Val, Ile, Pro) Check->Bulky Std_Cond Standard Protocol: EDC/HOBt or HBTU 2-4 hours Linear->Std_Cond Adv_Cond Advanced Protocol: HATU/HOAt or COMU 12-24 hours or Microwave Bulky->Adv_Cond

Caption: Decision matrix for selecting coupling reagents when N-acylating Methyl 2-amino-2-cyclopentylacetate.

Quality Control & Stability

  • Storage: Store the HCl salt at -20°C. It is hygroscopic.

  • Stability: The methyl ester is stable under standard acidic deprotection conditions (e.g., 4N HCl/Dioxane for Boc removal) but will hydrolyze under basic conditions (LiOH/MeOH) or strong nucleophiles.

  • Racemization: While Cpg is relatively resistant to racemization due to the cyclic constraint, avoid strong bases (e.g., DBU) during coupling. Use DIPEA or Collidine.

References

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on conformational constraints and lipophilicity). Link

  • Wessjohann, L. A., et al. (2009). Peptoid Library Synthesis. Molecular Diversity, 13, 349–363. (Context on Ugi reactions with amino esters). Link

  • PubChem. (2023). Methyl 2-amino-2-cyclopentylacetate Hydrochloride.[4][5] National Library of Medicine.[6] Link

Sources

Application Notes & Protocols: Solution-Phase Synthesis with Methyl 2-amino-2-cyclopentylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Non-Canonical Amino Acid Ester

Methyl 2-amino-2-cyclopentylacetate is a non-proteinogenic α-amino acid ester that serves as a valuable building block in medicinal chemistry and drug development. Its unique cyclopentyl side chain imparts conformational rigidity and increased lipophilicity compared to simpler aliphatic counterparts like alanine or valine. These properties are highly sought after in peptide and small molecule drug design to enhance metabolic stability, improve cell permeability, and modulate binding affinity to biological targets.

As a methyl ester, this compound offers a readily available handle for further chemical modification while the primary amine provides a nucleophilic center for a variety of coupling reactions. This guide provides detailed, field-proven protocols for two of the most fundamental solution-phase transformations involving this reagent: amide bond formation and N-alkylation. The causality behind procedural steps, reagent choices, and potential pitfalls are discussed to ensure robust and reproducible outcomes.

Physicochemical Properties and Handling

Proper handling and storage are paramount for maintaining the integrity of the reagent. The compound is typically supplied as a hydrochloride salt to improve shelf-life and handling characteristics.

PropertyDataSource(s)
Chemical Name Methyl 2-amino-2-cyclopentylacetate[1]
Synonyms Methyl amino(cyclopentyl)acetate[1]
CAS Number 14328-62-2 ((S)-hydrochloride)[2]
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol (free base)
Appearance White to yellow solid or liquid
Storage Conditions Store in freezer under -20°C, keep in a dark place, under inert atmosphere.

Safety & Handling Precautions:

  • Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[3][4]

  • Incompatibilities: Avoid strong bases and strong oxidizing agents.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3]

Protocol 1: Amide Bond Formation (Peptide Coupling)

The formation of an amide bond is the cornerstone of peptide synthesis and a frequent transformation in drug development. The reaction involves the activation of a carboxylic acid, which then readily reacts with the primary amine of Methyl 2-amino-2-cyclopentylacetate. Modern coupling reagents are designed to be highly efficient and minimize the risk of racemization at the stereocenter of the activated acid.[5]

Causality & Mechanistic Insight

Direct condensation of a carboxylic acid and an amine is energetically unfavorable and results in an acid-base reaction.[6] Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive O-acylisourea intermediate.[5] This intermediate is susceptible to nucleophilic attack by the amine. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is crucial for two reasons: it deprotonates the amine salt (if starting from the HCl salt) to generate the free nucleophile, and it neutralizes the acid formed during the reaction, driving the equilibrium towards product formation.[7]

Workflow for Amide Bond Formation

G cluster_reagents Starting Materials cluster_activation Activation Step cluster_coupling Coupling Reaction R_COOH Carboxylic Acid (R-COOH) HATU HATU + DIPEA in Solvent (DMF/DCM) R_COOH->HATU 1. Mix R_COOH->HATU Amine_Ester Methyl 2-amino-2- cyclopentylacetate (as HCl salt) Active_Ester Activated Ester Intermediate Amine_Ester->Active_Ester 3. Nucleophilic Attack Amine_Ester->Active_Ester HATU->Active_Ester 2. Generate Product Amide Product Active_Ester->Product

Caption: General workflow for HATU-mediated amide coupling.

Step-by-Step Methodology
  • Reagent Preparation:

    • In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.1 M concentration).

    • Add HATU (1.1 eq) to the solution and stir for 2 minutes.

  • Amine Addition:

    • Add Methyl 2-amino-2-cyclopentylacetate hydrochloride (1.2 eq) to the reaction mixture.

    • Slowly add DIPEA (2.5 eq) dropwise while stirring. The reaction is often mildly exothermic.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 1-4 hours).

  • Work-up & Purification:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to obtain the pure amide.

Protocol 2: N-Alkylation via Reductive Amination

N-alkylation introduces substituents on the nitrogen atom, a common strategy to block hydrogen bond donating capabilities, increase steric bulk, and fine-tune pharmacological properties. Reductive amination is a highly reliable and versatile method for this purpose.[8] It proceeds via the in-situ formation of an imine (or iminium ion) intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a mild hydride reagent.[8]

Causality & Mechanistic Insight

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the preferred reagent for one-pot reductive aminations. It is less basic and more selective than other hydrides like sodium borohydride (NaBH₄), meaning it will readily reduce the protonated iminium ion intermediate while being slow to reduce the starting aldehyde or ketone.[8] This selectivity prevents the wasteful consumption of the carbonyl compound and simplifies the reaction setup, as the amine, carbonyl, and reducing agent can all be mixed together. The reaction is often performed in a chlorinated solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Workflow for Reductive Amination

G cluster_reagents Starting Materials cluster_reaction One-Pot Reaction Aldehyde Aldehyde/Ketone (R-CHO) Imine Iminium Ion Intermediate Aldehyde->Imine 1. Form Intermediate (in situ) Aldehyde->Imine Amine_Ester Methyl 2-amino-2- cyclopentylacetate Amine_Ester->Imine 1. Form Intermediate (in situ) Amine_Ester->Imine STAB NaBH(OAc)₃ (STAB) in Solvent (DCM/DCE) Product N-Alkylated Product STAB->Product 2. Reduce Imine->Product

Caption: General workflow for one-pot reductive amination.

Step-by-Step Methodology
  • Reaction Setup:

    • To a solution of Methyl 2-amino-2-cyclopentylacetate (1.0 eq) and an aldehyde or ketone (1.1 eq) in an anhydrous solvent like DCM or DCE (approx. 0.2 M), add a small amount of acetic acid (0.1 eq) to catalyze imine formation.

    • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine/enamine intermediate.

  • Reduction:

    • Add Sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture in portions. The addition may cause some gas evolution.

    • Ensure the reaction vessel is vented or equipped with a drying tube.

  • Reaction Monitoring:

    • Let the reaction stir at room temperature for 2-12 hours.

    • Monitor the disappearance of the starting amine via TLC or LC-MS.

  • Work-up & Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure N-alkylated product.

References

  • Singh, S., & Pennington, M. W. (2003). An efficient asymmetric synthesis of Fmoc-l-cyclopentylglycine via diastereoselective alkylation of glycine enolate equivalent. Tetrahedron Letters, 44(13), 2683-2685.
  • PubChem. (n.d.). Methyl 2-amino-2-cyclopropylacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Dennis, R. L., Plant, W. J., Skinner, C. G., Sutherland, G. L., & Shive, W. (1957). Synthesis of 2-Cyclopentene-1-glycine, an Inhibitory Amino Acid Analog. Journal of the American Chemical Society, 79(13), 3561–3562. Retrieved from [Link]

  • RCSI. (2019). Preparation of cyclopentyl derivatives and their application to the synthesis of Active Pharmaceutical Ingredients and Peptide Nucleic Acids. Royal College of Surgeons in Ireland. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Fuse, S. (2022). Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology. Organic and Biomolecular Chemistry, 20(24), 4875-4888. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Kar, M., Green, K. M., & Taylor, R. J. (2018). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 24(39), 9928–9938. Retrieved from [Link]

  • Ghasemi, Z., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30195–30211. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Methyl 2-Cyclopentyl-2-hydroxy-2-phenylacetate in Modern Synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. (Source available through University of Michigan)
  • Subirós-Funosas, A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1758. Retrieved from [Link]

  • Lanigan, R. M., & Sheppard, T. D. (2013). Amide bond formation. Comprehensive Organic Synthesis II, 6, 437-464. (Source available through University of Milan)
  • ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]

  • Chamoin, S., et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 58(4), 240-243. Retrieved from [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Aapptec. (n.d.). Synthesis Notes. Retrieved from [Link]

  • Chintakrindi, A. (2020, May 2). Solution Phase Peptide Synthesis (Advanced Organic Chemistry II). [Video]. YouTube. Retrieved from [Link]

  • Mattey, A. P., et al. (2022). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 61(32), e202204780. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Challenges in Coupling Methyl 2-amino-2-cyclopentylacetate in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Peptide Synthesis Division

Welcome to the technical support center for the incorporation of sterically hindered amino acids. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions regarding the challenges of coupling Methyl 2-amino-2-cyclopentylacetate during Solid-Phase Peptide Synthesis (SPPS). Our goal is to equip researchers, chemists, and drug development professionals with the knowledge to overcome these synthetic hurdles efficiently.

Core Challenge: Understanding the Steric Hindrance

Methyl 2-amino-2-cyclopentylacetate is an α,α-disubstituted amino acid. The presence of the cyclopentyl group on the α-carbon, adjacent to the nucleophilic α-amino group, creates a significant steric shield. This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid, dramatically slowing down the kinetics of peptide bond formation.[1][2] Traditional coupling methods often fail or result in unacceptably low yields, necessitating optimized protocols and more potent reagents.[1][3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with Methyl 2-amino-2-cyclopentylacetate and similar bulky residues.

Q1: My coupling yield is extremely low or zero when using standard coupling reagents like DIC/HOBt. Why is this happening?

Answer: This is the most common issue and is a direct result of severe steric hindrance.[1] The cyclopentyl group on the α-carbon acts as a bulky shield, impeding the nucleophilic attack of the resin-bound amine onto the activated ester of the incoming amino acid. Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), often do not generate an activated species reactive enough to overcome this high energy barrier.[1] The reaction rate becomes so slow that for practical purposes, the coupling is incomplete or fails entirely within a standard timeframe.

Q2: Which coupling reagents are most effective for incorporating Methyl 2-amino-2-cyclopentylacetate?

Answer: To overcome the steric challenge, you must employ high-activity coupling reagents that generate super-reactive intermediates. We recommend moving away from carbodiimides and utilizing modern phosphonium or uronium/aminium salt-based reagents.

  • Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are highly effective.[4] HATU, for instance, reacts with the carboxylic acid to form a highly reactive OAt-ester, which is more potent than the OBt-ester generated by HBTU. COMU is an excellent choice as it is based on Oxyma Pure, making it not only highly efficient but also non-explosive and less allergenic than benzotriazole-based reagents.[4]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices.[5] They are known to be very fast and efficient, particularly for difficult couplings involving sterically hindered residues.

These reagents are capable of forcing the reaction to completion where standard methods fail.

Q3: I'm using a potent coupling reagent like HATU, but my yield is still suboptimal. What protocol modifications should I implement?

Answer: Even with a powerful reagent, the inherent difficulty of the coupling may require further optimization of your reaction conditions.[6] Consider the following proven strategies:

  • Double Coupling: This is a highly effective technique. After the initial coupling reaction time, remove the reagents by filtration, wash the resin with DMF, and then re-subject it to a fresh solution of the activated amino acid and coupling reagents for another full coupling cycle.[7][8] This helps drive the reaction to completion.

  • Increase Reagent Equivalents: For difficult couplings, increase the stoichiometry. Using 4-5 equivalents of the Fmoc-amino acid, coupling reagent, and base (relative to the resin loading) can significantly improve efficiency by increasing the concentration of reactants.[6][8]

  • Extend Reaction Time: Sterically hindered couplings are kinetically slow. Extending the reaction time from the standard 1-2 hours to 4 hours, or even overnight in particularly difficult cases, can provide the necessary time for the reaction to proceed to completion.[6]

  • Incorporate Microwave Assistance: Microwave-assisted SPPS can dramatically accelerate slow reactions by efficiently transferring energy to the system.[3] A short, high-temperature microwave pulse can often complete couplings that would take hours at room temperature.[3]

  • Optimize Solvent Choice: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/NMP can sometimes improve outcomes by enhancing resin swelling and disrupting peptide aggregation, which can further block reactive sites.[7]

Q4: How can I reliably monitor the completion of the coupling reaction for this hindered primary amine?

Answer: Monitoring is crucial for any difficult coupling. The standard Kaiser (ninhydrin) test is still the appropriate method for this primary amine. However, due to the steric hindrance around the amine, you may observe a weaker or slower color change compared to unhindered amino acids.

Troubleshooting the Kaiser Test:

  • Allow for longer heating: Ensure the resin beads are heated for a sufficient time (e.g., 5 minutes at 100-120°C) to allow the ninhydrin reagent to react.

  • Interpret results cautiously: Even a faint blue or violet color on the beads should be considered a positive result, indicating the presence of unreacted amines and an incomplete reaction. For a successful coupling, the beads should remain colorless or turn a pale yellow/brown.

  • Do not confuse with N-methylated amino acids: While Methyl 2-amino-2-cyclopentylacetate is hindered, it is still a primary amine. The bromophenol blue test is specifically used for detecting unreacted secondary amines (like N-methylated residues), for which the Kaiser test does not work.[7]

Q5: Are there specific side reactions to watch for when using high-potency uronium/aminium reagents like HATU?

Answer: Yes. The most significant side reaction associated with uronium/aminium reagents (HATU, HBTU, HCTU) is guanidinylation of the N-terminal amine.[9] The coupling reagent itself can react with the free amine on the growing peptide chain, forming a stable guanidinium group that irreversibly terminates the peptide.[9]

Prevention Strategy: The best way to minimize this side reaction is to use a pre-activation step.[7] Instead of adding all reagents to the resin simultaneously, first dissolve the Fmoc-amino acid, the coupling reagent (e.g., HATU), and the base (e.g., DIPEA) in DMF and allow them to react for 1-5 minutes. This pre-activation period ensures the formation of the reactive OAt-ester. Adding this activated solution to the resin then promotes the desired peptide bond formation over the competing guanidinylation side reaction.

Recommended Protocols & Data

Table 1: Comparison of Recommended Coupling Reagents
ReagentClassRecommended Equivalents (vs. Resin)Base (Equivalents)Key AdvantagesPotential Issues
HATU Uronium/Aminium3 - 5DIPEA (2x Reagent eq.)Extremely fast and efficient, forms highly reactive OAt-ester.[10]Guanidinylation risk (mitigated by pre-activation).[9]
HCTU Uronium/Aminium3 - 5DIPEA (2x Reagent eq.)Very fast, cost-effective alternative to HATU, by-products are highly soluble.Guanidinylation risk.
COMU Uronium/Aminium3 - 5DIPEA (2x Reagent eq.)Oxyma-based, non-explosive, reduced allergenic potential, high efficiency.[4]Guanidinylation risk.
PyBOP Phosphonium3 - 5DIPEA (2x Reagent eq.)High reactivity, no guanidinylation risk, stable.By-products can be slightly more difficult to wash away.
PyAOP Phosphonium3 - 5DIPEA (2x Reagent eq.)Among the most reactive phosphonium reagents, excellent for very hindered couplings.[5][10]Higher cost, by-products require thorough washing.
Experimental Protocol: High-Efficiency Coupling using HATU

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

  • Fmoc-Deprotection: Perform standard Fmoc deprotection of the resin-bound peptide (e.g., 20% piperidine in DMF, 2 x 10 min).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all piperidine.

  • Prepare Reagent Solution (Pre-activation):

    • In a separate vessel, dissolve Fmoc-Methyl 2-amino-2-cyclopentylacetate-OH (4 eq., 0.4 mmol).

    • Add HATU (3.9 eq., 0.39 mmol).

    • Add DMF to dissolve (approx. 2 mL).

    • Add N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol).

    • Gently agitate the solution for 2-3 minutes at room temperature.

  • Coupling Reaction:

    • Add the pre-activated reagent solution to the washed, deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for a minimum of 2 hours.

  • Monitoring:

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

    • If the test is positive (blue beads), proceed to the Double Coupling protocol.

    • If the test is negative, proceed to the washing step.

  • Washing: Wash the resin thoroughly with DMF (5 times) to remove excess reagents and by-products.

Troubleshooting Protocol: Double Coupling

If the Kaiser test is positive after the initial coupling:

  • Filter and Wash: Filter the initial coupling solution from the resin. Wash the resin with DMF (3 times).

  • Repeat Coupling: Prepare a fresh reagent solution as described in Step 3 of the protocol above (using the same equivalents).

  • Second Coupling: Add the new solution to the resin and couple for an additional 2 hours.

  • Re-test: Perform the Kaiser test again. The reaction should now be complete.

  • Final Wash: Once the test is negative, wash the resin thoroughly with DMF (5 times).

Visual Workflows & Mechanisms

Troubleshooting Workflow for Incomplete Coupling

G start Coupling of Methyl 2-amino-2-cyclopentylacetate kaiser_test Perform Kaiser Test start->kaiser_test is_complete Test Negative? (Beads Colorless/Yellow) kaiser_test->is_complete incomplete Test Positive (Blue Beads) INCOMPLETE COUPLING is_complete->incomplete No success Coupling Complete. Proceed to Next Cycle. is_complete->success Yes strategy Implement Optimization Strategy incomplete->strategy double_couple Perform Double Coupling (Fresh Reagents) strategy->double_couple Immediate Action extend_time Extend Coupling Time (e.g., to 4h or Overnight) strategy->extend_time For Future Syntheses increase_eq Increase Reagent Equivalents (e.g., to 5 eq.) strategy->increase_eq For Future Syntheses re_test Re-run Kaiser Test double_couple->re_test re_test->is_complete

Caption: Troubleshooting workflow for incomplete coupling reactions.

Mechanism of HATU-Mediated Activation

G cluster_0 Pre-activation Step cluster_1 Coupling Step AA Fmoc-AA-COOH Activated_Ester Highly Reactive OAt-Ester HATU HATU Base DIPEA (Base) Peptide_Resin H₂N-Peptide-Resin Activated_Ester->Peptide_Resin Attacks Coupled_Product Fmoc-AA-NH-Peptide-Resin Peptide_Resin->Coupled_Product Forms Peptide Bond

Caption: Simplified mechanism of amino acid activation using HATU.

References

  • Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-54.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • PubMed. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-8.
  • PMC. (n.d.). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Retrieved from [Link]

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • PMC. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.
  • Royal Society of Chemistry. (2017). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities.
  • Nowick Laboratory. (2020).
  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • PubMed. (2006). Methods and Protocols of Modern Solid Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-54.
  • YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Rojas Lab.
  • ResearchGate. (n.d.). Coupling reagents used in this study. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Dilun Biotechnology. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • PubMed. (2026). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid.
  • PMC. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization for coupling conditions. Retrieved from [Link]

Sources

"overcoming aggregation in peptides containing cyclopentyl amino acids"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Aggregation in Peptides Containing Cyclopentyl Amino Acids

Welcome to the Advanced Peptide Engineering Support Hub. Status: Operational | Tier: Level 3 (Senior Application Support)

Subject Matter Expert: Dr. A. Vance, Senior Application Scientist Scope: Troubleshooting synthesis, cleavage, and purification of peptides containing non-canonical hydrophobic residues: Cyclopentylglycine (Cpg) and Cyclopentylalanine (Cpa) .

Introduction: The Cyclopentyl Conundrum

Researchers often underestimate the kinetic and thermodynamic hurdles introduced by cyclopentyl amino acids. While Cyclopentylalanine (Cpa) behaves similarly to Leucine or Phenylalanine, Cyclopentylglycine (Cpg) presents a dual threat:

  • Extreme Hydrophobicity: The aliphatic ring drives rapid intermolecular hydrophobic collapse, leading to "gelation" in aqueous buffers and aggregation on-resin.

  • Steric Occlusion (Cpg specific): Unlike Cpa, where the ring is spaced by a methylene group, the cyclopentyl ring in Cpg is attached directly to the

    
    -carbon. This creates massive steric hindrance, making acylation onto a Cpg residue one of the most difficult steps in SPPS, comparable to coupling onto 
    
    
    
    -methyl amino acids or Aib.

This guide provides self-validating protocols to overcome these barriers.

Module 1: Solid Phase Peptide Synthesis (SPPS)

The Problem: "Deletion sequences" and incomplete coupling due to


-sheet formation (aggregation) and steric shielding.
Mechanism of Failure

When multiple cyclopentyl residues are present, or when they are adjacent to other hydrophobic residues (Val, Ile, Phe), the peptide chains on the resin interact via hydrogen bonding and Van der Waals forces. This forms a "steric zipper," effectively locking the N-terminus away from incoming activated amino acids.

DOT Diagram: The Aggregation Blockade

AggregationMechanism cluster_0 On-Resin State Node1 Growing Peptide Chain Node2 Cyclopentyl Residue (Hydrophobic Core) Node1->Node2 Addition of Cpg/Cpa Node3 Beta-Sheet Formation (H-Bonding) Node2->Node3 Solvent Exclusion Node4 Steric Zipper (Insoluble Aggregate) Node3->Node4 Chain Association Node5 Coupling Failure (Deletion Sequence) Node4->Node5 Reagent Blocked Node6 Intervention: Hmb Protection & Chaotropic Salts Node6->Node3 Disrupts H-Bonds

Caption: Visualizing the transition from hydrophobic insertion to aggregate formation, leading to coupling failure.

Troubleshooting Protocol: The "Aggressive Coupling" Workflow

If you observe incomplete coupling (positive Kaiser test) at or after a Cpg residue, follow this tiered approach.

TierStrategyMethodologyWhy it works
1 Solvent Switch Replace DMF with NMP (N-Methyl-2-pyrrolidone) or use DMSO/DMF (1:4) .NMP and DMSO are better at solvating hydrophobic chains and disrupting aggregates than DMF [1].
2 Chaotropic Wash Wash resin with 0.1 M KSCN or NaClO₄ in DMF before coupling.Chaotropic salts disrupt the hydrogen bonding network of the

-sheets, "opening" the resin [2].
3 High-Temp Coupling Microwave irradiation: 75°C for 5-10 mins (max 50°C for Cys/His).Thermal energy overcomes the activation energy barrier imposed by the steric bulk of the cyclopentyl ring.
4 Reagent Swap Switch from DIC/Oxyma to HATU/HOAt or COMU .HATU generates a more reactive species (7-azabenzotriazole ester) necessary to couple onto sterically hindered amines like Cpg.

Critical Note on Backbone Protection: If the sequence contains Cpg-X-Cpg or Cpg-Hydrophobic-Cpg , standard coupling optimizations may fail. You must use Backbone Protection .

  • Recommendation: Incorporate Fmoc-Hmb-Gly-OH or Fmoc-(Dmb)Gly-OH at intervals (every 5-6 residues) if Glycine is present.

  • Mechanism: The Hmb/Dmb group blocks the amide hydrogen, physically preventing the formation of the inter-chain Hydrogen bonds that stabilize aggregates [3].

Module 2: Cleavage & Isolation

The Problem: The peptide is synthesized successfully but precipitates irreversibly during ether precipitation, or "crashes out" inside the HPLC column.

The "Organic-First" Isolation Protocol

Standard ether precipitation often traps salts and scavengers inside hydrophobic aggregates. Avoid it for Cpg-rich peptides.

  • Cleavage Cocktail: Use Reagent K (TFA/Phenol/Water/Thioanisole/EDT) or Reagent B (TFA/Phenol/Water/Triisopropylsilane) depending on side chains.

  • Precipitation (Modified):

    • Precipitate in cold diethyl ether as usual.

    • Centrifuge immediately (3000 x g, 5 min).

    • Decant ether. Do not dry the pellet completely.

  • Dissolution (The Critical Step):

    • Add HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) directly to the wet pellet.

    • Why: These fluorinated alcohols are potent disruptors of secondary structure (

      
      -helix/
      
      
      
      -sheet breakers). They solubilize the aggregate monomers [4].
    • Once dissolved, dilute with 50% Acetic Acid or Water/Acetonitrile for lyophilization.

Module 3: Purification & Solubility

The Problem: "Ghost peaks" on HPLC, broad elution profiles, or column clogging.

Solubility Troubleshooting Matrix
ObservationDiagnosisRemediation Strategy
Cloudy solution in Water/ACN Hydrophobic AggregationAdd 10-20% HFIP or Isopropanol to the sample before injection.
Broad, tailing peaks Slow conformational exchangeRun HPLC at 60°C . Elevated temp speeds up inter-conversion of conformers.
Gel formation Physical cross-linkingDissolve in 6M Guanidine HCl , then inject. (Ensure column compatibility).
DOT Diagram: Purification Decision Tree

PurificationLogic Start Crude Peptide (Lyophilized) Check1 Soluble in Water/ACN? Start->Check1 Yes Proceed to Standard RP-HPLC Check1->Yes Yes No Check Sequence Hydrophobicity Check1->No No Try1 Attempt: 50% Acetic Acid No->Try1 Try2 Attempt: HFIP or TFE (10-20%) Try1->Try2 If Insoluble Try3 Attempt: 6M Guanidine HCl Try2->Try3 If Insoluble End End Try3->End Inject on Column (Check pH limits)

Caption: Step-by-step logic for solubilizing difficult hydrophobic peptides prior to chromatography.

Frequently Asked Questions (FAQ)

Q1: Can I use Pseudoproline dipeptides to fix aggregation in Cpg peptides? A: Only indirectly. You cannot make a pseudoproline of Cyclopentylglycine. However, if your sequence contains Serine, Threonine, or Cysteine adjacent to the Cpg residues, replacing those with Pseudoproline dipeptides (e.g., Fmoc-Ala-Thr(


Me,Mepro)-OH) is highly effective. It induces a "kink" in the backbone that prevents the Cpg residues from stacking [5].

Q2: My Cpg peptide elutes as two distinct peaks with the same mass. Is it impure? A: Likely not. This is often conformational isomerism . The bulky cyclopentyl ring can lock the peptide bond in cis vs trans rotamers, which interconvert slowly on the NMR/HPLC timescale.

  • Test: Re-inject the collected fraction of Peak 1. If it redistributes into Peak 1 and Peak 2, it is a conformer.

  • Fix: Run the HPLC column at 60°C to coalesce the peaks.

Q3: Why is coupling onto Cpg harder than coupling onto Cpa? A: Look at the


-carbon. In Cyclopentylalanine (Cpa), the ring is attached to a 

-carbon (like Leucine). In Cyclopentylglycine (Cpg), the ring is attached directly to the

-carbon. This creates a "steric wall" that shields the N-terminal amine from the incoming activated ester. You need highly reactive coupling agents (HATU) and extended times (2x 1 hour) for Cpg.
References
  • Sigma-Aldrich. (2025). Overcoming Aggregation in Solid-phase Peptide Synthesis. Link

  • AAPPTEC. (2019). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Link

  • National Institutes of Health (NIH). (2020). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC. Link

  • Bachem. (2021). Peptide Solubility Guidelines and Troubleshooting. Link

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Link

"optimizing coupling efficiency of sterically hindered alpha-amino esters"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Coupling Efficiency of Sterically Hindered -Amino Esters

Introduction: Breaching the "Steric Wall"

Welcome to the Advanced Peptide Synthesis Support Hub. You are likely here because standard carbodiimide (EDC/DIC) or basic onium (HBTU) chemistries have failed, yielding deleted sequences or racemized products.

Sterically hindered


-amino esters (e.g., 

-methyl amino acids like Aib,

-methylated residues, or bulky

-branched side chains like Val/Ile) present a dual challenge:
  • Kinetic Barrier: The nucleophilic attack of the amine onto the activated carbonyl is physically obstructed, reducing reaction rates by orders of magnitude.

  • Thermodynamic Trap: Slow kinetics increase the window for side reactions—specifically epimerization (via oxazolone formation) and guanidinylation (chain termination).

This guide provides the protocols and logic required to overcome these barriers.

Module 1: Reagent Selection (The Hardware)

Q: Standard HBTU/DIPEA failed. Should I just use more equivalents?

A: No. Increasing equivalents of a reagent that cannot penetrate the steric shield only wastes material. You must switch the mechanism of activation.

For hindered couplings, the choice lies between Uronium/Aminium salts (HATU, COMU) and Phosphonium salts (PyAOP).

Reagent Comparison Matrix
Reagent ClassReagentBest Use CaseThe "Expert" Reason
Uronium COMU Primary Choice. General hindered couplings (Val, Ile, Aib).Safer than HATU (non-explosive).[1] Superior solubility in DMF allowing higher concentration kinetics. Less epimerization than HATU [1].[1][2]
Uronium HATU Legacy Gold Standard. Rapid couplings where solubility isn't an issue.The 7-azabenzotriazole (HOAt) leaving group utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate coupling [2].
Phosphonium PyAOP Slow Reactions (>2 hrs). Cyclizations or extremely hindered bases.Critical: Unlike HATU/COMU, PyAOP cannot react with the N-terminal amine to form a dead-end guanidino species. Use this if the coupling takes overnight [3].
Acid Fluoride TFFH/BTFFH The "Nuclear Option." Aib-Aib or Aib-Pro linkages.Acid fluorides are small, highly reactive electrophiles that suffer less steric repulsion than bulky active esters [4].

Module 2: Reaction Conditions (The Environment)

Q: My LCMS shows the correct mass, but the chirality is wrong (Epimerization). How do I fix this?

A: This is likely base-mediated racemization. The slow coupling rate of hindered amino acids leaves the activated ester vulnerable to proton abstraction at the


-carbon.

The Fix:

  • Switch Base: Replace DIPEA (Diisopropylethylamine) with TMP (2,4,6-Trimethylpyridine / Collidine) . Collidine is a weaker, non-nucleophilic base that is sufficient to deprotonate the coupling reagent but struggles to abstract the

    
    -proton [5].
    
  • Add Oxyma Pure: Replace HOBt/HOAt with Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime). It creates a highly reactive ester with a lower risk of racemization and is safer (non-explosive) [1].[3]

Q: Is DMF always the best solvent?

A: Not for hindered sequences prone to aggregation (


-sheet formation).
  • Recommendation: Use NMP (N-methylpyrrolidone) or a binary mixture of DMF/DMSO (1:1) . DMSO disrupts inter-chain hydrogen bonding, keeping the N-terminus accessible.

Module 3: The "Universal" Hindered Protocol

This SOP is designed for coupling a hindered Fmoc-amino acid to a hindered amine on solid phase.

Reagents:

  • Amino Acid: 4.0 eq[4][5]

  • Coupling Reagent: COMU (4.0 eq)

  • Additive: Oxyma Pure (4.0 eq)

  • Base: TMP (Collidine) (10.0 eq) Note: Higher base eq is required for Collidine due to lower pKa.

  • Solvent: NMP (0.2 M concentration)

Step-by-Step Workflow:

  • Pre-Activation (Crucial):

    • Dissolve Amino Acid, COMU, and Oxyma in NMP.

    • Add Collidine.

    • Wait exactly 30 seconds. (Allows formation of the active Oxyma ester but prevents degradation).

  • Addition:

    • Add the pre-activated mixture to the resin.[1][5][6]

  • Microwave Irradiation (Optional but Recommended):

    • Heat to 75°C for 15 minutes. (For Cys/His, limit to 50°C to prevent racemization).

  • Double Coupling:

    • Drain. Repeat steps 1-3 with fresh reagents.

  • Capping:

    • Acetylate unreacted amines to prevent deletion sequences.

Module 4: Troubleshooting Logic & Visualizations

Visual 1: Reagent Selection Decision Matrix

This logic tree guides you through selecting the correct chemistry based on the specific failure mode you are observing.

ReagentSelection Start Start: Coupling Failure Analyze Analyze Failure Mode (LCMS/HPLC) Start->Analyze NoProduct No Product / Starting Material Remains Analyze->NoProduct Epimer Product Formed but Racemized (DL-isomer) Analyze->Epimer Guanidine +43 Da Mass Shift (Guanidinylation) Analyze->Guanidine SwitchCOMU Switch to COMU/Oxyma (Higher Reactivity) NoProduct->SwitchCOMU Moderate Hindrance AcidFluoride Use Acid Fluoride (BTFFH/TFFH) NoProduct->AcidFluoride Extreme Hindrance (e.g., Aib-Aib) Epimer->SwitchCOMU Faster Kinetics SwitchCollidine Change Base to Collidine (Lower Basicity) Epimer->SwitchCollidine Base Catalysis SwitchPyAOP Switch to PyAOP (Phosphonium Salt) Guanidine->SwitchPyAOP Avoids N-term Capping

Figure 1: Decision matrix for selecting coupling reagents based on specific failure modes (Low yield, Epimerization, or Guanidinylation).

Visual 2: The Guanidinylation Trap (Mechanism)

Why does HATU fail in slow reactions? This diagram illustrates the "Dead-End" pathway that necessitates the use of Phosphonium salts (PyAOP) for extremely hindered/slow couplings.

Guanidinylation HATU HATU (Uronium) Amine Free Amine (N-Terminus) HATU->Amine Excess Reagent PathA Path A: Desired Coupling (Slow due to Sterics) Amine->PathA PathB Path B: Side Reaction (Guanidinylation) Amine->PathB Peptide Peptide Bond (Product) PathA->Peptide DeadEnd Guanidino-Peptide (Irreversible Termination) PathB->DeadEnd Direct attack on Uronium Carbon

Figure 2: The "Guanidinylation Trap." In slow reactions, the amine attacks the coupling reagent itself (Path B) instead of the activated amino acid, permanently terminating the chain. Phosphonium reagents (PyAOP) lack the structure to allow Path B.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • Coste, J., et al. (1990). PyBOP®: A new peptide coupling reagent devoid of toxic by-products.[7] Tetrahedron Letters, 31(2), 205–208. [Link]

  • Wenschuh, H., et al. (1994).[8] Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues.[8] The Journal of Organic Chemistry, 59(11), 3275–3280. [Link]

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of Fmoc-Cys(Trt)-OH and Fmoc-His(Trt)-OH. Organic Letters, 4(18), 3013–3015. [Link]

Sources

"side reaction prevention during the synthesis of Methyl 2-amino-2-cyclopentylacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 2-amino-2-cyclopentylacetate. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and prevent the formation of unwanted side products. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the integrity and success of your synthesis.

Core Synthesis Strategy: A Two-Phase Approach

The most robust and common pathway to Methyl 2-amino-2-cyclopentylacetate involves a two-phase strategy:

  • Phase 1: Strecker Amino Acid Synthesis: This classic multicomponent reaction builds the core α-amino acid structure (2-amino-2-cyclopentylcarboxylic acid) from cyclopentanone, a cyanide source, and an ammonia source.[1][2] This method is highly effective for creating α,α-disubstituted amino acids.[1]

  • Phase 2: Fischer-Speier Esterification: The resulting amino acid is then esterified using methanol under acidic conditions to yield the final target molecule. This method is ideal for amino acids as the acidic conditions protect the amine group from unwanted side reactions.[3][4]

The following guide is structured to address potential pitfalls and questions that arise during these two critical phases.

Experimental Workflow Overview

Below is a high-level overview of the entire synthesis workflow, from starting materials to the final purified product.

G cluster_0 Phase 1: Strecker Synthesis cluster_1 Phase 2: Fischer Esterification cluster_2 Purification & Analysis Cyclopentanone Cyclopentanone Iminium Ion Iminium Ion Cyclopentanone->Iminium Ion + NH4Cl Aminonitrile Aminonitrile Iminium Ion->Aminonitrile + KCN Amino Acid Amino Acid Aminonitrile->Amino Acid Acid Hydrolysis (HCl) Methyl Ester Product Methyl Ester Product Amino Acid->Methyl Ester Product + CH3OH / H2SO4 Purified Product Purified Product Methyl Ester Product->Purified Product Column Chromatography QC Analysis QC Analysis Purified Product->QC Analysis NMR, MS

Caption: High-level workflow for the synthesis of Methyl 2-amino-2-cyclopentylacetate.

Troubleshooting Guide & Side Reaction Prevention

This section addresses specific experimental issues in a question-and-answer format.

Phase 1: Strecker Synthesis Troubleshooting

Question 1: My yield of the intermediate, 2-amino-2-cyclopentylnitrile, is very low, and I've isolated a byproduct containing a hydroxyl group. What is happening?

Answer: This is a classic case of a competing side reaction: cyanohydrin formation . The cyanide nucleophile is attacking the cyclopentanone carbonyl group directly, instead of the desired iminium ion intermediate.

Causality & Mechanism: The Strecker synthesis relies on the formation of an imine (or its protonated form, the iminium ion) from cyclopentanone and ammonia.[5] This iminium ion is the key electrophile for the cyanide attack. However, the starting ketone itself is also an electrophile. If the imine formation is slow or the equilibrium does not favor it, the cyanide will attack the ketone, forming a cyanohydrin.

G cluster_main Main Pathway (Desired) cluster_side Side Reaction (Undesired) Ketone_Main Cyclopentanone Imine Imine Ketone_Main->Imine + NH3 - H2O Iminium Iminium Ion (Good Electrophile) Imine->Iminium + H+ Aminonitrile α-Aminonitrile (Product) Iminium->Aminonitrile + CN- Ketone_Side Cyclopentanone Cyanohydrin Cyanohydrin (Byproduct) Ketone_Side->Cyanohydrin + CN- + H+

Caption: Competing pathways in the first step of the Strecker synthesis.

Prevention Strategies:

  • Promote Iminium Ion Formation: Use ammonium chloride (NH₄Cl) as the ammonia source. NH₄⁺ is a mild acid (pKa ≈ 9.2) that protonates the ketone's carbonyl oxygen, making it a much better electrophile for the attack by the liberated ammonia (NH₃).[5][6] This accelerates the formation of the iminium ion, favoring the main pathway.

  • Control Reagent Addition: Add the cyanide source (e.g., KCN or NaCN) after allowing the cyclopentanone and ammonium chloride to react for a period. This gives time for the iminium ion to form before introducing the competing nucleophile.

  • Use a Dehydrating Agent: The formation of the imine from the ketone and ammonia releases water.[6] Adding a mild desiccant like magnesium sulfate (MgSO₄) can help drive this equilibrium toward the imine, increasing its concentration for the subsequent reaction with cyanide.

Question 2: During the acid hydrolysis of the aminonitrile, my reaction stalls, leaving a significant amount of an intermediate amide. How do I drive the reaction to completion?

Answer: This indicates incomplete hydrolysis . The conversion of a nitrile to a carboxylic acid is a two-step process that proceeds through a stable amide intermediate.[7][8][9] Harsh conditions are necessary to hydrolyze this amide.

Causality & Mechanism: Acid-catalyzed nitrile hydrolysis involves the initial protonation of the nitrile nitrogen, followed by the attack of water to form a protonated imidic acid, which tautomerizes to an amide.[7][10] This amide is relatively stable and requires a second, often more forceful, hydrolysis step to reach the carboxylic acid.

G Aminonitrile Aminonitrile Protonated Nitrile Protonated Nitrile Aminonitrile->Protonated Nitrile + H+ Amide Intermediate Amide Intermediate Protonated Nitrile->Amide Intermediate + H2O - H+ Amino Acid Amino Acid Amide Intermediate->Amino Acid + H2O, H+ (Rate-Limiting Step)

Caption: Nitrile hydrolysis pathway showing the stable amide intermediate.

Prevention Strategies:

  • Increase Temperature and Time: The hydrolysis of the amide is often the rate-limiting step. Heating the reaction mixture under reflux with a strong acid (e.g., 6M HCl) for an extended period (12-24 hours) is typically required to drive the reaction to completion.

  • Use Stronger Acid: While hydrochloric acid is common, concentrated sulfuric acid can also be used. However, be cautious, as very harsh conditions can lead to degradation of the amino acid.[11]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aminonitrile and the intermediate amide. Do not proceed with workup until the reaction is complete.

Phase 2: Fischer Esterification Troubleshooting

Question 3: My esterification reaction is messy. I'm getting a low yield of the desired methyl ester and see several other spots on my TLC plate.

Answer: This is likely due to two common side reactions in amino acid esterification: N-alkylation and dipeptide formation . These occur when the nucleophilic amino group is not properly deactivated.

Causality & Mechanism: Amino acids are bifunctional, containing both a nucleophilic amine and a carboxylic acid. During esterification, if the amine is not protected, it can compete with the alcohol as a nucleophile or be alkylated by the ester product.

Prevention Strategy: Fischer-Speier Esterification The standard and most effective method is Fischer esterification.[3][12]

  • Mechanism of Protection: The reaction is conducted in the desired alcohol (methanol) as the solvent with a strong acid catalyst (e.g., H₂SO₄ or dry HCl gas).[3][4] The acid serves two purposes: it protonates the carboxylic acid to activate it for nucleophilic attack by methanol, AND it protonates the amino group to form an ammonium salt (-NH₃⁺). This positive charge renders the nitrogen non-nucleophilic, effectively "protecting" it and preventing it from participating in side reactions.

G cluster_main Desired Reaction (Protonated Amine) cluster_side Side Reactions (Neutral Amine) Protonated_AA R-NH3+ (Non-nucleophilic) Protonated_COOH R'-C(OH)2+ (Activated) Methyl_Ester Methyl_Ester Protonated_COOH->Methyl_Ester + CH3OH Neutral_AA R-NH2 (Nucleophilic) Dipeptide Dipeptide Neutral_AA->Dipeptide + another AA N-Alkylation_Product N-Alkylation_Product Neutral_AA->N-Alkylation_Product + Alkylating Agent

Caption: Protective role of acid in Fischer esterification of amino acids.

Optimization:

  • Use Excess Alcohol: Methanol should be used as the solvent to drive the equilibrium toward the ester product.

  • Ensure Anhydrous Conditions: Water can hydrolyze the ester product, shifting the equilibrium back to the starting material. Use dry glassware and anhydrous reagents.

  • Catalyst Choice: Bubbling dry HCl gas through the methanol is a classic method. Alternatively, thionyl chloride (SOCl₂) can be added dropwise to cold methanol to generate HCl in situ. Sulfuric acid is also an effective catalyst.[13]

Frequently Asked Questions (FAQs)

Q: The Strecker synthesis produces a racemic mixture. How can I obtain an enantiomerically pure product?

A: The classical Strecker synthesis is not stereoselective and will produce a 50:50 mixture of (R)- and (S)-enantiomers.[1][14] To obtain a single enantiomer, you must perform a chiral resolution . The most common method is the crystallization of diastereomeric salts.[15]

  • Process: The racemic amino acid is reacted with a chiral resolving agent, such as L-tartaric acid or (S)-α-phenylethylamine.[1][15] This forms a pair of diastereomeric salts, which have different physical properties (like solubility).

  • Separation: Through fractional crystallization, one diastereomer can be selectively precipitated from the solution.

  • Liberation: The resolved diastereomeric salt is then treated with a base to remove the chiral resolving agent, yielding the enantiomerically pure amino acid.

Q: Are there alternatives to the Strecker synthesis for producing the amino acid intermediate?

A: Yes, the Bucherer-Bergs reaction is a viable alternative.[16][17] It is also a multicomponent reaction that uses the same ketone starting material (cyclopentanone) and a cyanide source, but it employs ammonium carbonate.[16] The reaction proceeds through a hydantoin intermediate, which is a stable five-membered ring. This hydantoin is then isolated and subsequently hydrolyzed (usually under basic conditions) to yield the desired α-amino acid.[16][18] While effective, this adds a step compared to the direct hydrolysis of the aminonitrile from the Strecker path.

Q: What are the best practices for purifying the final Methyl 2-amino-2-cyclopentylacetate product?

A: After the esterification workup (neutralization and extraction), the crude product is often contaminated with unreacted starting material or byproducts. Silica gel column chromatography is the most effective purification method.[19][20]

  • Solvent System: A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity is typically effective. The addition of a small amount of triethylamine (~1%) to the eluent can help prevent the amino ester from streaking on the acidic silica gel.

  • Monitoring: Fractions should be monitored by TLC.

  • Characterization: The purity of the final combined fractions should be confirmed by NMR and Mass Spectrometry.

Key Experimental Protocols

Protocol 1: Strecker Synthesis of 2-amino-2-cyclopentylcarboxylic acid
  • In a round-bottom flask equipped with a magnetic stirrer, combine cyclopentanone (1.0 eq), ammonium chloride (1.2 eq), and 7M methanolic ammonia. Stir the mixture at room temperature for 2 hours.

  • Add potassium cyanide (1.2 eq) portion-wise to the mixture, ensuring the temperature does not exceed 30°C.

  • Seal the flask and stir at 40-45°C for 24 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to remove methanol.

  • To the resulting residue, add concentrated HCl (e.g., 37%).

  • Heat the mixture to reflux (approx. 110°C) and maintain for 18-24 hours, monitoring by TLC until the aminonitrile and amide intermediates are consumed.

  • Cool the solution to room temperature and wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

  • Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride salt.

Protocol 2: Fischer Esterification
  • Suspend the crude 2-amino-2-cyclopentylcarboxylic acid hydrochloride (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add sulfuric acid (1.5 eq) or bubble dry HCl gas through the mixture for 20-30 minutes until saturated.

  • Remove the ice bath and heat the mixture to reflux for 6-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully neutralize by adding a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the crude product by silica gel column chromatography.

Data Summary Table

The following table provides an overview of how reaction parameters can influence the outcome.

ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale for Optimization
Strecker Reagents Cyclopentanone, KCN, NH₃ (aq)Cyclopentanone, NH₄Cl, KCNNH₄Cl acts as a mild acid catalyst to promote iminium ion formation, outcompeting cyanohydrin formation.[5][6]
Hydrolysis Time 6 hours24 hoursEnsures complete hydrolysis of the stable intermediate amide, maximizing the yield of the amino acid.[8]
Esterification Catalyst None (heating in methanol)H₂SO₄ or dry HClAcid protonates the amine group, preventing N-alkylation and dipeptide formation, leading to a cleaner reaction and higher yield.[3][4]
Esterification Solvent Methanol with 5% waterAnhydrous MethanolWater can participate in the equilibrium, hydrolyzing the ester product back to the carboxylic acid. Anhydrous conditions favor product formation.

References

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Chemistry Notes. (2021, July 27). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from [Link]

  • Starks, C. M. (1970). U.S. Patent No. 3,542,822. Google Patents.
  • Wikipedia. (n.d.). Urech hydantoin synthesis. Retrieved from [Link]

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysing nitriles. Chemguide. Retrieved from [Link]

  • Sim, K. L., et al. (n.d.). Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate. Retrieved from [Link]

  • Study.com. (n.d.). Synthesis of Hydantoin & Its Derivatives. Retrieved from [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Wang, Y., et al. (2020, June 3). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega. Retrieved from [Link]

  • MDPI. (2018, November 14). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]

  • Pearson. (2024, October 3). Reactions of Amino Acids: Esterification: Videos & Practice Problems. Retrieved from [Link]

  • News-Medical. (2018, October 30). Overview of Strecker Amino Acid Synthesis. Retrieved from [Link]

  • Save My Exams. (n.d.). Reactions of amino acids | OCR A-Level Chemistry. Retrieved from [Link]

  • Encyclopedia MDPI. (2021, July 28). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]

  • Weck, M., et al. (2005). U.S. Patent Application No. 2005/0192460 A1. Google Patents.
  • Salvitti, C., et al. (2023, October 31). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • SlidePlayer. (n.d.). PART-1, PPT-21 Part-1: Amino Acids-I, Synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Salvitti, C., et al. (2023, December 6). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. PubMed. Retrieved from [Link]

  • Kramer, J. R., & Deming, T. J. (n.d.). A general method of purification of α-amino acid-N-carboxyanhydrides using flash chromatography. AWS. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Methyl 2-(Benzyloxycarbonylamino)-2-cyclopropylideneacetate: A Versatile Building Block for Cyclopropyl-Containing Amino Acids. Retrieved from [Link]

  • Inorganica Chimica Acta. (n.d.). Chiral Separation of Amino Acid Enantiomers | 12 | Thin Layer Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chiral resolution with frozen aqueous amino acids. Analytical Methods. Retrieved from [Link]

  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]

  • Nature. (n.d.). Preparation of α-Amino Acids via Ni-Catalyzed Reductive Vinylation and Arylation of α-Pivaloyloxy Glycine. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-2-cyclopropylacetate. Retrieved from [Link]

  • Google Patents. (n.d.). US5672763A - Process for the preparation of 2-substituted cyclopentanones.

Sources

Technical Support Center: Purification of Peptides Incorporating Methyl 2-amino-2-cyclopentylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with peptides containing the non-natural amino acid, Methyl 2-amino-2-cyclopentylacetate. The incorporation of this unique residue, characterized by its bulky, hydrophobic cyclopentyl group and an α,α-disubstituted backbone, presents distinct challenges during both solid-phase peptide synthesis (SPPS) and subsequent purification. This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to navigate these complexities, ensuring you achieve high-purity final products.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with peptides containing Methyl 2-amino-2-cyclopentylacetate, from synthesis artifacts to purification hurdles.

Section 1.1: Synthesis & Cleavage Issues

The root cause of most purification difficulties lies in an inefficient synthesis. The steric hindrance from the α,α-disubstituted cyclopentyl residue is a primary driver of common synthetic failures.[1][2]

Q1: My analytical HPLC of the crude product shows a major impurity peak corresponding to the deletion of the Methyl 2-amino-2-cyclopentylacetate residue. What happened and how can I fix it?

A1: This is a classic sign of incomplete coupling due to steric hindrance. The bulky cyclopentyl group physically obstructs the approach of coupling reagents, leading to a significant portion of the growing peptide chains on the resin failing to react.[1][3] The subsequent amino acid then couples to this unreacted N-terminus, creating a deletion sequence.

Troubleshooting Steps:

  • Enhance Coupling Chemistry: Standard coupling reagents may be insufficient. Switch to a more potent aminium/uronium or phosphonium salt reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). These reagents form highly reactive activated esters that can overcome the steric barrier.[4][5]

  • Increase Reaction Time & Equivalents: Extend the coupling time for this specific residue to at least 2-4 hours. You may also need to increase the equivalents of both the amino acid and the coupling reagent.

  • Perform a Double Coupling: After the initial coupling reaction, drain the vessel, wash the resin, and then immediately perform a second, identical coupling reaction. This provides a second opportunity for the reaction to go to completion.

  • Reduce Resin Aggregation: The hydrophobicity of the cyclopentyl group can promote peptide aggregation on the resin, making the reactive sites inaccessible.[6] Consider using a lower-loading resin (e.g., 0.2-0.4 mmol/g) or a PEG-based resin to improve solvation and minimize inter-chain interactions.[3][6]

Q2: After cleavage, my peptide is difficult to precipitate and I see an oily substance. What should I do?

A2: The high hydrophobicity imparted by the cyclopentyl group can reduce the peptide's propensity to precipitate cleanly in cold diethyl ether. The oily residue often contains the desired peptide along with scavengers and cleaved protecting groups.

Troubleshooting Steps:

  • Modify Precipitation: Use a larger volume of cold ether and triturate (vigorously stir or grind with a spatula) the oily substance to encourage solidification. Placing the suspension at -20°C or -80°C for an extended period can also help.

  • Alternative Solvents: Consider precipitating into a mixture of ether and hexane, or using tert-butyl methyl ether, which can sometimes yield a more manageable solid.

  • Direct Purification: If precipitation fails, carefully decant the ether, dissolve the remaining oil in a minimal amount of a strong solvent (like DMSO or neat formic acid), and then dilute it with the initial mobile phase for direct injection onto a preparative HPLC column. Be aware that this will introduce all cleavage byproducts onto the column.

Section 1.2: Reversed-Phase HPLC (RP-HPLC) Purification

RP-HPLC is the standard method for peptide purification, separating molecules based on their hydrophobicity.[7] The cyclopentyl group is a dominant hydrophobic feature that dictates the chromatographic behavior of these peptides.

Q3: My peptide is eluting extremely late in my standard acetonitrile/water gradient, resulting in a very broad peak. How can I optimize my method?

A3: The strong retention is due to the high hydrophobicity of the cyclopentyl group. A standard C18 column may be too retentive, and the long exposure to high organic concentrations can lead to peak broadening.[8][9]

Troubleshooting Steps:

  • Change Stationary Phase: Switch to a column with a less hydrophobic stationary phase. A C8 or even a C4 column will reduce the interaction strength, causing the peptide to elute earlier and with a sharper peak. For larger peptides incorporating this residue, a wide-pore (300 Å) C4 column is often the best choice.[10]

  • Adjust the Organic Modifier: If acetonitrile is not providing adequate elution or peak shape, consider using isopropanol as the organic modifier. Isopropanol has a greater eluting strength for very hydrophobic compounds.

  • Increase Column Temperature: Heating the column to 40-60°C can significantly improve peak shape for hydrophobic peptides.[9] This reduces mobile phase viscosity and can disrupt secondary structures that contribute to broadening.

  • Optimize the Gradient: Instead of a long, shallow gradient, use a "scouting" gradient (e.g., 5% to 95% B in 10 minutes) to find the approximate elution percentage. Then, run a much shallower, focused gradient around that point (e.g., from 5% below to 5% above the elution point over 30-40 minutes) to maximize resolution.[9]

Q4: My crude peptide won't dissolve in the aqueous buffer (Mobile Phase A) for HPLC injection. How can I get it onto the column?

A4: This is a very common problem for peptides rich in hydrophobic residues.[11][12] Injecting a cloudy or precipitated sample will lead to poor chromatography and can block the column.

Troubleshooting Steps:

  • Minimal Organic Solvent: Dissolve the peptide in the smallest possible volume of a strong, water-miscible organic solvent like DMSO, DMF, or NMP. Once dissolved, slowly add Mobile Phase A with vortexing until it is diluted to the desired injection volume. The final concentration of the strong organic solvent should ideally be below 10-15%.

  • Acidic Solvents: Use neat formic acid or acetic acid to dissolve the peptide, then lyophilize it to get a fluffy powder that is often more soluble. Alternatively, dissolve in a small amount of neat acid and dilute carefully into the mobile phase.

  • Direct Loading: For preparative runs, dissolve the peptide in a solvent with a moderate amount of organic (e.g., 20-30% acetonitrile). Load this solution onto the column, and then begin the gradient from a very low organic percentage (e.g., 0-5%). The peptide will "crash" onto the head of the column and then elute as the gradient progresses.

Section 1.3: Advanced Purification & Purity Analysis

Q5: I've optimized my RP-HPLC method, but I still can't separate my target peptide from a persistent, co-eluting impurity. What are my options?

A5: When impurities have a similar hydrophobicity to your target peptide, RP-HPLC alone may not be sufficient. You need an orthogonal purification strategy—a method that separates based on a different molecular property.[12][13]

Recommended Orthogonal Strategy: Ion-Exchange Chromatography (IEX)

  • Principle: IEX separates peptides based on their net charge at a given pH, rather than their hydrophobicity.[14][15] Unless the co-eluting impurity has the exact same charge as your target peptide, IEX can provide excellent separation.

  • Workflow:

    • Perform an initial purification of the crude peptide using IEX (typically cation-exchange for peptides at low pH).

    • Collect the fractions containing your target peptide.

    • Pool these partially purified fractions and perform a final "polishing" step using your optimized RP-HPLC method.

  • Benefit: This two-step process significantly enhances the final purity, as it removes impurities that are chromatographically similar in one dimension but different in another.[13]

Q6: How do I definitively confirm the purity and identity of my final product?

A6: Purity claims require robust analytical data. A single HPLC chromatogram is not sufficient.[16]

  • Analytical RP-HPLC: Assess the purity by calculating the peak area percentage of the main peak in a high-resolution analytical chromatogram. A purity of >95% is a common target for research applications.[12][17]

  • Mass Spectrometry (MS): This is essential for confirming the identity of the peptide.[18][19] Use Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) to verify that the molecular weight of your purified product matches the theoretical mass of the peptide containing Methyl 2-amino-2-cyclopentylacetate.[20][21][22]

Part 2: Key Experimental Protocols & Data

Protocol 1: Optimized Coupling for Sterically Hindered Residues
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc-Deprotection: Perform standard Fmoc-deprotection (e.g., 20% piperidine in DMF).

  • Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of Fmoc-Methyl 2-amino-2-cyclopentylacetate and 3.95 equivalents of HATU in DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) and allow the mixture to pre-activate for 5-10 minutes.

  • First Coupling: Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 2 hours with agitation.

  • Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Second Coupling (Double Couple): Repeat steps 3 and 4 to ensure the reaction proceeds to completion.

  • Wash: Wash the resin thoroughly with DMF and DCM before proceeding to the next deprotection step.

Protocol 2: Developing an RP-HPLC Gradient for Hydrophobic Peptides
  • Column & Mobile Phases:

    • Column: C8 or C4, 5 µm, 300 Å pore size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Scouting Gradient:

    • Run a fast, linear gradient from 5% B to 95% B over 10 minutes.

    • Note the retention time (t_R) of your target peptide.

    • Calculate the approximate elution percentage (%B_elution).

  • Focused Gradient Design:

    • Start %B: Set the starting percentage to ~5% below your calculated %B_elution.

    • End %B: Set the ending percentage to ~5% above your calculated %B_elution.

    • Gradient Time: Run this shallow gradient over 30-60 minutes. For example, if the peptide eluted at 55% B in the scouting run, a good focused gradient would be 50% to 60% B over 40 minutes.

    • Wash Step: Follow the focused gradient with a rapid ramp to 95% B to wash the column, then re-equilibrate at the starting conditions.

Data Presentation

Table 1: RP-HPLC Column Selection Guide for Peptides with Methyl 2-amino-2-cyclopentylacetate

Column TypePrimary Use CaseAdvantagesDisadvantages
C18 Standard peptides, less hydrophobic sequences.High resolving power for many peptides.Can be overly retentive, leading to broad peaks and late elution for highly hydrophobic peptides.[8]
C8 Recommended starting point. General purpose for moderately to highly hydrophobic peptides.Less retentive than C18, leading to earlier elution and often sharper peaks. Good balance of retention and resolution.May not resolve closely eluting hydrophilic impurities as well as C18.
C4 Highly recommended for very hydrophobic or long (>20 aa) peptides. Low hydrophobicity significantly reduces retention time, preventing peak broadening.Reduced retention may lead to co-elution with less-retained impurities.
Phenyl Alternative selectivity.Provides different selectivity based on pi-pi interactions, which can be useful for separating aromatic-containing impurities.Less commonly used, may require more method development.

Table 2: Common Solvents and Additives to Improve Peptide Solubility

Solvent/AdditiveUse CaseMechanism of ActionConsiderations
DMSO, DMF, NMP Initial dissolution of highly insoluble peptides for injection.Strong, polar aprotic solvents that disrupt aggregation.Use minimal volume; high concentrations can distort chromatography.
Formic Acid / Acetic Acid Dissolving basic peptides or improving solubility in Mobile Phase A.Protonates basic residues, increasing overall charge and aqueous solubility.Formic acid is an excellent mobile phase additive for MS compatibility.
Isopropanol As a substitute for Acetonitrile (Mobile Phase B).Stronger eluting solvent for very hydrophobic peptides.Higher viscosity leads to higher backpressure.
Elevated Temperature (40-60°C) Improving peak shape and solubility of hydrophobic peptides.Increases solubility and reduces mobile phase viscosity.[9]Ensure peptide is stable at the chosen temperature.

Part 3: Visualized Workflows

Workflow 1: Troubleshooting Purification Issues

G cluster_synthesis Synthesis Problems cluster_hplc RP-HPLC Problems start Crude Analysis Shows Poor Purity / Yield deletion Major Deletion Peak Present? start->deletion Check Impurity Profile retention Late Elution / Broad Peak? start->retention Check Chromatogram solubility Peptide Insoluble in Mobile Phase A? start->solubility Check Sample Prep sol_coupling Solution: - Use HATU/HCTU - Double Couple - Increase Time deletion->sol_coupling Yes incomplete Multiple Small Impurity Peaks? coelution Impurity Co-elutes with Product? retention->coelution sol_retention Solution: - Switch to C8 or C4 Column - Increase Column Temperature - Use Isopropanol retention->sol_retention Yes sol_solubility Solution: - Dissolve in minimal DMSO/DMF - Dilute carefully into Mobile Phase A - Load in moderate organic solubility->sol_solubility Yes sol_orthogonal Solution: - Use Orthogonal Purification (IEX) coelution->sol_orthogonal Yes G Crude Crude Peptide Mixture (Post-Cleavage) IEX Step 1: Ion-Exchange Chromatography (IEX) Separation by Charge Crude->IEX IEX_Fractions Partially Purified Fractions (Target + Charge-Similar Impurities) IEX->IEX_Fractions RPHPLC Step 2: Reversed-Phase HPLC (RP-HPLC) Separation by Hydrophobicity IEX_Fractions->RPHPLC Pure Final Product (>95% Purity) RPHPLC->Pure Analysis Final Analysis (Analytical HPLC, Mass Spec) Pure->Analysis

Sources

Technical Support Center: Racemization Control for Methyl 2-amino-2-cyclopentylacetate

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center guide for Methyl 2-amino-2-cyclopentylacetate (and its hydrolyzed acid form,


-Cyclopentylglycine ).

Topic: Troubleshooting Racemization Issues During Activation & Coupling Target Molecule: Methyl 2-amino-2-cyclopentylacetate (Precursor to


-Cyclopentylglycine)
Audience:  Medicinal Chemists, Process Chemists, Peptide Scientists

Core Technical Overview

Methyl 2-amino-2-cyclopentylacetate is the methyl ester precursor to


-Cyclopentylglycine (Cpg) . While the ester itself is stereochemically stable under neutral conditions, the activation  of its corresponding free acid (after saponification) presents a high risk of racemization.
Why This Fails

This molecule is a sterically hindered,


-substituted amino acid , structurally analogous to Phenylglycine (Phg). The bulky cyclopentyl group at the 

-position creates two competing kinetic vectors during activation:
  • Retarded Nucleophilic Attack: The steric bulk hinders the incoming amine nucleophile, slowing down the desired amide bond formation (

    
    ).
    
  • Accelerated Oxazolone Formation: The slow coupling rate allows the activated carbonyl to be attacked by the adjacent amide oxygen (if N-acylated), forming an oxazolone (azlactone) intermediate. This intermediate is highly prone to base-catalyzed enolization, destroying the chiral center.

The Golden Rule: Racemization in Cpg derivatives is a function of base strength and reaction time . If the coupling is slow, the oxazolone pathway dominates.

Mechanism of Failure

The following diagram illustrates the Oxazolone Pathway , the primary mechanism of racemization for Cyclopentylglycine derivatives during activation.

OxazoloneMechanism cluster_0 Critical Failure Mode Start Activated Ester (L-Isomer) Oxazolone Oxazolone Intermediate (Azlactone) Start->Oxazolone Slow Cyclization (k_ox) Product Desired Peptide (L-Isomer) Start->Product Fast Amine Attack (k_couple) Enol Enolized Oxazolone (Achiral Planar) Oxazolone->Enol Base-Catalyzed Deprotonation Racemate Racemic Product (D/L Mix) Oxazolone->Racemate Amine Attack Enol->Oxazolone Reprotonation

Caption: Figure 1. The kinetic competition between direct coupling (Green) and the oxazolone-mediated racemization pathway (Red). Steric hindrance at the


-carbon slows 

, favoring

.

Troubleshooting Guide (Q&A)

Q1: I am seeing significant loss of optical purity (ee < 80%) after EDC/HOBt coupling. Why?

Diagnosis: EDC/HOBt is the "classic" protocol but is often insufficient for sterically hindered amino acids like Cyclopentylglycine. The activation is relatively slow, and HOBt is acidic enough to protonate the amine but not reactive enough to outcompete oxazolone formation in hindered systems. Solution: Switch to DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) . Oxyma Pure generates a more reactive ester than HOBt and suppresses racemization more effectively by maintaining a lower pH microenvironment.

Q2: Does the choice of base matter if I am using HATU?

Diagnosis: Yes, critically. HATU is a potent activator, but it requires a base (DIEA/DIPEA) to function. Excess base or strong bases promote the deprotonation of the oxazolone intermediate (see Figure 1). Solution:

  • Reduce Base: Use exactly 1.0 equivalent of base relative to the carboxyl component.

  • Change Base: Switch from DIPEA (

    
    ) to a weaker, more hindered base like TMP (2,4,6-Trimethylpyridine/Collidine)  or NMM (N-Methylmorpholine) . These are sufficient to drive the reaction but less likely to abstract the 
    
    
    
    -proton.
Q3: I am hydrolyzing the Methyl ester to the acid before coupling. Could the racemization be happening there?

Diagnosis: Absolutely. Saponification (LiOH/NaOH) of


-substituted esters is a common source of racemization. The 

-proton is acidic. Solution:
  • Temperature: Perform hydrolysis at 0°C .

  • Stoichiometry: Avoid large excesses of hydroxide.

  • Alternative: If possible, use an enzyme (Esterase/Lipase) for mild hydrolysis, or use acid-labile protecting groups (t-Bu ester) in future syntheses to avoid base exposure entirely.

Q4: Which coupling reagent is the "Gold Standard" for this specific molecule?

Recommendation: COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]-uronium hexafluorophosphate). Reasoning: COMU combines the high reactivity of HATU with the racemization-suppressing properties of Oxyma (which is its leaving group). It also allows for coupling with weaker bases (TMP), creating the safest environment for Cyclopentylglycine.

Optimized Experimental Protocols

Protocol A: Low-Racemization Activation (The "Oxyma" Method)

Use this for standard couplings of Fmoc-Cyclopentylglycine-OH.

Reagents:

  • Amino Acid: Fmoc-Cpg-OH (1.0 equiv)

  • Activator: Oxyma Pure (1.0 equiv)

  • Coupling Agent: DIC (1.0 equiv)

  • Solvent: DMF (Anhydrous) or DMF/DCM (1:1) to reduce polarity.

Step-by-Step:

  • Dissolution: Dissolve the amino acid and Oxyma Pure in the minimum amount of solvent at 0°C .

  • Activation: Add DIC dropwise.

  • Pre-activation (Critical): Stir for exactly 2–3 minutes at 0°C. Do not exceed 5 minutes, as the activated ester is unstable.

  • Coupling: Add the amine component immediately.

  • Reaction: Allow to warm to Room Temperature naturally. Monitor via HPLC.[1]

Protocol B: The "Collidine" Method (For Difficult Couplings)

Use this if Protocol A yields low conversion.

Reagents:

  • Coupling Agent: COMU (1.0 equiv)

  • Base: 2,4,6-Trimethylpyridine (TMP/Collidine) (1.0 equiv)

  • Solvent: DMF at 0°C.

Step-by-Step:

  • Dissolve Amino Acid and Amine in DMF. Cool to 0°C.

  • Add TMP (Collidine).

  • Add COMU last.

  • Stir at 0°C for 30 minutes, then RT.

    • Note: TMP is a weak base that minimizes proton abstraction while sufficiently activating the COMU species.

Data Summary: Reagent Performance on Hindered Amino Acids
Coupling SystemReactivity (

)
Racemization RiskRecommended For
EDC / HOBt ModerateHighSimple, unhindered amino acids only.
HATU / DIPEA Very HighHigh (if base > 1 eq)Difficult sequences, but risky for Cpg.
DIC / Oxyma HighLow Standard best practice for Cpg.
COMU / TMP Very HighVery Low Critical/Precious samples.

Decision Tree for Optimization

DecisionTree Start Start: Coupling Cyclopentylglycine CheckHydrolysis Is source material Methyl Ester? Start->CheckHydrolysis Saponification Perform Hydrolysis (LiOH, 0°C) CheckHydrolysis->Saponification Yes CouplingStep Select Coupling Protocol CheckHydrolysis->CouplingStep No (Free Acid) Saponification->CouplingStep Standard Standard Protocol: DIC + Oxyma Pure CouplingStep->Standard CheckRacemization Check ee% (Marfey's or Chiral HPLC) Standard->CheckRacemization ResultGood ee > 98% Proceed CheckRacemization->ResultGood High Purity ResultBad ee < 95% Troubleshoot CheckRacemization->ResultBad Racemization Detected SwitchBase Switch to COMU + TMP (Remove DIPEA) ResultBad->SwitchBase Step 1 SwitchSolvent Use DCM/DMF (1:1) Keep at 0°C SwitchBase->SwitchSolvent Step 2

Caption: Figure 2. Optimization workflow for handling Methyl 2-amino-2-cyclopentylacetate derivatives. Note the priority of base switching (TMP) over solvent changes.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Liang, Z., Behnam, M. A., Sundermann, T. R., & Klein, C. D. (2017).[2] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2374-2378. [Link]

  • Bhardwaj, V. K., et al. (2020). Marfey’s Reagent: An Invaluable Tool for the Determination of the Enantiomeric Purity of Amino Acids and Peptides. Chromatographia, 83, 1–15. [Link]

Sources

"improving solubility of peptides containing hydrophobic cyclic amino acids"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Solubility Optimization Topic: Improving Solubility of Peptides Containing Hydrophobic Cyclic Amino Acids Ticket ID: #SOL-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Welcome to the Technical Support Center

You are likely here because your peptide—constrained by a cyclic backbone and loaded with hydrophobic residues (e.g., Phe, Trp, Pro, or non-canonical analogs like Tic)—has precipitated out of solution, clogged your HPLC column, or failed to dissolve in your assay buffer.

This is not just "bad luck."[1] Cyclic peptides containing hydrophobic amino acids suffer from "The Stacking Trap." The rigid backbone eliminates the entropic penalty of folding, while the hydrophobic side chains drive aggressive


-

stacking and

-sheet formation.

This guide moves beyond "add more DMSO" and provides structural, synthetic, and formulation strategies to disrupt these aggregates.

Module 1: Synthesis & Cleavage (The "Birth" of the Problem)

Issue: My peptide aggregates on the resin during SPPS, leading to deletions or low yield.

Root Cause: Hydrophobic cyclic residues promote inter-chain aggregation within the resin matrix. As the chain grows, these "hard" sequences form


-sheets that solvent cannot penetrate, preventing deprotection and coupling.

Troubleshooting Protocol: The "Kink" Strategy You must mechanically disrupt the secondary structure during synthesis.

1. Use Pseudoproline Dipeptides

  • Mechanism: These are dipeptides where Ser, Thr, or Cys are reversibly protected as oxazolidine or thiazolidine rings.[2][3][4][5] This rigid "kink" mimics Proline, preventing

    
    -sheet formation.[1][2][3]
    
  • Implementation: Replace a standard Ser/Thr/Cys residue followed by a hydrophobic residue with a commercially available pseudoproline dipeptide (e.g., Fmoc-Phe-Ser(ψMe,MePro)-OH).

  • Result: Solvation on resin increases by orders of magnitude.[1]

2. The "Switch Peptide" (Iso-acyl Dipeptides) [1][5]

  • Mechanism: This is the "Nuclear Option" for difficult sequences. You synthesize the peptide with an ester bond (depsipeptide) instead of an amide bond at a Ser/Thr site.[6][7] This ester bond disrupts the H-bond network required for aggregation.[1][6][7]

  • The Switch: The peptide remains soluble during synthesis and purification. Once at neutral pH (pH > 7.4), the ester spontaneously undergoes an O-to-N acyl migration , "switching" into the native amide bond.[1]

Visual Workflow: The "Switch Peptide" Mechanism (Use this logic to plan your synthesis strategy)

SwitchPeptide cluster_synthesis Synthesis & Purification (Acidic/Neutral) cluster_assay Final Formulation (pH > 7.4) Step1 Iso-acyl Peptide (Depsipeptide) (Ester Bond Present) Step2 High Solubility (No H-Bond Aggregation) Step1->Step2 Purify Step3 O-to-N Acyl Migration (Spontaneous) Step2->Step3 Adjust pH Step4 Native Amide Bond Formed (Bioactive Structure) Step3->Step4 Rearrangement

Caption: The Iso-acyl strategy allows you to purify a soluble precursor (Red) before triggering the formation of the difficult native structure (Green) immediately prior to use.[1]

Module 2: Purification & Solubilization (The "Bottleneck")

Issue: My lyophilized peptide won't dissolve in water or standard buffers.

Root Cause: Cyclic hydrophobic peptides lack the N- and C-termini charges that solubilize linear peptides.[1] They act like "grease balls." Adding water directly to the powder causes the outer layer to gel, trapping dry powder inside (the "gum-ball effect").

Protocol: The Stepwise Solubilization Gradient Do not add buffer first. Follow this strict order of operations.

StepSolvent / ReagentActionMechanism
1 HFIP (Hexafluoroisopropanol) or TFA Add small volume (e.g., 50-100 µL).[1]Dissolves Aggregates. HFIP is a potent H-bond breaker.[1] It dissociates pre-formed amyloid-like fibrils.
2 Evaporation (Optional) If HFIP is toxic to your assay, evaporate it under N2 stream.[1]Leaves a thin film of monomeric peptide on the vial wall.
3 Organic Co-solvent Add DMSO or DMF (keep final vol < 5%).[1][8]Maintains Solubility. Keeps hydrophobic patches solvated.
4 Dropwise Buffer Addition Add water/buffer slowly with vortexing.[1]Prevents Crash-out. Gradual polarity shift prevents rapid precipitation.
5 Sonication 5-10 mins in water bath.[1]Kinetic Energy. Breaks up minor particulate matter.[1]

Decision Logic: Choosing the Right Solvent

SolubilityLogic Start Lyophilized Peptide Powder CheckSeq Check Sequence for Met, Cys, Trp? Start->CheckSeq OxidationRisk Yes (Oxidation Risk) CheckSeq->OxidationRisk Contains Met/Cys/Trp NoRisk No CheckSeq->NoRisk Safe SolventA Use DMF or DMA (Avoid DMSO) OxidationRisk->SolventA SolventB Use DMSO (Standard) NoRisk->SolventB Step2 Dilute with Buffer (Dropwise) SolventA->Step2 SolventB->Step2 Precip Precipitation? Step2->Precip Chaos Add Chaotropes (6M Guanidine or 8M Urea) Precip->Chaos Yes Success Ready for Assay Precip->Success No

Caption: Solvent selection logic. Note that DMSO can oxidize Met/Cys/Trp residues; DMF is the safer alternative for oxidation-prone peptides.[1]

Module 3: Structural Engineering (The "Design" Fix)

Issue: I need to redesign the peptide because it is inherently insoluble.

Expert Insight: If you cannot change the core hydrophobic pharmacophore, you must alter the "shielding" or the "stacking" potential.

1. N-Methylation (The "Cyclosporine Effect") [1]

  • Concept: Cyclosporine A is a cyclic undecapeptide that is surprisingly soluble and orally bioavailable.[1] Why? It has 7 N-methylated residues.

  • Action: N-methylate the amide backbone nitrogens involved in inter-molecular H-bonding.[1] This removes the H-bond donor, preventing the formation of insoluble stacks.

  • Note: This may alter bioactivity; perform an N-methyl scan to find permissive sites.[1]

2. PEGylation (Mini-PEG)

  • Concept: Attach a short polyethylene glycol (PEG) chain.[1]

  • Action: Conjugate a "Mini-PEG" (e.g., 8-amino-3,6-dioxaoctanoic acid) to a non-critical Lysine or the N-terminus (if available). This creates a "hydration shell" around the hydrophobic core.

3. C-Terminal Solubilizing Tails

  • Concept: If the cyclic peptide has a pendant tail or is side-chain cyclized, add a "charge magnet."

  • Action: Add Lys-Lys-Lys or Arg-Arg-Arg to the terminus.

  • Why: This shifts the pI and forces interaction with water molecules.

Module 4: Assay Formulation (FAQs)

Q: My peptide dissolves in DMSO but crashes out when I add it to cell culture media. A: This is "Solvent Shock."

  • Fix: Pre-complex your peptide with Cyclodextrin (HP-β-CD) or Bovine Serum Albumin (BSA) before adding to the media.[1] The hydrophobic peptide will nestle into the hydrophobic pocket of the albumin or cyclodextrin, preventing precipitation while remaining available for equilibrium binding.

Q: How much DMSO can I use in vivo? A:

  • Cell Culture: Typically < 0.5% v/v (check cell line sensitivity).[1]

  • In Vivo (Mice): Up to 5-10% DMSO is sometimes tolerated IP, but for IV, you should use solubilizers like Tween 80 or Cremophor EL mixed with saline, rather than pure DMSO.[1]

Q: Can I use pH to dissolve a cyclic peptide? A: Only if it has ionizable side chains (Asp, Glu, Lys, Arg, His).[1]

  • Head-to-Tail Cyclic Peptides: Often lack N/C termini.[1] If the sequence is cyclo(Phe-Leu-Pro-Trp), adjusting pH will do nothing because there are no ionizable groups.[1] You must use organic cosolvents or structural modification.[1]

References

  • Mutter, M., et al. (2004).[1] "Switch-peptides: a melting pot of synthetic and conformational strategies." Biopolymers.[1][5][8]

  • Sohma, Y., et al. (2004).[1][5] "O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides." Biopolymers.[1][5][8]

  • Sigma-Aldrich. "Solubility Guidelines for Peptides." Technical Guides.

  • Thermo Fisher Scientific. "Peptide Solubility Guidelines." Peptide Synthesis Support.

  • Chatterjee, J., et al. (2008).[1] "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research. [1]

Sources

Technical Support Center: Fmoc-Deprotection of Methyl 2-amino-2-cyclopentylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting the Fmoc-deprotection of Methyl 2-amino-2-cyclopentylacetate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this sterically demanding substrate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you overcome common obstacles and optimize your synthesis.

Technical FAQs

Q1: What is the standard protocol for Fmoc deprotection, and why might it fail for Methyl 2-amino-2-cyclopentylacetate?

A1: The standard and most widely used protocol for Fmoc deprotection involves treating the N-Fmoc protected amine with a solution of 20% piperidine in an aprotic polar solvent like N,N-Dimethylformamide (DMF).[1][2] The reaction is typically complete within 10-20 minutes at room temperature.

This protocol often fails for Methyl 2-amino-2-cyclopentylacetate due to severe steric hindrance. This molecule is an α,α-disubstituted amino acid derivative, where the cyclopentyl group and the methyl ester group on the α-carbon physically obstruct the piperidine base from accessing the acidic proton on the fluorenyl ring of the Fmoc group.[3][4] This hindrance dramatically slows down the rate of the necessary β-elimination reaction.[5][]

Q2: How can I effectively monitor the progress of the deprotection reaction?

A2: Reliable monitoring is critical for troubleshooting. The most effective method is High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture should be taken, quenched (e.g., with a dilute acid like 0.1% TFA in water/acetonitrile), and analyzed.

You should expect to see:

  • A peak for your starting material, Fmoc-protected Methyl 2-amino-2-cyclopentylacetate (more nonpolar, longer retention time).

  • A peak for your desired product, Methyl 2-amino-2-cyclopentylacetate (more polar, shorter retention time).

  • A peak corresponding to the dibenzofulvene-piperidine adduct.[7]

By comparing the peak areas of the starting material and product over time, you can accurately determine the reaction's completion status. Thin-Layer Chromatography (TLC) can also be used for a quicker, more qualitative assessment.

Troubleshooting Guide

Problem: My Fmoc-deprotection is extremely slow or incomplete, even after 1-2 hours.

This is the most common issue encountered with this substrate. The root cause is the steric hindrance previously mentioned. Here is a tiered approach to resolving this problem, from simple adjustments to more advanced strategies.

Solution 1: Extend Reaction Time and Increase Temperature

Before changing reagents, the simplest approach is to extend the reaction time significantly—up to 12-24 hours. You can also gently heat the reaction mixture to 30-40°C. Increased thermal energy can help overcome the activation barrier imposed by the steric hindrance. Monitor by HPLC every few hours to track progress.

Solution 2: Modify the Deprotection Reagent System

If extended time and heat are insufficient, the next step is to use a stronger base or a modified reagent cocktail. The goal is to increase the rate of deprotonation of the fluorenyl group.

  • Increase Piperidine Concentration: While 20% is standard, increasing the concentration to 40-50% in DMF can sometimes improve the reaction rate. However, this also increases the viscosity and potential for side reactions.

  • Use a Stronger, Non-Nucleophilic Base: The most effective strategy for sterically hindered amino acids is to replace piperidine with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[5][8] DBU is a much stronger base than piperidine but is non-nucleophilic.

A highly effective and recommended cocktail is a solution containing 2% DBU and 2% piperidine in DMF .[9] In this mixture, DBU serves as the primary base to efficiently remove the Fmoc group, while piperidine acts as a nucleophilic scavenger to trap the highly reactive dibenzofulvene (DBF) byproduct, preventing it from forming adducts with your desired product.[5][10]

ConditionBase(s)ConcentrationTypical TimeEfficacy with Hindered Substrates
Standard Piperidine20% in DMF10-20 minVery Low / Fails
Extended Piperidine20% in DMF2-24 hoursModerate
Optimized DBU / Piperidine2% / 2% in DMF15-60 minHigh to Very High
Problem: I see a new, unexpected peak in my HPLC analysis.

An unexpected peak could be one of several species. The most likely culprit is an adduct formed between your deprotected amine and the dibenzofulvene (DBF) byproduct. This occurs if the scavenging amine (piperidine) is not present in sufficient concentration or is consumed, allowing the DBF electrophile to be attacked by the newly liberated amine of your product. Using a DBU/piperidine cocktail as described above minimizes this risk, as piperidine's primary role becomes that of a scavenger.[5]

Visual Guides & Workflows

Fmoc-Deprotection Mechanism

Fmoc_Deprotection Figure 1: Mechanism of Fmoc Deprotection cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: Elimination & Scavenging Fmoc_NHR Fmoc-NHR Anion Fluorenyl Anion (Stabilized) Fmoc_NHR->Anion β-Elimination Piperidine1 Piperidine (Base) Piperidine1->Fmoc_NHR DBF Dibenzofulvene (DBF) + CO2 + H2N-R Anion->DBF Adduct DBF-Piperidine Adduct (Stable) DBF->Adduct Piperidine2 Piperidine (Scavenger) Piperidine2->DBF Traps DBF

Caption: Base abstracts the acidic proton, leading to elimination, release of the free amine, and scavenging of the DBF byproduct.

The Challenge of Steric Hindrance

Caption: The bulky cyclopentyl and ester groups shield the Fmoc group, hindering the approach of the piperidine base.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_incomplete Incomplete Reaction Path start Start: Run Deprotection (20% Piperidine/DMF, 1h) check1 Monitor by HPLC. Is reaction >95% complete? start->check1 step2 Action: Extend time to 4h and/or warm to 35°C. check1->step2 No end_ok Success: Proceed to Workup & Next Step check1->end_ok Yes check2 Monitor by HPLC. Is reaction >95% complete? step2->check2 step3 Action: Switch to stronger base. Use 2% DBU / 2% Piperidine in DMF for 1h. check2->step3 No check2->end_ok Yes check3 Monitor by HPLC. Is reaction >95% complete? step3->check3 consult Consult Senior Scientist. Consider alternative protecting groups. check3->consult No check3->end_ok Yes

Caption: A decision tree for systematically troubleshooting incomplete Fmoc-deprotection of the target compound.

Detailed Experimental Protocols

Protocol 1: Optimized Deprotection using DBU/Piperidine
  • Reagent Preparation: Prepare a fresh deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in high-purity, anhydrous DMF.

  • Reaction Setup: Dissolve the starting material, Fmoc-Methyl 2-amino-2-cyclopentylacetate, in a minimal amount of DMF in a round-bottom flask equipped with a stir bar.

  • Deprotection: Add the DBU/piperidine/DMF solution to the flask (typically 5-10 mL per gram of substrate). Stir the reaction at room temperature.

  • Monitoring: After 30 minutes, pause stirring, withdraw a ~5 µL aliquot, quench it in 0.5 mL of a 50:50 acetonitrile/water solution containing 0.1% TFA, and analyze via HPLC to check for completion. Repeat every 15-30 minutes if necessary.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the DMF. Re-dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a weak aqueous acid (e.g., 5% citric acid) to remove basic residues, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Methyl 2-amino-2-cyclopentylacetate. The product can be purified further by silica gel chromatography if required.

Protocol 2: HPLC Monitoring
  • System: A reverse-phase C18 column is typically suitable.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 15-20 minutes is a good starting point.

  • Detection: Monitor at wavelengths of 265 nm (for the Fmoc group) and 301 nm (for the DBF-piperidine adduct).[3]

  • Analysis: The Fmoc-protected starting material will have a significantly longer retention time than the free amine product.

References

  • Vertex AI Search Result, based on 11

  • Lee, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. Retrieved from [Link]

  • Yeh, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Retrieved from [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]

  • Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022). Deprotecting Fmoc Group Mechanism. YouTube. Retrieved from [Link]

  • D'Andrea, S. (n.d.). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. ETD. Retrieved from [Link]

  • de Arruda Brasil, M. C. O., et al. (2025). Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis. PubMed. Retrieved from [Link]

  • Amblard, F., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys. eScholarship. Retrieved from [Link]

  • ResearchGate. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]

  • Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols. Humana Press.
  • Zhang, Y., et al. (2024). A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials. PMC - NIH. Retrieved from [Link]

  • Svatunek, D., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Retrieved from [Link]

  • Gauthier, T. J., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Semantic Scholar. Retrieved from [Link]

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • EMD Millipore. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]

Sources

Technical Support Center: Alternative Coupling Reagents for Difficult Couplings Involving Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The incorporation of cyclic and sterically hindered amino acids, such as α,α-disubstituted amino acids (e.g., Aib, aminoisobutyric acid) or N-methylated residues, is a cornerstone of modern peptide chemistry, imparting crucial conformational constraints and enhancing metabolic stability. However, these residues present significant challenges during solid-phase peptide synthesis (SPPS). The steric bulk surrounding the amine or carboxyl groups can severely impede the reaction kinetics of standard coupling protocols, leading to low yields, incomplete reactions, and deletion sequences.[1]

This guide provides a comprehensive troubleshooting resource for researchers encountering these "difficult couplings." We will explore the underlying reasons for these challenges and detail the selection and application of alternative, high-potency coupling reagents designed to overcome steric hindrance and drive reactions to completion.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions that our application scientists frequently encounter. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My standard DIC/DCC coupling is failing for an Aib residue. What is the primary cause and what should I try first?

A: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with additives like HOBt, are often insufficient for sterically hindered couplings.[1]

  • Causality: The primary issue is the slow rate of aminolysis. Carbodiimides form an O-acylisourea intermediate with the carboxylic acid. While reactive, this intermediate is susceptible to intramolecular rearrangement into an unreactive N-acylurea, especially when the approaching amine (e.g., the N-terminus of a resin-bound peptide) is sterically blocked. The bulky nature of the Aib residue physically obstructs the nucleophilic attack required for peptide bond formation.[1] Furthermore, the nucleophilicity of the amine itself can be diminished by adjacent bulky groups.[1]

  • Immediate Solution: Switch to a more potent class of coupling reagents, such as uronium/aminium salts (e.g., HATU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[2][3][4] These reagents generate highly reactive intermediates that are less prone to side reactions and can overcome the high activation energy of hindered couplings.[2][3] HATU is one of the most frequently recommended reagents for such challenges.[2]

Q2: I've heard HATU and HBTU are both "uronium salts," but HATU is often recommended for difficult couplings. What's the difference?

A: While often grouped together, HATU and HBTU have a key structural difference that significantly impacts their reactivity. Their performance advantage lies in the nature of the active ester intermediate they form.[5]

  • Mechanistic Difference:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is based on a 1-hydroxybenzotriazole (HOBt) scaffold.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is based on a 1-hydroxy-7-azabenzotriazole (HOAt) scaffold.[5]

  • Why HATU is Superior: The nitrogen atom at the 7-position of the HOAt ring in HATU acts as an electron-withdrawing group.[5] This makes the resulting HOAt-ester a better leaving group than the HOBt-ester formed by HBTU. This enhanced reactivity translates to faster coupling kinetics and higher efficiency, which is crucial for overcoming the steric barrier of cyclic or hindered amino acids.[5][6] Experimental evidence consistently shows HATU's superior performance in terms of reaction speed and purity of the final product, especially in difficult sequences.[5]

  • Structural Note: It's important to recognize that reagents like HATU and HBTU are now understood to exist predominantly as guanidinium isomers (N-form) rather than the initially proposed uronium structures (O-form).[7] However, the O-form, which can be synthesized under specific conditions, is even more reactive.[7]

Q3: My coupling is still sluggish even with HATU. How can I further optimize the reaction conditions?

A: If a high-potency reagent alone isn't sufficient, optimizing the reaction parameters is the next logical step.

  • Increase Temperature: Applying heat can provide the necessary activation energy to overcome the steric barrier. Microwave-assisted SPPS is particularly effective, driving difficult couplings of bulky amino acids like Aib and N-methyl alanine quickly to completion.[2][8] If a microwave synthesizer is unavailable, conventional heating to 40-60°C can also significantly improve reaction rates.[2]

  • Extend Reaction Time: For slow, sterically hindered reactions, simply allowing more time can make a difference. Extending the coupling from a standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction to completion.[2]

  • Double Coupling: If a monitoring test (e.g., Kaiser or isatin test) indicates incomplete coupling, a second coupling step should be performed.[9] This involves draining the reaction vessel and repeating the coupling procedure with a fresh solution of amino acid and reagents.

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent solutions (e.g., to 0.5 M) can increase the probability of molecular interaction and drive the reaction forward, which is especially helpful for longer peptides.[10]

Q4: I'm concerned about epimerization with these highly reactive reagents. Which reagents and conditions are best for maintaining stereochemical integrity?

A: Epimerization is a valid concern, particularly when activating an amino acid that is prone to racemization (e.g., Cys, His) or during segment coupling.[11][12][13] The risk increases as the coupling rate decreases, giving the activated intermediate more time to racemize, possibly via an oxazolone intermediate.[11]

  • Reagent Choice:

    • HATU is generally considered to have a lower risk of epimerization compared to HBTU.[5]

    • COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate) is an excellent alternative. It incorporates OxymaPure as the leaving group, which has been shown to be superior to HOBt and HOAt in suppressing racemization.[14][15] COMU's coupling efficiency is comparable to HATU, but it offers a better safety profile as it is not derived from potentially explosive benzotriazoles.[2][15]

    • Phosphonium reagents (PyBOP, PyAOP) generally offer high coupling efficiency with low racemization risk.[3]

  • Base Selection: The choice of base is critical. For Fmoc/tBu-based SPPS, a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is standard. In cases with a markedly increased risk of racemization, using a weaker base like sym-collidine is recommended.[15]

  • Temperature Control: While elevated temperatures can improve coupling efficiency, they can also increase the rate of epimerization.[13][14] Reactions are typically kept between 0°C and room temperature to minimize this risk.[14] A careful balance must be struck, especially for sensitive residues.

Q5: Are there any "next-generation" or specialized reagents I should consider for extremely difficult cases, like coupling two N-methylated amino acids?

A: Yes, for the most challenging couplings, several specialized reagents have been developed.

  • COMU: As mentioned above, COMU is a top-tier choice. Its high reactivity, solubility, and safety profile make it suitable for both manual and microwave-assisted SPPS.[15][16]

  • PyClocK: This is a phosphonium salt derived from 6-Cl-HOBt. The chloro-substituted benzotriazole makes it a highly reactive coupling agent, showing a good compromise between reactivity and stability.[17]

  • T3P® (Propylphosphonic Anhydride): T3P is emerging as a powerful and "green" coupling reagent.[18][19][20] It is particularly effective for sterically hindered couplings and has shown good performance in both solution-phase and solid-phase synthesis.[15][18]

  • Amino Acid Fluorides/Chlorides: For exceptionally hindered systems (e.g., Aib-to-N-Me-Aib), in-situ generation of amino acid fluorides (using reagents like TFFH) or the use of pre-formed amino acid chlorides can be effective.[15][21] These are highly reactive species but require careful handling.

Reagent Selection Guide

Choosing the right reagent depends on the specific nature of the difficult coupling, budget, and desired reaction conditions. The following table provides a comparative summary.

Reagent ClassExamplesKey AdvantagesPotential DrawbacksBest For
Uronium/Aminium HATU, HCTU, TBTUHigh reactivity, fast kinetics, well-established.[3][4] HATU is superior for hindered couplings.[5]Can cause guanidinylation of the N-terminus if used in excess.[4] Benzotriazole-based reagents have safety/handling concerns.[22]Overcoming steric hindrance in routine and difficult SPPS.[2][3]
Oxyma-Based COMUEfficiency comparable to HATU, superior racemization suppression, better safety profile (non-explosive).[2][15][22]Less stable in DMF solution over long periods compared to HBTU, which can be a factor for automated synthesizers.[16][22]Highly sensitive or sterically demanding couplings where minimizing epimerization is critical.[15]
Phosphonium PyBOP, PyAOPHigh efficiency, low racemization, does not cause guanidinylation (can be used in excess).[3][4]Byproducts can be difficult to remove. Solutions in DMF have moderate stability.[4][23]Fragment coupling, cyclization reactions, and couplings where excess reagent is needed to drive the reaction.[4]
Anhydride T3P®High efficiency, low toxicity ("green" reagent), effective for hindered couplings.[18][19][20]Less commonly used in SPPS compared to onium salts, so protocols may be less established.Both solution and solid-phase synthesis, especially where sustainability and safety are primary concerns.[18]
Decision Workflow for Reagent Selection

This diagram provides a simplified decision-making process for selecting a coupling reagent for a difficult coupling.

ReagentSelection start Difficult Coupling Identified (e.g., Cyclic AA, N-Me AA) q_standard Is standard reagent (DIC/HOBt) failing? start->q_standard reagent_class Switch to High-Potency Reagent Class q_standard->reagent_class Yes q_epimerization Is epimerization a major concern? reagent_class->q_epimerization reagent_comu Use COMU or Phosphonium Salt (PyBOP/PyAOP) q_epimerization->reagent_comu Yes reagent_hatu Use HATU or HCTU q_epimerization->reagent_hatu No q_optimization Is coupling still incomplete? reagent_comu->q_optimization reagent_hatu->q_optimization optimize Optimize Conditions: - Microwave/Heat - Double Couple - Increase Time/Conc. q_optimization->optimize Yes end_success Coupling Successful q_optimization->end_success No q_extreme Is it an extreme case? (e.g., Aib-NMeAib) optimize->q_extreme reagent_special Consider Specialized Reagents: - T3P® - PyClocK - Acid Fluorides (TFFH) q_extreme->reagent_special Yes q_extreme->end_success No reagent_special->end_success

Caption: Workflow for selecting a coupling reagent.

Detailed Experimental Protocols

Protocol 1: High-Efficiency Coupling of a Sterically Hindered Amino Acid using HATU

This protocol outlines a general procedure for coupling a sterically hindered amino acid (e.g., Fmoc-Aib-OH) onto a resin-bound peptide using HATU.

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF (5-7 times).

  • Activation Solution Preparation: In a separate vial, dissolve the incoming amino acid (e.g., Fmoc-Aib-OH, 0.5 mmol, 5 eq) and HATU (0.49 mmol, 4.9 eq) in DMF (~2 mL).

  • Base Addition & Pre-activation: Add DIPEA (1.0 mmol, 10 eq) to the activation solution. Vortex the mixture for 1-2 minutes to pre-activate the carboxylic acid.[2] The solution may change color.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours. For extremely difficult couplings, the reaction can be heated to 50°C.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test for primary amines, isatin test for secondary amines) on a small sample of resin beads to check for the presence of free amines.[2][9]

  • Post-Coupling Wash: Once the reaction is complete (negative monitoring test), drain the coupling solution. Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.[2]

  • Capping (Optional): If the monitoring test remains positive after a second coupling attempt, it indicates that some N-termini are unreactive ("deletion sequences"). These should be permanently blocked ("capped") by treating the resin with a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF to prevent them from reacting in subsequent cycles.[9]

Visualizing the Activation Mechanism

The diagram below illustrates the fundamental difference in the activation of a carboxylic acid by a uronium salt like HATU versus a carbodiimide like DIC. The HATU pathway generates a more reactive, stable active ester, which is key to its success in difficult couplings.

ActivationMechanism cluster_0 Uronium Salt (HATU) Pathway cluster_1 Carbodiimide (DIC) Pathway RCOOH_A R-COOH ActiveEster Highly Reactive OAt-Ester RCOOH_A->ActiveEster Fast Activation HATU HATU + Base (DIPEA) PeptideBond_A Peptide Bond ActiveEster->PeptideBond_A PeptideResin_A H₂N-Peptide-Resin PeptideResin_A->PeptideBond_A Fast Aminolysis HOAt HOAt (Byproduct) PeptideBond_A->HOAt RCOOH_B R-COOH Isourea O-Acylisourea (Intermediate) RCOOH_B->Isourea DIC DIC NAcylurea N-Acylurea (Unreactive Side Product) Isourea->NAcylurea Slow Aminolysis leads to Intramolecular Rearrangement PeptideBond_B Peptide Bond Isourea->PeptideBond_B PeptideResin_B H₂N-Peptide-Resin PeptideResin_B->PeptideBond_B Slow Aminolysis (due to steric hindrance) DIU DIU (Byproduct) PeptideBond_B->DIU

Caption: Activation pathways of HATU vs. DIC.

References

  • Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. (2025). Benchchem.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Optimizing Peptide Coupling: Key Techniques. Tobpep.
  • Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Sage Vaya.
  • Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid‐Phase Peptide Synthesis. (2021).
  • Phosphonium Salts. Thieme Chemistry.
  • Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue.
  • T3P – A Green Solution for Peptide Coupling and Water Removal Reactions. (2024). American Chemical Society.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral.
  • Macrocyclization strategies for cyclic peptides and peptidomimetics. (2021). RSC Publishing.
  • A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis. Benchchem.
  • Coupling Reagents. AAPPTEC - Peptides.
  • HATU: The Core Reagent for Peptide & Drug Synthesis. (2025). Suzhou Highfine Biotech.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025).
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Avoiding epimeriz
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Technical Support Center: Strategies to Minimize Epimeriz
  • Troubleshooting guide for peptide coupling reactions with hindered amino acids. (2025). Benchchem.
  • Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. (2025). ChemRxiv.
  • Monitoring of Peptide Coupling and Capping. AAPPTec.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021). American Chemical Society.
  • PyClocK, the phosphonium salt derived from 6-Cl-HOBt. (2017). Luxembourg Bio Technologies.
  • The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie.
  • Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. (2012). PubMed.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019). The Journal of Organic Chemistry.
  • Recent development of peptide coupling reagents in organic synthesis. (2004). Tetrahedron.
  • COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents. (2013). PubMed.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of Methyl 2-amino-2-cyclopentylacetate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unambiguous characterization of novel chemical entities is paramount. For researchers and drug development professionals, the synthesis of unique amino acid derivatives, such as Methyl 2-amino-2-cyclopentylacetate, necessitates a robust analytical workflow to confirm its structure and purity. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the analysis of this compound, supported by predicted experimental data and established methodologies.

Introduction to Methyl 2-amino-2-cyclopentylacetate

Methyl 2-amino-2-cyclopentylacetate is a non-proteinogenic amino acid ester. Its structure, featuring a cyclopentyl ring attached to the alpha-carbon of a glycine methyl ester, presents an interesting case for spectroscopic analysis. The presence of both a cyclic aliphatic system and key functional groups (amine and ester) gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification and for monitoring its presence in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled tool for elucidating the precise structural connectivity of a molecule. For Methyl 2-amino-2-cyclopentylacetate, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The expected chemical shifts are influenced by the electron-withdrawing effects of the amine and ester functionalities, as well as the geometry of the cyclopentyl ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Chemical Shift and Multiplicity
~3.75s3H-OCH₃The protons of the methyl ester are deshielded by the adjacent oxygen atom, resulting in a singlet due to the absence of neighboring protons.
~3.50t, J = 7.5 Hz1Hα-CHThis proton is significantly deshielded due to its position between the electron-withdrawing amine and carbonyl groups. It appears as a triplet due to coupling with the two adjacent protons on the cyclopentyl ring.
~2.10br s2H-NH₂The chemical shift of amine protons can be variable and is often broad due to quadrupole effects of the nitrogen atom and potential hydrogen exchange. The integration corresponds to two protons.
~1.90 - 1.50m8HCyclopentyl -CH₂-The eight protons of the four methylene groups on the cyclopentyl ring are diastereotopic and will appear as a complex multiplet due to intricate spin-spin coupling with each other and the α-proton.

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds, such as 2-aminocyclopentanecarboxylic acid, and established chemical shift increments.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2-amino-2-cyclopentylacetate in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is common for many organic molecules due to its good dissolving power and relatively simple residual solvent peak.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 2.0 s

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.

Diagram: ¹H NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in CDCl₃ add_tms Add TMS Standard dissolve->add_tms Homogenize nmr_acq Acquire FID on 500 MHz NMR add_tms->nmr_acq Transfer to NMR tube ft Fourier Transform nmr_acq->ft correction Phase & Baseline Correction ft->correction integration Signal Integration correction->integration final_spectrum final_spectrum integration->final_spectrum Generate Spectrum

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Given the structure of Methyl 2-amino-2-cyclopentylacetate, we expect to see six distinct carbon signals.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentCausality of Chemical Shift
~175C=OThe carbonyl carbon of the ester is highly deshielded due to the double bond to an electronegative oxygen atom.
~60α-CThis carbon is deshielded by the directly attached nitrogen and the carbonyl group.
~52-OCH₃The methyl carbon of the ester is deshielded by the adjacent oxygen atom.
~35C2/C5 of cyclopentylThe two methylene carbons adjacent to the α-carbon are in a similar chemical environment.
~25C3/C4 of cyclopentylThe remaining two methylene carbons of the cyclopentyl ring are also in a similar environment to each other.

Note: Predicted chemical shifts are based on data from analogous structures and general principles of ¹³C NMR spectroscopy.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Acquire the spectrum on a 125 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Technique: Proton-decoupled

    • Number of scans: 1024 (or more, as ¹³C has a low natural abundance)

    • Relaxation delay: 5.0 s

    • Pulse width: 90°

    • Spectral width: 0 to 200 ppm

  • Data Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. For a relatively small and polar molecule like Methyl 2-amino-2-cyclopentylacetate, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Predicted Mass Spectrum Data (ESI-MS, Positive Ion Mode)

m/zIonInterpretation
158.1176[M+H]⁺Protonated molecular ion. This is the primary ion observed and confirms the molecular weight of the compound (157.1103 g/mol ).
141.0914[M+H - NH₃]⁺Loss of ammonia from the protonated molecule. This is a common fragmentation pathway for primary amines.
98.0964[M+H - COOCH₃]⁺Loss of the carbomethoxy group as a radical, followed by hydrogen rearrangement.
88.0393[M+H - C₅H₉]⁺Cleavage of the cyclopentyl ring.

Fragmentation Pathway

The fragmentation of protonated Methyl 2-amino-2-cyclopentylacetate is expected to proceed through several key pathways initiated by the protonation of the amine or carbonyl oxygen.

Diagram: Proposed ESI-MS Fragmentation Pathway

G cluster_frags Fragment Ions M_H [M+H]⁺ m/z = 158.1176 frag1 [M+H - NH₃]⁺ m/z = 141.0914 M_H->frag1 - NH₃ frag2 [M+H - COOCH₃]⁺ m/z = 98.0964 M_H->frag2 - •COOCH₃ frag3 [M+H - C₅H₉]⁺ m/z = 88.0393 M_H->frag3 - C₅H₉•

Caption: Key fragmentations of protonated Methyl 2-amino-2-cyclopentylacetate.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid. The acidic condition promotes protonation of the analyte.

  • Instrument: Infuse the sample solution into an electrospray ionization mass spectrometer.

  • Instrument Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Nebulizing Gas (N₂): 1.5 L/min

    • Drying Gas (N₂): 150 °C, 5 L/min

    • Mass Range: m/z 50-300

  • Data Analysis: Identify the protonated molecular ion and characteristic fragment ions.

Comparison of Techniques and Alternative Approaches

FeatureNMR SpectroscopyMass Spectrometry
Information Provided Detailed structural connectivity, stereochemistry (with advanced techniques).Molecular weight, elemental composition (with high resolution), fragmentation pattern for structural clues.
Sensitivity LowerHigher
Sample Requirement MilligramsMicrograms to nanograms
Analysis Time Minutes to hoursMinutes
Key Advantage Unambiguous structure elucidation.High sensitivity and molecular weight determination.

Alternative Analytical Strategy: Gas Chromatography-Mass Spectrometry (GC-MS)

For a comprehensive analysis, especially for assessing purity and identifying volatile impurities, GC-MS can be employed. However, due to the polar nature of the amino and ester groups, derivatization is often necessary to improve volatility and chromatographic performance. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the amine to a trimethylsilyl (TMS) derivative. This approach offers excellent separation and sensitive detection.

Conclusion

The structural confirmation of Methyl 2-amino-2-cyclopentylacetate is best achieved through a synergistic application of NMR and mass spectrometry. ¹H and ¹³C NMR provide the definitive blueprint of its atomic connectivity, while ESI-MS confirms its molecular weight and offers complementary structural insights through fragmentation analysis. For routine purity assessments and quantification, derivatization followed by GC-MS presents a robust and sensitive alternative. By employing these techniques in concert, researchers and drug development professionals can confidently characterize this and other novel amino acid derivatives, ensuring the integrity and quality of their scientific endeavors.

References

  • Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ACS Publications. [Link]

  • Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids. Journal of the American Chemical Society. [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports. [Link]

  • Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Journal of Mass Spectrometry. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Which solvents I should use for taking NMR of amino acid? ResearchGate. [Link]

"conformational analysis of peptides with Methyl 2-amino-2-cyclopentylacetate vs proline"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous conformational analysis comparing peptides containing Cyclopentylglycine (Cpg) —derived from Methyl 2-amino-2-cyclopentylacetate —versus the standard constrained amino acid Proline (Pro) .

A Publish Comparison Guide for Drug Development Professionals

Executive Summary: The Structural Duel

In the landscape of peptidomimetics, controlling backbone topology is the primary method for enhancing potency and metabolic stability.

  • Proline (Pro) is the industry standard for inducing turns and breaking helices due to its unique

    
     cyclization.
    
  • Cyclopentylglycine (Cpg) , synthesized from Methyl 2-amino-2-cyclopentylacetate , offers a distinct alternative. It provides extreme hydrophobic bulk and side-chain rigidity without sacrificing the amide proton (

    
    ), a critical hydrogen-bond donor often lost with Proline.
    

This guide details when to deploy Cpg over Proline to solve specific structural problems, backed by mechanistic analysis and experimental protocols.

Mechanistic Comparison: The "Cyclic Backbone" vs. "Cyclic Side-Chain"

The fundamental difference lies in where the cyclization occurs and how it restricts the Ramachandran space (


).
Proline: The Backbone Kink

Proline is the only proteinogenic amino acid where the side chain connects back to the backbone nitrogen.

  • Constraint: The

    
     angle is locked at approximately 
    
    
    
    .
  • Consequence: It is an intrinsic helix breaker (except at the N-terminus) and a potent

    
    -turn inducer  (Type I, II, and VI).
    
  • The Cis-Amide Switch: Proline is unique in having a high population of the cis peptide bond isomer (

    
    ), often 10–30% in unfolded states, which is a key regulatory switch in biology but a liability in designing rigid scaffolds.
    
  • H-Bonding: It lacks an amide proton (

    
    ), meaning it cannot act as a donor in 
    
    
    
    -helices or
    
    
    -sheets.
Cyclopentylglycine (Cpg): The Steric Shield

Derived from Methyl 2-amino-2-cyclopentylacetate, Cpg features a cyclopentyl ring attached solely to the


 atom. It is an acyclic amino acid with a cyclic side chain.
  • Constraint: The bulky cyclopentyl group restricts rotation around

    
     and sterically clashes with the backbone carbonyl, restricting the 
    
    
    
    angle.
  • Consequence: Cpg favors extended conformations (

    
    -strand) or distorted helical geometries. Unlike Proline, it does not force a kink but rather "stiffens" the chain through bulk.
    
  • Isomerism: Cpg maintains a strict trans peptide bond preference (

    
    ), eliminating the cis/trans heterogeneity often seen with Proline.
    
  • H-Bonding: It retains the amide proton (

    
    ), allowing it to participate in hydrogen bonding networks that Proline would disrupt.
    
Comparative Data Table
FeatureProline (Pro) Cyclopentylglycine (Cpg)
Precursor L-ProlineMethyl 2-amino-2-cyclopentylacetate
Cyclization

(Pyrrolidine ring)
Side-chain only (Cyclopentyl ring on

)

Angle
Fixed (

)
Restricted by steric clash (Flexible but limited)
Amide Proton Absent (No H-bond donor)Present (H-bond donor)
Cis/Trans Ratio High Cis content (up to 30%)Exclusively Trans (>99%)
Structural Role Turn Inducer / Helix BreakerHydrophobic Spacer /

-Strand Stabilizer
Hydrophobicity ModerateHigh (Lipophilic)

Decision Framework: Selection Logic

The following diagram illustrates the logical pathway for selecting between Proline and Cpg based on structural requirements.

G Start Design Goal: Conformational Restriction CheckHBond Is H-Bond Donor (NH) Required? Start->CheckHBond CheckTurn Is a Beta-Turn Required? CheckHBond->CheckTurn No (NH not needed) UseCpg SELECT CPG (Extended structure, Stability, H-bond) CheckHBond->UseCpg Yes (Must retain NH) CheckCis Is Cis-Amide Isomerism Desired? CheckTurn->CheckCis Yes CheckBulk Is Hydrophobic Bulk/Lipophilicity Priority? CheckTurn->CheckBulk No UsePro SELECT PROLINE (Turn induction, Helix break) CheckCis->UsePro Yes (Type VI Turn) CheckCis->UsePro No (But Turn needed) CheckBulk->UsePro No CheckBulk->UseCpg Yes (High Lipophilicity)

Figure 1: Decision tree for selecting between Proline and Cyclopentylglycine based on structural and functional constraints.

Experimental Protocols

Synthesis: Incorporation of Cpg

Since Cpg is often supplied as Methyl 2-amino-2-cyclopentylacetate (HCl salt) , it must be hydrolyzed before use in Solid Phase Peptide Synthesis (SPPS).

Protocol: Hydrolysis and Fmoc-Protection

  • Dissolution: Dissolve 1.0 eq of Methyl 2-amino-2-cyclopentylacetate HCl in THF/Water (1:1).

  • Hydrolysis: Add 2.5 eq of LiOH at

    
    . Stir for 2 hours at room temperature. Monitor by TLC (disappearance of ester).
    
  • Protection: Adjust pH to 8.0. Add 1.2 eq of Fmoc-OSu dissolved in minimal THF. Stir overnight.

  • Workup: Acidify to pH 2.0 with 1M HCl. Extract with Ethyl Acetate. Wash with brine, dry over

    
    , and concentrate.
    
  • Coupling in SPPS: Use HATU/HOAt activation. Cpg is sterically hindered; double coupling (2x 1 hour) is recommended.

NMR Analysis: Distinguishing Conformations

Objective: Determine if the peptide adopts a locked turn (Pro) or an extended strand (Cpg).

  • Sample Prep: Dissolve 2-5 mg of peptide in 500

    
     of 
    
    
    
    or
    
    
    (9:1).
  • Experiment 1: 1D Proton NMR

    • Proline: Look for two sets of resonances (major/minor) indicating cis/trans isomerism.

    • Cpg: Verify a single set of sharp peaks (trans only). Look for the amide doublet (

      
       ppm).
      
  • Experiment 2: ROESY / NOESY

    • Proline: Strong

      
       NOE indicates trans-Pro. Strong 
      
      
      
      indicates cis-Pro.
    • Cpg: Look for strong sequential

      
       NOEs (extended structure) vs. 
      
      
      
      (helical/turn).
Circular Dichroism (CD) Spectroscopy

Objective: Quantify secondary structure populations.

  • Protocol: Prepare 50

    
     peptide solution in Phosphate Buffer (pH 7.4). Scan 190–260 nm at 
    
    
    
    .
  • Interpretation:

    • Proline-rich: Characteristic Polyproline II (PPII) helix signal (strong negative band at ~200 nm, weak positive at ~225 nm).

    • Cpg-rich: If replacing Pro in a turn, look for shift to

      
      -sheet signature (negative ~218 nm) or disordered random coil if the turn is destabilized.
      

Case Study Application: WDR5 Antagonists

In the development of inhibitors for the WDR5-MLL1 interaction (a cancer target), researchers often compare Ala, Pro, and bulky residues.

  • Observation: Replacing a key Alanine with Proline often abolishes binding if the backbone NH is required for a hydrogen bond with the receptor.

  • Solution: Replacing with Cpg maintains the hydrophobic contact (filling the pocket more effectively than Ala) while preserving the NH donor, often increasing affinity by 10-fold compared to the Proline analogue.

References

  • Comparison of Proline and Cyclic Amino Acids : Conformational landscape of substituted prolines. (2020).[1] National Institutes of Health. Link

  • Synthesis of Cpg Derivatives : An Efficient Asymmetric Synthesis of Fmoc-L-cyclopentylglycine. (2010). ResearchGate. Link

  • Peptide Conformational Analysis : Impact of cis-proline analogs on peptide conformation. (2006). PubMed.[2][3] Link

  • Product Data : (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride.[4][5] MedChemExpress. Link

  • WDR5 Inhibitor Studies : High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction. (2013).[2][6][7] PMC. Link

Sources

Comparative Guide: X-ray Crystallography of Peptides Containing Methyl 2-amino-2-cyclopentylacetate (Cpg-OMe)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Topic: X-ray Crystallography of Peptides Containing Methyl 2-amino-2-cyclopentylacetate. Molecule Identifier: The chemical name "Methyl 2-amino-2-cyclopentylacetate" refers to the methyl ester of Cyclopentylglycine (Cpg) . Role: Cpg is a non-proteinogenic, hydrophobic


-amino acid used in peptidomimetics to restrict side-chain flexibility (

-space) and backbone conformation (

-space) without inducing the strong helical bias seen in

-disubstituted residues like Aib.

The "Conformational Lock" Thesis: Unlike natural leucine or phenylalanine, which possess high entropic freedom, Cpg introduces a bulky cyclopentyl ring directly at the


-position (effectively a 

-branched mimic). This steric bulk locks the peptide into specific extended (

-strand)
or

-turn
geometries, making it a critical tool for crystallizing protease inhibitors and receptor antagonists that require non-helical bioactive conformations.

Technical Deep Dive: Mechanism of Action

Structural Causality

To understand why Cpg facilitates crystallization, we must analyze its steric impact compared to alternatives.

  • The

    
    -Branching Effect:  The cyclopentyl ring is attached to the 
    
    
    
    . This mimics the steric profile of Valine or Isoleucine but with greater rigidity. The ring prevents free rotation around the
    
    
    bond (
    
    
    ), locking the side chain in a specific orientation relative to the backbone.
  • Backbone Restriction: The bulk of the ring creates steric clashes with the backbone carbonyl oxygen of the preceding residue (

    
    ). This restricts the 
    
    
    
    torsion angle, disfavoring the
    
    
    -helical region (
    
    
    ) in favor of the extended region (
    
    
    ) or specific turn types.
  • Hydrophobic Packing: The lipophilic cyclopentyl group drives crystal packing through strong van der Waals interactions, often compensating for the lack of extensive hydrogen bonding networks in short, hydrophobic peptides.

Comparative Analysis: Cpg vs. The Field

Table 1: Performance Matrix of Conformational Constraining Residues

FeatureCyclopentylglycine (Cpg) Aminoisobutyric Acid (Aib) 1-Aminocyclopentanecarboxylic Acid (

)
Leucine (Leu)
Structure Type Mono-substituted (

-H,

-R)
Di-substituted (

-Me,

-Me)
Di-substituted (Spiro Ring)Mono-substituted (Flexible)
Conformational Bias Extended /

-Turn

-Helix /

-Helix

-Helix /

-Helix
Flexible / Random Coil
Crystallization Utility High (for Sheet/Turn targets)High (for Helix targets)High (Rigid Helix)Low (High Entropy)
Hydrophobicity Very HighModerateModerateHigh
Phase Problem No heavy atom (Direct Methods)No heavy atomNo heavy atomNo heavy atom
Primary Use Case Protease Inhibitors, AntagonistsHelical FoldamersRigid Helical SpacersNative Sequences

Critical Insight: Do not interchange Cpg with


.
  • Cpg (2-amino-2-cyclopentyl...) has the ring as a side chain. It is chiral. It favors extended structures.

  • 
      (1-amino...) has the ring fused to the 
    
    
    
    . It is achiral. It strongly favors helices (Thorpe-Ingold effect).

Experimental Protocol: Crystallization of Cpg-Peptides

Challenge: Peptides containing Cpg-OMe are often intensely hydrophobic, making them insoluble in standard aqueous crystallization buffers. Solution: Use a Non-Aqueous or High-Organic crystallization strategy.

Protocol: Organic Solvent Vapor Diffusion

This protocol is self-validating: if the peptide precipitates immediately, the solvent polarity is too high; if it remains clear indefinitely, the supersaturation is insufficient.

Materials:

  • Peptide: >95% purity (HPLC).

  • Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), TFE (2,2,2-Trifluoroethanol), Acetonitrile (ACN).

  • Precipitants: Diisopropyl ether, Hexane, PEG 400 (Low MW).

Step-by-Step Workflow:

  • Solubility Screen (The "Drop Test"):

    • Dissolve 1 mg of peptide in 50

      
      L of MeOH.
      
    • Add water dropwise.

    • Result A: Cloudiness appears at <20% water

      
       Use Non-Aqueous System .
      
    • Result B: Stays clear >50% water

      
       Use Standard Aqueous Screen  (Hampton Research Crystal Screen).
      
  • Non-Aqueous Setup (Hanging Drop):

    • Reservoir: 500

      
      L of a volatile anti-solvent (e.g., Diisopropyl ether or Hexane/IPA mix).
      
    • Drop: 2

      
      L Peptide solution (in TFE or MeOH) + 1 
      
      
      
      L Reservoir solution.
    • Mechanism:[1][2] The volatile anti-solvent diffuses into the drop (or solvent diffuses out), slowly increasing hydrophobicity/concentration until nucleation occurs.

  • Slow Evaporation (Alternative):

    • Dissolve peptide in Acetone/MeOH (1:1).

    • Place in a small glass vial. Cover with Parafilm and poke one small hole.

    • Allow to stand at 4°C. Slower evaporation yields higher quality crystals for hydrophobic small molecules.

  • Data Collection Strategy:

    • Cryoprotection: Cpg crystals grown in organics often do not need added cryoprotectant if flash-cooled from oil or PEG 400.

    • Resolution: Expect high resolution (0.8 - 1.2 Å) due to the rigid packing of the cyclopentyl rings.

Visualization: Decision Logic & Conformational Pathways

The following diagram illustrates the decision process for selecting Cpg versus Aib based on the target geometry, and the crystallization workflow.

Cpg_Crystallography_Workflow Target Target Peptide Design Geometry Desired Conformation? Target->Geometry Helix Helical / Spiral (3-10 or Alpha) Geometry->Helix Rigid Helix Sheet Extended / Beta-Strand (Protease Inhibitor) Geometry->Sheet Rigid Strand Select_Aib Select Residue: Aib or Ac5c Helix->Select_Aib Select_Cpg Select Residue: Cyclopentylglycine (Cpg) Sheet->Select_Cpg Synthesis Peptide Synthesis (Cpg-OMe C-term) Select_Aib->Synthesis Select_Cpg->Synthesis Solubility Solubility Test (MeOH/Water) Synthesis->Solubility Aqueous Aqueous Screen (PEG/Salt) Solubility->Aqueous Soluble Organic Organic Screen (TFE / Isopropanol) Solubility->Organic Insoluble (Hydrophobic) Xray X-ray Diffraction (Direct Methods) Aqueous->Xray Organic->Xray

Caption: Decision tree for selecting Cyclopentylglycine (Cpg) vs. Aib based on conformational goals, leading to specific crystallization pathways.

References

  • Bardi, R., Piazzesi, A. M., Toniolo, C., Sukumar, M., & Balaram, P. (1986). Stereochemistry of peptides containing 1-aminocyclopentanecarboxylic acid (

    
    ): Solution and solid-state conformations. Biopolymers. Retrieved from [Link]
    
  • Pellegrino, S., et al. (2016). Ctr-1 Mets7 motif inspiring new peptide ligands for Cu(I)-catalyzed asymmetric Henry reactions. RSC Advances. (Discusses Cpg derivatives in foldamers). Retrieved from [Link]

  • Gardiner, et al. (2025).[3] Optimization Strategies in Peptidomimetic Antimalarial Drug Discovery. ACS Publications. (Discusses Cpg at P4 position for potency/conformation). Retrieved from [Link]

Sources

"assessing the proteolytic stability of peptides with Methyl 2-amino-2-cyclopentylacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical workflow for utilizing Methyl 2-amino-2-cyclopentylacetate (the methyl ester of Cyclopentylglycine , abbreviated as Cpg or Gly(cPe) ) to engineer proteolytically stable peptides.

In the landscape of peptidomimetics, Cyclopentylglycine serves as a critical "steric shield." Unlike


-aminoisobutyric acid (Aib), which stabilizes peptides primarily through helical conformational constraints, Cpg confers stability through local steric occlusion . Its bulky cyclopentyl side chain effectively blocks the active sites of proteases (particularly chymotrypsin-like enzymes) from accessing the peptide backbone, significantly extending plasma half-life (

) without necessarily locking the peptide into a rigid helix.

This guide covers the conversion of the commercial methyl ester reagent into a synthesis-ready building block, incorporation strategies, and the validation of stability via serum and enzymatic assays.

Part 1: Strategic Comparison of Stabilizing Residues

To select the correct stabilizing agent, one must understand the distinct mechanisms of Cpg compared to industry standards like Aib or D-amino acids.

Comparative Performance Matrix
FeatureCyclopentylglycine (Cpg)

-Aminoisobutyric Acid (Aib)
D-Amino Acids Natural Hydrophobic (e.g., Leu, Phe)
Source Reagent Methyl 2-amino-2-cyclopentylacetateFmoc-Aib-OHFmoc-D-AA-OHFmoc-L-AA-OH
Primary Mechanism Steric Shielding (Side-chain bulk)Conformational Lock (

-Helix induction)
Stereochemical Mismatch None (Native Substrate)
Protease Resistance High (Blocks Chymotrypsin/General)High (Blocks Trypsin/General)Very High (Universal)Low
Effect on Secondary Structure Moderate (Favors extended/turn)Strong (Induces Helicity)Disrupts L-helices (unless retro-inverso)Native folding
Solubility Profile Hydrophobic (Lipophilic)ModerateVariableVariable
Best Use Case Protecting specific scissile bonds while maintaining flexibility; increasing lipophilicity.Inducing helicity; rigidifying backbone.Total inactivation of proteolysis; may lose receptor binding.Control / Baseline
Mechanistic Insight: The "Umbrella Effect"

Cpg operates via the "Umbrella Effect." The cyclopentyl ring at the


 position creates a hydrophobic canopy over the amide bond.
  • Vs. Aib: Aib is a gem-dimethyl residue. While stable, its small methyl groups do not provide the same lateral steric coverage as the cyclopentyl ring of Cpg.

  • Vs. Phenylalanine: Cpg mimics the hydrophobicity of Phe but lacks the aromatic planarity and is not recognized by the S1 pocket of chymotrypsin, preventing cleavage.

Part 2: Experimental Workflow

The commercial reagent Methyl 2-amino-2-cyclopentylacetate is an ester. It cannot be used directly in standard Solid Phase Peptide Synthesis (SPPS) without modification.

Phase 1: Reagent Preparation (Ester to Fmoc-Acid)

Rationale: SPPS requires a free carboxylic acid for coupling and an Fmoc group for amine protection.

Protocol:

  • Hydrolysis (Ester

    
     Free Acid): 
    
    • Dissolve 10 mmol Methyl 2-amino-2-cyclopentylacetate in 20 mL THF/Water (1:1).

    • Add 2.5 eq LiOH at 0°C. Stir at Room Temperature (RT) for 3-4 hours.

    • Monitor via TLC/LC-MS. Upon completion, acidify to pH 2 with 1M HCl and extract with Ethyl Acetate.

    • Yield: Cyclopentylglycine (H-Cpg-OH).

  • Fmoc Protection:

    • Dissolve H-Cpg-OH in 10%

      
      .
      
    • Add 1.1 eq Fmoc-OSu (dissolved in Dioxane) dropwise.

    • Stir overnight. Acidify and extract.[1]

    • Product:Fmoc-Cpg-OH .

Phase 2: Peptide Synthesis Incorporation

Constraint: The bulky cyclopentyl group hinders coupling efficiency. Standard HBTU protocols often fail.

Optimized Coupling Protocol:

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Stoichiometry: 4 eq Fmoc-Cpg-OH : 3.8 eq HATU : 4 eq HOAt : 8 eq DIEA.

  • Conditions: Double coupling is mandatory. 2 x 45 minutes at RT.

  • Monitoring: Use the Chloranil test (more sensitive than Kaiser for secondary amines, though Cpg is primary, the bulk can give false negatives).

Part 3: Proteolytic Stability Assay[2]

This protocol validates the stability of the Cpg-modified peptide against a control (wild-type) peptide.

Materials
  • Enzymes:

    • 
      -Chymotrypsin (Target: Bulky/Aromatic residues).
      
    • Trypsin (Target: Lys/Arg).

    • Pooled Human/Rat Serum (General metabolic stability).

  • Analysis: RP-HPLC or LC-MS/MS.

  • Internal Standard: Caffeine or Tryptophan (non-peptide standard).

Step-by-Step Protocol
  • Stock Preparation:

    • Dissolve peptides (Cpg-analog and Control) to 1 mM in water or DMSO.

    • Prepare Enzyme Stock: Trypsin/Chymotrypsin at 100

      
      g/mL in reaction buffer (50 mM Tris-HCl, pH 7.4, 10 mM 
      
      
      
      ).
  • Incubation:

    • Mix: 10

      
      L Peptide Stock + 80 
      
      
      
      L Buffer + 10
      
      
      L Enzyme Stock (Final peptide: 100
      
      
      M).
    • Incubate at 37°C with gentle shaking.

  • Sampling (Time Course):

    • Time points: 0, 15, 30, 60, 120, 240 min, and 24 hours.

    • Quenching: At each time point, remove 10

      
      L aliquot and add to 40 
      
      
      
      L of 1% Formic Acid in Acetonitrile (stops reaction and precipitates enzyme).
    • Centrifuge at 10,000 x g for 5 mins.

  • Quantification:

    • Inject supernatant into HPLC (C18 column).

    • Calculate % remaining based on Peak Area (normalized to Internal Standard).

Data Calculation

Calculate the degradation rate constant (


) and half-life (

) using first-order kinetics:


Part 4: Mechanism & Workflow Visualization

The following diagram illustrates the structural logic of using Methyl 2-amino-2-cyclopentylacetate and the experimental pathway.

Cpg_Stability_Workflow cluster_mech Mechanism of Action Reagent Methyl 2-amino-2- cyclopentylacetate (Starting Material) Hydrolysis 1. Hydrolysis & Protection (LiOH -> Fmoc-OSu) Reagent->Hydrolysis Prep BuildingBlock Fmoc-Cpg-OH (Bulky Building Block) Hydrolysis->BuildingBlock Yields SPPS 2. SPPS Incorporation (HATU/HOAt Coupling) BuildingBlock->SPPS Synthesis Peptide Cpg-Modified Peptide (-NH-CH(cPe)-CO-) SPPS->Peptide Purification Protease Protease Attack (Chymotrypsin/Serum) Peptide->Protease Incubation Mech_Node Cyclopentyl Ring creates hydrophobic 'Umbrella' over amide bond Peptide->Mech_Node Result_Stable Steric Shielding: Access Blocked (High t1/2) Protease->Result_Stable Cpg Peptide Result_Unstable Control Peptide: Rapid Cleavage (Low t1/2) Protease->Result_Unstable Natural Peptide

Figure 1: Workflow converting the methyl ester reagent to a stable peptide, highlighting the steric shielding mechanism.

References

  • American Elements. (n.d.). (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride.[2][3][4] Retrieved from [Link][3]

  • Li, X., et al. (2016). Synthesis and Studies of Bulky Cycloalkyl

    
    -Dehydroamino Acids that Enhance Proteolytic Stability. Journal of Organic Chemistry. Retrieved from [Link]
    
  • Bratkovic, T. (2021). Conformationally Constrained Peptides. Encyclopedia MDPI. Retrieved from [Link]

  • Siano, A. (2025).[5] N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. Retrieved from [Link]

  • Ko, S., & Lim, Y. B. (2026).[6] Differential Self-Assembly Behaviors and Proteolytic Stability of Bicyclic Peptides Compared to Monocyclic Peptides. Chemistry – An Asian Journal.[6] Retrieved from [Link]

Sources

Constraining Peptides for Enhanced Therapeutic Potential: A Comparative Guide to Methyl 2-amino-2-cyclopentylacetate and α-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery, the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility, present significant hurdles.[1][2] To overcome these challenges, medicinal chemists employ a variety of strategies, including the incorporation of non-proteinogenic amino acids.[3] Among these, α,α-disubstituted amino acids have emerged as powerful tools to modulate the physicochemical and pharmacological properties of peptides. This guide provides a detailed comparison of two important classes of these modified amino acids: Methyl 2-amino-2-cyclopentylacetate, a cyclic constrained residue, and the more broadly utilized acyclic α-methylated amino acids.

The Rationale for α,α-Disubstitution in Peptide Design

The substitution of the α-hydrogen on an amino acid with an alkyl group, a process known as α,α-disubstitution, fundamentally alters the conformational landscape of a peptide backbone.[3] This steric hindrance restricts the rotation around the phi (φ) and psi (ψ) dihedral angles, leading to a more defined and predictable three-dimensional structure.[4] This conformational rigidity can be advantageous for several reasons:

  • Enhanced Receptor Binding: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding to a target receptor is reduced, potentially leading to higher affinity and specificity.[5]

  • Increased Proteolytic Stability: The steric bulk of the α,α-disubstituted residue can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life in vivo.[6][7]

  • Improved Membrane Permeability: In some cases, the introduction of these modifications can enhance the lipophilicity of the peptide, facilitating its passage across cell membranes.[7][8]

α-Methylated Amino Acids: The Acyclic Workhorse

α-Methylated amino acids, where one of the α-hydrogens is replaced by a methyl group, represent a well-established and widely used class of non-natural amino acids in peptide design.[6] This "simple" modification has profound effects on peptide structure and function.

Structural and Conformational Impact

The introduction of an α-methyl group significantly restricts the allowable Ramachandran space, favoring helical conformations, particularly the 3(10)-helix.[3][9] The chirality of the α-carbon in these modified residues can further influence the screw sense (right-handed or left-handed) of the resulting helix.[9] This predictable induction of secondary structure makes α-methylated amino acids valuable tools for building well-defined peptide architectures. For instance, 2-aminoisobutyric acid (Aib), the simplest achiral α,α-disubstituted amino acid, is a potent helix inducer.[3]

Key Advantages:
  • Suppression of Peptide Bond Cleavage: The α-methyl group provides steric hindrance that protects against enzymatic degradation.[6]

  • Reduced Conformational Variability: This leads to more stable peptide structures upon binding to their targets.[6]

  • Stabilization of Labile Structures: They can prevent α-proton abstraction, stabilizing otherwise unstable conformations.[6]

A notable example of their application is in the neuroprotective peptide trofinetide, a derivative of the tripeptide Gly-Pro-Glu, where the central proline residue is α-methylated.[6]

Methyl 2-amino-2-cyclopentylacetate: The Cyclic Constraint

Methyl 2-amino-2-cyclopentylacetate belongs to the class of cyclic α,α-disubstituted amino acids. In this case, the two α-substituents are part of a five-membered cyclopentane ring. This cyclic constraint imposes an even greater degree of rigidity on the peptide backbone compared to its acyclic counterparts.

Structural and Conformational Impact

Cyclic α,α-disubstituted amino acids, such as 1-aminocyclopentane-1-carboxylic acid (Ac5c), a close analog, are known to induce well-defined turn and helical structures in peptides. The cyclopentyl ring locks the φ and ψ angles into a much narrower range of values than even acyclic α,α-disubstituted amino acids. This high degree of conformational restriction can be particularly useful for mimicking β-turns, which are common recognition motifs in biological systems.

Key Advantages:
  • Enhanced Conformational Rigidity: The cyclic nature provides a higher degree of pre-organization compared to acyclic α-methylated amino acids.

  • Potent Induction of Secondary Structures: These residues are powerful inducers of β-turns and helical arrangements.

  • Potential for Novel Topologies: The unique steric constraints can lead to the formation of novel peptide conformations that are not accessible with other types of amino acid modifications.

The incorporation of cyclic α,α-disubstituted amino acids with basic functional groups has been shown to be an effective strategy for designing cell-penetrating peptides.[10]

Head-to-Head Comparison: Performance Metrics

The choice between incorporating an acyclic α-methylated amino acid and a cyclic residue like Methyl 2-amino-2-cyclopentylacetate depends on the specific design goals for the peptide therapeutic. The following table summarizes the key performance differences based on available experimental data and established principles in peptide chemistry.

Performance Metricα-Methylated Amino AcidsMethyl 2-amino-2-cyclopentylacetate (and related cyclic analogs)Rationale & Causality
Conformational Rigidity Moderate to HighVery HighThe cyclopentyl ring in Methyl 2-amino-2-cyclopentylacetate provides a more severe steric blockade, further restricting the φ and ψ dihedral angles compared to the freely rotating methyl group.
Secondary Structure Preference Primarily 3(10)-helices and α-helices.[3][9]Potent inducers of β-turns and helical structures.The fixed geometry of the cyclic system is highly effective at nucleating turn structures, a key element in many protein-protein interactions.
Proteolytic Stability Significantly IncreasedSignificantly IncreasedBoth modifications provide steric hindrance at the α-carbon, which effectively blocks the approach of proteases that recognize and cleave the peptide backbone.[2][6]
Synthesis & Incorporation Well-established, numerous synthetic routes available.[11][12][13]More synthetically challenging, requiring specialized building blocks.The synthesis of cyclic α,α-disubstituted amino acids often involves more complex multi-step procedures compared to the more straightforward alkylation or resolution methods used for α-methylated amino acids.
Impact on Bioactivity Can enhance receptor binding and specificity by stabilizing bioactive conformations.[4]Can lead to highly potent and selective ligands by rigidly mimicking key binding motifs.[14]The ability to precisely control conformation is paramount for achieving high-affinity interactions with biological targets. The greater rigidity of cyclic residues can offer a more refined tool for this purpose.

Experimental Workflows: A Guide to Comparative Analysis

To empirically determine the optimal modification for a given peptide, a series of well-defined experiments are necessary. The following protocols provide a framework for comparing the effects of Methyl 2-amino-2-cyclopentylacetate and α-methylated amino acids on key peptide properties.

Experimental Workflow: Comparative Proteolytic Stability Assay

Proteolytic_Stability_Assay cluster_prep Peptide Preparation cluster_assay Enzymatic Digestion cluster_analysis Analysis Peptide_Synthesis Synthesize Peptides: 1. Unmodified (Control) 2. α-Methylated 3. Cyclopentyl-modified Purification Purify by HPLC Peptide_Synthesis->Purification Quantification Quantify by UV-Vis Purification->Quantification Incubation Incubate peptides with protease (e.g., trypsin, chymotrypsin) at 37°C Quantification->Incubation Introduce peptides to assay conditions Time_Points Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24h) Incubation->Time_Points Quench Quench reaction (e.g., with TFA) Time_Points->Quench LCMS_Analysis Analyze by LC-MS Quench->LCMS_Analysis Analyze samples Data_Processing Quantify remaining intact peptide LCMS_Analysis->Data_Processing Half_Life Calculate proteolytic half-life (t½) Data_Processing->Half_Life

Caption: Workflow for comparing the proteolytic stability of modified peptides.

Protocol:

  • Peptide Synthesis and Purification: Synthesize the parent peptide and its analogs containing either an α-methylated amino acid or Methyl 2-amino-2-cyclopentylacetate at the desired position using standard solid-phase peptide synthesis (SPPS) protocols. Purify all peptides to >95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm their identity by mass spectrometry.

  • Enzymatic Digestion: Prepare solutions of each peptide at a known concentration (e.g., 1 mg/mL) in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4). Initiate the digestion by adding a specific protease (e.g., trypsin, chymotrypsin, or human serum) at a defined enzyme-to-substrate ratio (e.g., 1:100 w/w). Incubate the reactions at 37°C.

  • Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction mixture. Immediately quench the enzymatic activity by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid in water).

  • LC-MS Quantification: Analyze the quenched samples by liquid chromatography-mass spectrometry (LC-MS). Quantify the amount of remaining intact peptide at each time point by integrating the area of the corresponding peak in the chromatogram.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time for each analog. Calculate the proteolytic half-life (t½) for each peptide by fitting the data to a first-order decay model.

Causality: This head-to-head comparison directly measures the effectiveness of each modification in preventing enzymatic degradation. A longer half-life indicates greater stability, which is a critical parameter for in vivo efficacy.[15]

Experimental Workflow: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD_Spectroscopy_Workflow cluster_sample_prep Sample Preparation cluster_cd_measurement CD Measurement cluster_data_analysis Data Analysis Peptide_Solutions Prepare peptide solutions (10-50 µM) in appropriate solvent (e.g., water, TFE) CD_Spectrometer Acquire CD spectra (e.g., 190-260 nm) Peptide_Solutions->CD_Spectrometer Analyze samples Parameter_Control Control temperature and other parameters CD_Spectrometer->Parameter_Control Data_Processing Process spectra (baseline correction, smoothing) Secondary_Structure Deconvolute spectra to estimate secondary structure content (α-helix, β-sheet, turn, random coil) Data_Processing->Secondary_Structure

Caption: Workflow for analyzing the secondary structure of modified peptides using CD spectroscopy.

Protocol:

  • Sample Preparation: Prepare solutions of the unmodified and modified peptides in a suitable solvent. For initial screening, a buffer such as 10 mM phosphate buffer at pH 7.4 is appropriate. To promote secondary structure formation, a solvent like trifluoroethanol (TFE) can be used.

  • CD Spectroscopy: Record the circular dichroism spectra of each peptide solution using a CD spectropolarimeter. Typically, spectra are recorded from 190 to 260 nm at a controlled temperature (e.g., 25°C).

  • Data Analysis: Process the raw CD data by subtracting the spectrum of the solvent blank. The resulting spectra, plotted as molar ellipticity versus wavelength, provide a fingerprint of the peptide's secondary structure. Characteristic minima at ~208 and ~222 nm are indicative of α-helical content, while a minimum around 218 nm suggests β-sheet structure.

  • Deconvolution: Use deconvolution algorithms (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil for each peptide.

Causality: This experiment provides direct evidence of how each modification influences the peptide's secondary structure. A higher degree of ordered structure (helix or turn) in the modified peptides compared to the native sequence confirms the conformational constraining effect of the incorporated non-natural amino acid.

Conclusion: A Strategic Choice in Peptide Optimization

Both α-methylated amino acids and cyclic residues like Methyl 2-amino-2-cyclopentylacetate are powerful tools in the arsenal of the peptide medicinal chemist. The choice between them is not one of inherent superiority but rather of strategic application.

  • α-Methylated amino acids offer a robust and well-understood method for enhancing proteolytic stability and inducing helical structures. Their relative ease of synthesis and incorporation makes them an excellent choice for initial optimization strategies.[6][11]

  • Methyl 2-amino-2-cyclopentylacetate and its cyclic analogs provide a higher level of conformational constraint, making them ideal for engineering peptides with precisely defined three-dimensional structures, particularly for mimicking tight turns. While their synthesis is more demanding, the potential payoff in terms of potency and selectivity can be substantial.

Ultimately, the optimal choice will be dictated by the specific structural requirements of the target, the desired pharmacological profile, and the synthetic feasibility. A thorough understanding of the distinct conformational effects of each of these modifications, coupled with rigorous experimental validation, will empower researchers to rationally design peptide therapeutics with enhanced efficacy and drug-like properties.

References

  • Gentilucci, L., et al. (2010). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Medicinal Chemistry, 17(21), 2298-2338.
  • Romero, D. L., et al. (2004). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters, 7(1), 31-33.
  • Gentilucci, L., et al. (2010). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]

  • Gentilucci, L., et al. (2010). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
  • Okada, Y. (2003). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Current Organic Chemistry, 7(13), 1311-1336.
  • Toniolo, C., et al. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers, 33(7), 1061-1072.
  • Sagan, S., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(11), 5215-5246.
  • Williams, R. M., et al. (1998). Synthesis of alpha-methyl, alpha-substituted amino acids.
  • Mzengeza, S., et al. (1997). Stereospecific synthesis of alpha-methylated amino acids. Tetrahedron Letters, 38(4), 589-592.
  • Vaskevich, D., et al. (2021). Conformational editing of intrinsically disordered protein by α-methylation. Chemical Science, 12(10), 3664-3670.
  • Mzengeza, S., et al. (1997). Stereospecific synthesis of α-methylated amino acids.
  • Jones, G. (1999). Conformations of amino acids and peptides. Cambridge University Press.
  • Reimer, J. M., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids.
  • Reimer, J. M., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. ETH Zurich Research Collection.
  • GenScript. (2025). Enzymatic Degradation Studies: Assessing Peptide Stability. [Link]

  • Panbangred, W. (2022). Biological activity and health benefits of food-derived bioactive peptides. ScienceAsia, 48(4), 317-326.
  • Pesciaioli, F., et al. (2012). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. Chemical Reviews, 112(7), 4149-4183.
  • Tanaka, M., et al. (2018). Cell-Penetrating Peptides Using Cyclic α,α-Disubstituted α-Amino Acids with Basic Functional Groups. Chemical & Pharmaceutical Bulletin, 66(4), 369-376.
  • PubChem. Methyl 2-amino-2-cyclopropylacetate. [Link]

  • Hruby, V. J., et al. (2002). Design of cyclic and other templates for potent and selective peptide α-MSH analogues. Journal of Peptide Research, 60(5), 269-281.
  • Goto, Y., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases.
  • Hruby, V. J. (2009). DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS. Biopolymers, 92(5), 411-423.
  • Di Stefano, A., et al. (2025).
  • National Center for Biotechnology Information. (2022). CHEMISTRY AND BIOLOGICAL ACTIVITY OF PEPTIDES. PubMed.
  • Donnelly, P. S., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2323.
  • Lee, J., et al. (2023). Design of Cyclic Peptides Targeting Protein–Protein Interactions Using AlphaFold. International Journal of Molecular Sciences, 24(17), 13309.
  • Fairlie, D. P., et al. (1995). Macrocyclic peptidomimetics - Forcing peptides into bioactive conformations. Current Medicinal Chemistry, 2(2), 654-686.
  • Asad, S., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Peptide Research and Therapeutics, 28(3), 1-17.
  • Slough, M. M., et al. (2018). Understanding and designing head-to-tail cyclic peptides. Biopolymers, 109(8), e23146.
  • Bhardwaj, G., et al. (2017). Comprehensive computational design of ordered peptide macrocycles. Science, 358(6369), 1461-1466.
  • Moore, J. A., et al. (2009). Synthesis of methyl-2-oxo-3-pentylcyclopentyl-1-acetate.
  • Zhang, C., et al. (2018). Conformational Stabilization and Rapid Labeling of a 29-Residue Peptide by a Small Molecule Reaction. Journal of the American Chemical Society, 140(41), 13248-13255.
  • Velarde-Salcedo, A. J., et al. (2024). Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources: trends and opportunities. Frontiers in Sustainable Food Systems, 8.

Sources

"circular dichroism studies of peptides containing Methyl 2-amino-2-cyclopentylacetate"

Circular Dichroism Studies of Peptides Containing Methyl 2-amino-2-cyclopentylacetate ( -OMe)

Executive Summary

Methyl 2-amino-2-cyclopentylacetate is the methyl ester derivative of 1-aminocyclopentane-1-carboxylic acid (


)




-helices

-helices

This guide details the circular dichroism (CD) characterization of these peptides. It compares

Aib


Mechanistic Grounding: The Constrained Backbone

To interpret CD data correctly, one must understand why

The Thorpe-Ingold Effect in Peptides

Canonical amino acids allow a wide range of Ramachandran space.


    This restriction energetically forbids

    
    
    Diagram: Conformational Selection Workflow

    The following diagram illustrates the decision logic for using

    Ac5c_Selection_LogicStartPeptide Design GoalConstraintConstraint RequirementStart->ConstraintAibAib (Dimethyl)Constraint->AibStandard HelicityAc5cAc5c (Cyclopentyl)Constraint->Ac5cHigh Hydrophobicity + RigidAc6cAc6c (Cyclohexyl)Constraint->Ac6cMax Steric BulkHelix3103-10 Helix PromotedAib->Helix310Short chains (<8 res)AlphaHelixAlpha Helix PromotedAib->AlphaHelixLong chains (>10 res)Ac5c->Helix310Strong preferenceHydrophobicityHydrophobicity ProfileAc5c->HydrophobicityLipophilic RingAc6c->Helix310Distorted Helix

    Caption: Decision matrix for selecting

    
    

    Comparative Analysis: vs. Alternatives

    The following table synthesizes experimental trends observed in CD studies of homo-oligomers and heteropeptides containing these residues.

    Feature
    
    
    (Cyclopentyl)
    Aib (Dimethyl)
    
    
    (Cyclohexyl)
    L-Alanine (Control)
    Dominant Structure
    
    
    -Helix (short);
    
    
    -Helix (long)
    
    
    -Helix /
    
    
    -Helix mixture
    Distorted
    
    
    -Helix
    Random Coil /
    
    
    -Helix (context dependent)
    Helical Stability Very HighHigh (Gold Standard)High (Sterically crowded)Low to Moderate
    Hydrophobicity High (Lipophilic ring)ModerateVery HighLow
    CD Minima (
    
    
    )
    ~205 nm, ~220 nm208 nm, 222 nm~205 nm, ~218 nm208 nm, 222 nm
    Synthesis Difficulty Difficult (Steric hindrance)ModerateVery DifficultEasy
    Key Insight: The vs. -Helix Signature

    Distinguishing these two helices is the primary challenge in analyzing

    • 
      -Helix:  Characterized by a double minimum at 208 nm  and 222 nm  with a ratio (
      
      
      ) of approximately 1.0 .
    • 
      -Helix:  Often shows a shift. The negative band at 208 nm moves toward 205 nm , and the band at 222 nm decreases in intensity relative to the 205 nm band (
      
      
      ).
      
      
      peptides often exhibit this "shifted" spectrum in short oligomers (
      
      
      ).

    Experimental Protocol: CD Analysis of Peptides

    Phase 1: Sample Preparation

    Critical Note on Synthesis: The starting material, Methyl 2-amino-2-cyclopentylacetate, contains a hindered amine. Standard coupling (EDC/HOBt) often fails.

    • Recommendation: Use HATU/HOAt or generate the N-carboxyanhydride (NCA) of the amino acid for efficient coupling.

    • Ester Handling: If the methyl ester is retained (as the C-terminal cap), ensure no hydrolysis occurs during workup.

    Solvent Selection:

    • TFE (2,2,2-Trifluoroethanol): The standard solvent. It promotes intramolecular H-bonding, stabilizing helices.

    • Methanol (MeOH): Good for general screening but may support aggregation.

    • Water/Buffer:

      
       peptides are often hydrophobic. Solubility may be poor; use SDS micelles or liposomes if biological mimicking is required.
      
    Phase 2: Data Acquisition Parameters
    • Instrument: Jasco J-1500 or equivalent.

    • Concentration: 0.1 – 0.5 mg/mL (Verify concentration using quantitative NMR or elemental analysis; UV absorbance is unreliable unless Tyr/Trp are present).

    • Path Length: 1 mm (standard) or 0.1 mm (for <190 nm data).

    • Scan Range: 260 nm to 185 nm.

    • Temperature: Perform a variable temperature (VT) scan (5°C to 80°C).

      • Why?

        
         helices are exceptionally thermally stable. A lack of "melting" confirms the rigidity of the scaffold.
        
    Phase 3: Workflow Visualization

    CD_WorkflowSubstrateMethyl 2-amino-2-cyclopentylacetateSynthesisSolid/Solution PhaseSynthesis (HATU)Substrate->SynthesisMonomer SourcePurificationHPLC Purification(>95% Purity)Synthesis->PurificationPrepSample Prep(0.2 mg/mL in TFE)Purification->PrepMeasureCD Measurement(190-260 nm)Prep->MeasureAnalysisData Analysis(Deconvolution)Measure->Analysis

    Caption: Operational workflow from monomer precursor to final spectral analysis.

    Data Interpretation Guide

    When analyzing the spectra of peptides containing Methyl 2-amino-2-cyclopentylacetate, look for these specific markers:

    The "Balaram" Helical Signature

    If your peptide is 5–8 residues long:

    • Observation: A strong negative maximum at ~205 nm and a shoulder at ~220 nm.

    • Conclusion: This indicates a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -helix .[1] The 
      
      
      ring constraints force tight turns (
      
      
      hydrogen bonding) that are slightly tighter than the
      
      
      -helix (
      
      
      ).
    Chain Length Dependence

    If your peptide is >10 residues long:

    • Observation: The bands shift to 208 nm and 222 nm, increasing in intensity.

    • Conclusion: The structure is transitioning to an

      
      -helix . The accumulated H-bonds of the 
      
      
      -helix eventually overcome the local steric strain of the cyclopentyl ring.
    Achirality Check
    • Note:

      
       itself is achiral (symmetric).
      
    • Implication: A homopolymer of

      
       (e.g., 
      
      
      -OMe) will NOT show a CD signal unless a chiral terminal group or a chiral dopant is added to induce a preferred screw sense (left or right handed).
    • Action: Always include at least one chiral residue (e.g., L-Ala or L-Leu) in the sequence to trigger a preferred helical handedness for CD detection.

    References

    • Balaram, P. (1992). "Non-standard amino acids in peptide design and protein engineering." Current Opinion in Structural Biology. Link

    • Toniolo, C., et al. (1993).

      
      -disubstituted glycines." Biopolymers.[2][3][4] Link
      
    • Prasad, S., & Balaram, P. (1984). "Stereochemistry of peptides containing 1-aminocyclopentane-1-carboxylic acid (

      
      )." International Journal of Peptide and Protein Research.[5] Link
      
    • Crisma, M., et al. (2002). "Peptide folding: When the cyclobutyl ring of 1-aminocyclobutane-1-carboxylic acid dictates the structure." Chemistry – A European Journal. Link

    • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). "How to study proteins by circular dichroism." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Link

    Safety Operating Guide

    Operational Guide: Safe Disposal of Methyl 2-amino-2-cyclopentylacetate

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Chemical Profile[1][2]

    Methyl 2-amino-2-cyclopentylacetate is a synthetic non-natural amino acid derivative commonly used as a chiral building block in drug discovery. Due to its specific functional groups (primary amine, methyl ester, alicyclic ring), it presents unique stability and compatibility challenges in a waste stream.

    This guide provides a self-validating disposal protocol designed to prevent common laboratory accidents, such as unintentional hydrolysis in waste containers or exothermic reactions with oxidizers.

    Chemical Identity & Hazard Characterization

    Note: This compound is often handled as a Hydrochloride (HCl) salt to improve stability, though the free base may be used in specific catalyses.

    ParameterSpecificationOperational Implication
    Chemical Name Methyl 2-amino-2-cyclopentylacetateTarget Analyte
    CAS No.[1][2][3][4] (Free Base) 1550728-70-5 / 763078-53-1Liquid/Oil – Potential D001 (Ignitable)
    CAS No. (HCl Salt) 14328-62-2Solid – Likely Irritant/Hygroscopic
    Functional Groups Primary Amine (-NH₂), Methyl Ester (-COOCH₃)Amine: Basic, incompatible with acids/oxidizers.Ester: Susceptible to hydrolysis.
    Primary Hazards Skin/Eye Irritant (H315, H319), STOT SE (H335)Standard PPE required.
    RCRA Status (USA) Non-Listed (Characteristic Assessment Required)Treat as Hazardous Chemical Waste (Not Trash).

    Pre-Disposal Stabilization & Segregation

    The Core Directive: Never dispose of this compound directly into a "General Organic" drum without verifying the pH and content of the receiving container.

    A. The Hydrolysis Risk (Causality)

    Methyl esters are susceptible to hydrolysis in the presence of strong acids or bases.

    • Mechanism: If Methyl 2-amino-2-cyclopentylacetate is added to a waste container with high water content and extreme pH (e.g., pH < 2 or > 12), it will hydrolyze into Methanol and 2-amino-2-cyclopentylacetic acid .

    • Risk: This reaction can generate heat and pressure in a sealed waste drum.

    • Action: Ensure the waste stream is pH-neutral (pH 6–8) or strictly organic (low water content).

    B. Chemical Incompatibility Matrix

    Segregate Methyl 2-amino-2-cyclopentylacetate from the following streams to prevent immediate hazardous evolution:

    Incompatible ClassReaction RiskSegregation Action
    Strong Oxidizers (e.g., Nitric Acid, Peroxides)Rapid oxidation of the amine group; potential fire/explosion.STRICT ISOLATION. Never mix amines with oxidizers.
    Acid Chlorides / Anhydrides Exothermic acylation of the amine; releases HCl gas or heat.Quench acid chlorides separately before combining.
    Aldehydes Schiff base formation (releases water, changes waste profile).Keep separate if purity of waste stream matters for recycling (rare).
    Halogenated Solvents Generally safe, but increases disposal cost.Segregate into Non-Halogenated waste to reduce incineration costs.

    Step-by-Step Disposal Protocol

    Phase 1: Preparation
    • PPE Donning: Wear nitrile gloves (double-gloving recommended for oils), safety goggles, and a flame-resistant lab coat.

    • Quenching (If Reactive): If the material is residual in a reaction mixture containing reagents (e.g., unreacted thionyl chloride), quench the mixture fully before transfer to the waste container.

      • Protocol: Dilute with DCM, cool to 0°C, and slowly add saturated Sodium Bicarbonate (NaHCO₃).

    Phase 2: Waste Stream Selection

    Select the appropriate waste container based on the physical state and solvent matrix.

    • Scenario A: Pure Solid (HCl Salt)

      • Container: Wide-mouth HDPE jar labeled "Solid Hazardous Waste."

      • Labeling: Must list "Methyl 2-amino-2-cyclopentylacetate HCl."[4]

    • Scenario B: Solution in Organic Solvent (e.g., Ethyl Acetate, Methanol)

      • Container: "Non-Halogenated Organic Solvents" (Safety Can/Carboy).

      • Condition: Solvent must contain < 2% Halogens (Chloroform, DCM).

    • Scenario C: Solution in Halogenated Solvent (e.g., DCM)

      • Container: "Halogenated Organic Solvents."

    Phase 3: Labeling & Storage[6]
    • Deface Old Labels: If reusing a bottle, completely remove or deface the original label.

    • Affix Hazardous Waste Tag:

      • Constituents: List "Methyl 2-amino-2-cyclopentylacetate" and the primary solvent (e.g., "Methanol").

      • Hazard Checkbox: Check "Irritant" and "Flammable" (if in solvent).

    • Cap & Store: Close the container tightly. Store in a secondary containment tray inside a fume hood or flammable safety cabinet.

    Visualized Disposal Workflow

    The following diagram illustrates the decision logic for disposing of Methyl 2-amino-2-cyclopentylacetate.

    DisposalWorkflow Start Waste: Methyl 2-amino-2-cyclopentylacetate CheckState Check Physical State Start->CheckState Solid Solid (HCl Salt) CheckState->Solid Liquid Liquid / Solution CheckState->Liquid BinSolid Bin: Solid Hazardous Waste (Tag: Irritant) Solid->BinSolid CheckSolvent Check Solvent Type Liquid->CheckSolvent Halo Contains Halogens? (DCM, Chloroform) CheckSolvent->Halo BinHalo Bin: Halogenated Organics (High BTU Incineration) Halo->BinHalo Yes BinNonHalo Bin: Non-Halogenated Organics (Fuel Blending) Halo->BinNonHalo No (e.g., MeOH, EtOAc) Label Apply Hazardous Waste Label (List all constituents) BinSolid->Label BinHalo->Label BinNonHalo->Label Pickup Schedule EHS Pickup (Within 90 Days) Label->Pickup

    Figure 1: Decision logic for the segregation and disposal of Methyl 2-amino-2-cyclopentylacetate based on physical state and solvent matrix.

    Emergency Spill Response

    If a spill occurs outside of a fume hood:

    • Evacuate & Ventilate: If the spill is >100mL or creates respiratory irritation, evacuate the immediate area.

    • PPE: Wear nitrile gloves, lab coat, and safety goggles.

    • Containment:

      • For Oils/Liquids: Use vermiculite or a clay-based absorbent. Do not use paper towels alone (fire risk if flammable solvent is present).

      • For Solids: Dampen a paper towel (to prevent dust) and wipe up, or use a HEPA vacuum if available.

    • Decontamination: Clean the surface with a mild detergent solution (soap and water). Avoid bleach (hypochlorite), as it can react with the amine to form chloramines (toxic gas).

    • Disposal of Debris: Place all contaminated absorbents into a clear plastic bag, seal it, label it "Debris from Chemical Spill," and place it in the Solid Hazardous Waste bin.

    References

    • PubChem. (n.d.). Compound Summary: Methyl 2-amino-2-cyclopentylacetate.[5] National Library of Medicine. Retrieved October 26, 2025, from [Link]

    • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved October 26, 2025, from [Link]

    • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved October 26, 2025, from [Link]

    • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance. United States Department of Labor. Retrieved October 26, 2025, from [Link]

    Sources

    A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-amino-2-cyclopentylacetate

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides essential safety and handling protocols for Methyl 2-amino-2-cyclopentylacetate, tailored for researchers and drug development professionals. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure. By grounding our recommendations in the principles of chemical causality and established safety science, we provide a self-validating framework for laboratory operations.

    Proactive Risk Assessment: Understanding the Molecule

    Table 1: Anticipated Hazard Profile of Methyl 2-amino-2-cyclopentylacetate

    Hazard CategoryAnticipated RiskRationale Based on Structural Analogs
    Flammability Flammable/Combustible Liquid & Vapor. Vapors may form explosive mixtures with air.[1][2][3]The cyclopentane group (present in highly flammable Methylcyclopentane and Cyclopentane) and the methyl ester group (present in highly flammable Methyl Acetate) contribute to this risk.[2][3][4]
    Eye Irritation Causes Serious Eye Irritation. [1][5][6]Amino acid esters and cyclic ketones frequently cause significant eye irritation. Direct contact can lead to serious damage.
    Skin Irritation Causes Skin Irritation. [1][2][7]Similar to many organic solvents and amines, prolonged or repeated contact can defat the skin, leading to irritation and dermatitis.
    Respiratory Irritation May cause respiratory tract irritation. [1][5][8]Inhalation of vapors or aerosols can irritate the mucous membranes and respiratory system.
    Aspiration Hazard Possible Aspiration Hazard. May be harmful or fatal if swallowed and enters airways.[2][7]Low-viscosity solvents like cyclopentane derivatives pose a significant aspiration risk if ingested.[2]

    The Hierarchy of Controls: A Foundational Safety Strategy

    Personal Protective Equipment (PPE) is the final, critical line of defense. Its effectiveness is maximized when integrated into a broader safety framework known as the Hierarchy of Controls. This strategy prioritizes eliminating or minimizing the hazard at its source.

    E Elimination (Most Effective) S Substitution Eng Engineering Controls (e.g., Fume Hood) A Administrative Controls (SOPs, Training) P PPE (Last Line of Defense)

    Caption: The Hierarchy of Controls prioritizes safety measures.

    Personal Protective Equipment (PPE) Protocol

    Based on the risk assessment, the following multi-layered PPE approach is mandatory.

    Primary Engineering Control: The Chemical Fume Hood

    All handling of Methyl 2-amino-2-cyclopentylacetate, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[7] This is the most critical step in minimizing inhalation exposure to its vapors.

    Eye and Face Protection
    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

    • Strongly Recommended: Chemical splash goggles should be worn at all times. The anticipated risk of serious eye irritation warrants this elevated level of protection.[1][5][6]

    • Required for High-Risk Tasks: When handling quantities greater than 50 mL or during procedures with a high splash potential (e.g., pressure changes, rapid mixing), a full-face shield must be worn over chemical splash goggles.[9]

    Hand Protection: A Two-Tiered Approach

    No single glove material protects against all chemicals indefinitely.[10][11] The key is to select a glove based on the type and duration of exposure, understanding the concepts of permeation (chemical seeping through the glove on a molecular level) and degradation (physical changes to the glove).[12]

    • For Incidental Contact (Low-Risk Tasks):

      • Primary: Nitrile gloves (minimum 8 mil thickness). Nitrile offers good general resistance to a wide range of chemicals and is preferable to latex for chemical protection.[10][13]

      • Action: Inspect gloves before each use.[14] If contact occurs, remove the glove immediately, wash hands, and don a new glove.

    • For Extended Contact (High-Risk Tasks, Spills):

      • Primary: Butyl rubber or Viton® gloves are recommended for prolonged exposure to esters and cyclic compounds.[13][15]

      • Alternative: Double-gloving with two pairs of nitrile gloves can provide an added layer of protection for short-duration, higher-risk tasks.[15]

    Table 2: Glove Selection Guide

    Glove MaterialRecommended Use for Methyl 2-amino-2-cyclopentylacetateNot Recommended For
    Nitrile Good for incidental contact, short-duration tasks.[10]Extended immersion, handling large spills.
    Latex Poor. Offers minimal protection against organic solvents.[10][13]Any chemical handling.
    Butyl Rubber Excellent for extended contact, especially with esters and ketones.[13]Aromatic and halogenated hydrocarbons.
    Viton® Excellent for extended contact with a broad range of organic compounds.Ketones (e.g., Acetone).
    Body Protection
    • Lab Coat: A flame-retardant lab coat, fully buttoned with sleeves rolled down, is mandatory.[1][16] Cotton is acceptable for general use but offers poor resistance to acids.[13]

    • Apron: For transfers of solutions >1 liter, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.[13]

    • Apparel: Full-length pants and closed-toe shoes are required at all times in the laboratory.[10]

    Operational and Disposal Plans

    Proper PPE use is inseparable from safe operational and disposal procedures.

    Safe Handling and Storage Workflow

    The flammability of cyclopentane derivatives necessitates strict control of ignition sources and static electricity.[2][4][17]

    start START: Don PPE store Store in Flammables Cabinet (Cool, Dry, Ventilated) start->store Storage hood Work in Chemical Fume Hood store->hood Preparation ground Ground/Bond Container During Transfer hood->ground tools Use Spark-Proof Tools ground->tools dispense Dispense Reagent tools->dispense close Tightly Close Container dispense->close end END: Doff PPE & Wash Hands close->end Cleanup

    Caption: Standard workflow for handling the reagent.

    • Storage: Store in a tightly sealed container in a designated, well-ventilated flammables cabinet.[3][18] Keep away from heat, ignition sources, and strong oxidizing agents.[2][4][5]

    • Handling: Use only non-sparking tools and explosion-proof equipment.[1][14] When transferring from a larger container, ensure both containers are grounded and bonded to prevent static discharge.[4][8][19]

    Emergency Procedures

    action_node action_node spill Spill Occurs is_small Small & Contained? spill->is_small evacuate Evacuate Area Alert Supervisor Consult SDS is_small->evacuate No absorb Absorb with Inert Material (e.g., Vermiculite) is_small->absorb Yes collect Collect in Sealed Container for Hazardous Waste absorb->collect clean Clean Area collect->clean

    Caption: Decision tree for spill response.

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5][7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][5]

    • Spills: For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite), and place in a sealed container for disposal.[1][18] Evacuate for large spills and eliminate all ignition sources.[16]

    Waste Disposal
    • Chemical Waste: All waste containing Methyl 2-amino-2-cyclopentylacetate must be collected in a clearly labeled, sealed hazardous waste container.[3][20]

    • Prohibition: DO NOT dispose of this chemical down the drain.[1][7][17] It is harmful to aquatic life and can damage plumbing systems.

    • Compliance: All chemical waste must be disposed of through your institution's Environmental Health & Safety office, following all local and national regulations.[14][20]

    References

    • Safety Data Sheet - (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride. Beijing Huakai Organic Compound Co., Ltd.

    • Safety Data Sheet - 2-Methyl-2-pentanol. Sigma-Aldrich.

    • Safety Data Sheet - 3-Methyl-2-cyclopenten-1-one. Thermo Fisher Scientific.

    • Safety Data Sheet - 4-Methyl-2-pentyl Acetate. TCI Chemicals.

    • Safety Data Sheet - 2-Methylpentane. Merck Millipore.

    • Safety Data Sheet - General Handling. Spectrum Chemical.

    • Safety Data Sheet - Cyclopentane. Balchem.

    • Safety Data Sheet - HARP® Cyclopentane. Harp International.

    • Safety Data Sheet - Methylcyclopentane. Fisher Scientific.

    • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).

    • Safety Data Sheet - Cyclopentane. Climalife UK.

    • Safety Data Sheet - Methyl Acetate. Chem-Supply.

    • Safety Data Sheet - Cyclopentane. Ing. Petr Švec - PENTA s.r.o.

    • Safety Data Sheet - Amino Acid Standard.

    • Safety Data Sheet - 2-Methyl-2-cyclopenten-1-one. Fisher Scientific.

    • Personal protective equipment in your pharmacy. Alberta College of Pharmacy.

    • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno Environmental Health & Safety.

    • Personal Protective Equipment Selection Guide. University of Arizona Research Laboratory & Safety Services.

    • Safety Data Sheet - Cyclopentanone. Fisher Scientific.

    • Safety Data Sheet - n-aminoethyl-aza-2,2,4-trimethylsilacyclopentane. Gelest, Inc.

    • Chemical Resistance Reference Chart. Medicom.

    • Chemical Glove Resistance Guide. Ansell.

    • Gloves Chemical Resistance Chart. Gloves By Web.

    • Chemical Resistance of Gloves – Quick guide. Environmental Health & Safety, Princeton University.

    • Chemical Resistant Chart. Fox Scientific.

    • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Methyl 2-amino-2-cyclopentylacetate
    Reactant of Route 2
    Reactant of Route 2
    Methyl 2-amino-2-cyclopentylacetate

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.